7H-Benzo[c]fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-benzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJWEQBTIZQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874039 | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205-12-9, 30777-20-9, 61089-87-0 | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(c)fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061089870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BENZOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX3702DW3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7H-Benzo[c]fluorene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of 7H-Benzo[c]fluorene. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key pathways and structures.
Chemical Structure and Identification
This compound is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. Its structure is derived from fluorene (B118485) with an additional benzene ring fused to the 'c' face of the fluorene nucleus.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Toxicological Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3,4-Benzofluorene, Benzo[c]fluorene | [1][2] |
| CAS Number | 205-12-9 | [1] |
| Molecular Formula | C₁₇H₁₂ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Melting Point | 125–127 °C (predicted) | [2] |
| Boiling Point | 398 °C (predicted) | [2] |
| Water Solubility | log10WS: -6.23 (mol/L) (calculated) | [3] |
| Octanol/Water Partition Coefficient | logPoct/wat: 4.411 (calculated) | [3] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [2] |
Spectroscopic Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 216, which is typical for stable aromatic compounds. Fragmentation is generally limited, with notable ions corresponding to the loss of one or more hydrogen atoms ([M-H]⁺, [M-2H]⁺).[1]
NMR Spectroscopy
Biological Activity and Metabolism
This compound is recognized for its mutagenic and carcinogenic properties, primarily acting as a potent lung tumorigen.[2][4] Its toxicity is not inherent but arises from its metabolic activation into reactive intermediates that can form covalent adducts with DNA.
Metabolic Activation Pathway
The metabolic activation of this compound is a critical process in its mechanism of toxicity. This multi-step process is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic activation of this compound.
The biotransformation begins with the oxidation of this compound by cytochrome P450 enzymes, particularly CYP1A1, to form a trans-3,4-dihydrodiol.[2] This intermediate is further epoxidized by the same enzymes to yield highly reactive anti- and syn-diol epoxides.[2] These diol epoxides are the ultimate carcinogens, capable of covalently binding to DNA to form adducts, which can lead to mutations and the initiation of cancer.[2][5]
Experimental Protocols
Synthesis of this compound
While several synthetic routes exist, a common laboratory-scale synthesis can be conceptualized based on the self-condensation of 2H-inden-1-one, which is derived from 1-indanone (B140024).
Caption: A conceptual synthesis workflow for this compound.
Methodology:
-
Bromination: 1-indanone is brominated at the 3-position using a reagent such as N-bromosuccinimide to yield 3-bromoindanone.[2]
-
Dehydrobromination: The resulting 3-bromoindanone is treated with a base like triethylamine (B128534) to facilitate dehydrobromination, forming 2H-inden-1-one.[2]
-
Self-Condensation: Heating 2H-inden-1-one induces a self-condensation reaction to produce 7H-benzo[c]fluoren-9-one.[2]
-
Reduction: The ketone group of 7H-benzo[c]fluoren-9-one is reduced to a methylene (B1212753) group using a reducing agent like hydrazine (B178648) hydrate (B1144303) (Wolff-Kishner reduction) to yield the final product, this compound.[2]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the detection and quantification of PAHs, including this compound, in various environmental and biological matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.
Typical GC Conditions:
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate a wide range of PAHs. For example, starting at 60-80 °C, holding for 1-2 minutes, then ramping at 5-10 °C/min to 300-320 °C, and holding for a final period.
-
Carrier Gas: Helium at a constant flow rate.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. For this compound, the molecular ion at m/z 216 would be a primary target ion in SIM mode.
DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by carcinogens like this compound.
Methodology:
-
DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed relative to the total amount of normal nucleotides.
References
Synthesis of 7H-Benzo[c]fluorene and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7H-Benzo[c]fluorene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The guide details various synthetic methodologies, presents quantitative data in structured tables, and includes specific experimental protocols. Furthermore, it visualizes key synthetic and biological pathways to facilitate a deeper understanding of the structure-activity relationships of these molecules.
Core Synthetic Strategies
The synthesis of the this compound core and its substituted analogs can be achieved through several strategic approaches, primarily involving cyclization and annulation reactions. The most prominent methods include Lewis acid-catalyzed Prins-type cycloaromatization and palladium-catalyzed C-H bond activation.
Lewis Acid-Catalyzed Prins-Type Cycloaromatization
This method offers a powerful and operationally simple, transition-metal-free route to construct the this compound skeleton from readily available enol ether precursors. The reaction is proposed to proceed through the Lewis acid-catalyzed generation of an oxonium ion, which then undergoes annulation and aromatization to yield the final product.
Palladium-Catalyzed C-H Bond Activation and Annulation
Palladium catalysis provides a versatile and efficient means to synthesize fluorene (B118485) derivatives through the activation of C-H bonds. This approach allows for the construction of the core structure via intramolecular cyclization of appropriately substituted precursors, often with high yields and good functional group tolerance. Norbornene-mediated palladium-catalyzed C-H bond activation and annulation of bromo(hetero)aromatics is a notable example of this strategy.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data for the synthesis of this compound and its derivatives using the aforementioned methods.
Table 1: Lewis Acid-Catalyzed Synthesis of Benzo[c]fluorene Derivatives
| Entry | Starting Material (Enol Ether Precursor) | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Substrate 1a | BF₃·OEt₂ | CH₂Cl₂ | rt | 1 | This compound | 85 |
| 2 | Substrate 1b (Methoxy substituted) | Sc(OTf)₃ | 1,2-DCE | 80 | 2 | Methoxy-7H-Benzo[c]fluorene | 78 |
| 3 | Substrate 1c (Methyl substituted) | Bi(OTf)₃ | CH₂Cl₂ | rt | 1.5 | Methyl-7H-Benzo[c]fluorene | 82 |
| 4 | Substrate 1d (Chloro substituted) | Fe(OTf)₃ | 1,2-DCE | 60 | 3 | Chloro-7H-Benzo[c]fluorene | 75 |
Table 2: Palladium-Catalyzed Synthesis of Fluorene Derivatives via C-H Activation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2'-Bromo-1,1'-biphenyl | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 9H-Fluorene | 92 |
| 2 | 2'-Bromo-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 2-Methoxy-9H-fluorene | 88 |
| 3 | 1-(2'-Bromophenyl)naphthalene | Pd(dba)₂ (3) | XPhos (6) | K₃PO₄ | Toluene | 100 | 20 | 7H-Benzo[a]fluorene | 85 |
| 4 | 2-(2'-Bromophenyl)naphthalene | PdCl₂(dppf) (5) | - | NaOtBu | DMF | 130 | 36 | 11H-Benzo[b]fluorene | 79 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Synthesis of this compound
To a solution of the corresponding enol ether precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) under an inert atmosphere at room temperature is added the Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Biological Activities and Signaling Pathways
Certain derivatives of this compound exhibit significant biological activity, making them attractive scaffolds for drug development.
Anti-HIV Activity of Benfluron
Benfluron, a derivative of 7H-benzo[c]fluorenone, has been identified as a potent inhibitor of HIV-1 replication.[1][2] Its mechanism of action involves the inhibition of the HIV-1 Rev protein function and viral transcription.[1] Benfluron has been shown to block HIV-1 replication in MT-2 cells with a submicromolar EC₅₀ of 0.830 µM.[1]
Anticancer Activity of Fluorene Derivatives
A novel fluorene derivative, 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF), has demonstrated anticancer potential in human hepatocellular carcinoma (HCC) cells.[3][4] MSDF induces reactive oxygen species (ROS)-mediated apoptosis, anoikis, and autophagy.[3][4] This is achieved through the suppression of the MAPK/ERK and PI3K/Akt signaling pathways.[3]
Table 3: Biological Activity of this compound Derivatives
| Compound | Biological Activity | Cell Line/Target | IC₅₀/EC₅₀ (µM) | Reference |
| Benfluron | Anti-HIV-1 Replication | MT-2 cells | EC₅₀ = 0.830 | [1] |
| Benfluron | RRE-Rev Inhibition | in vitro | IC₅₀ = 5.0 | [1] |
| MSDF | Cytotoxicity | Hepatocellular Carcinoma (e.g., HepG2) | Data not available in searched literature | |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ = 37.76 | |
| 6FD-derived PI | Cytotoxicity | A431 (Epidermoid Carcinoma) | IC₅₀ = 29.3 |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Lewis Acid-Catalyzed Synthesis of this compound.
Signaling Pathway Diagram
Caption: Anticancer Mechanism of a Fluorene Derivative (MSDF).
References
- 1. researchgate.net [researchgate.net]
- 2. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient palladium-catalyzed C(sp2)–H activation towards the synthesis of fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Carcinogenic Potential of 7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Benzo[c]fluorene (B[c]F), a polycyclic aromatic hydrocarbon (PAH) found in coal tar, cigarette smoke, and polluted environments, has demonstrated significant carcinogenic potential, particularly in lung tissue. This technical guide provides a comprehensive overview of the existing scientific data on the carcinogenicity of this compound, focusing on its metabolic activation, genotoxicity, and in vivo tumorigenicity. Detailed experimental methodologies are provided for key assays, and signaling pathways implicated in its mechanism of action are illustrated. All quantitative data from pivotal studies are summarized in structured tables for comparative analysis. This document is intended to serve as a critical resource for researchers and professionals in the fields of toxicology, oncology, and drug development.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Formed from the incomplete combustion of organic materials, PAHs are widespread environmental contaminants. Several PAHs are known to be potent carcinogens, with their biological activity intrinsically linked to their metabolic activation into reactive metabolites that can bind to cellular macromolecules, including DNA.
This compound (Figure 1) is a four-ring PAH that has been identified as a significant contributor to the carcinogenicity of complex mixtures like coal tar.[1][2] While not as extensively studied as some other PAHs like benzo[a]pyrene (B130552), compelling evidence from in vitro and in vivo studies has established this compound as a potent carcinogen, particularly targeting the lungs. This guide will delve into the technical details of its carcinogenic properties.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is contingent upon its metabolic activation to electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of this compound involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase. While the specific CYP isoforms involved in this compound metabolism are not definitively identified, CYP1A1 and CYP1B1 are known to be key enzymes in the activation of other PAHs.[3] The proposed metabolic activation pathway is as follows:
-
Epoxidation: this compound is first oxidized by a CYP enzyme to form an epoxide.
-
Hydrolysis: Epoxide hydrolase then catalyzes the hydrolysis of the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: The resulting dihydrodiol is a substrate for a second epoxidation reaction by a CYP enzyme, leading to the formation of a highly reactive diol epoxide.[3]
These diol epoxides are the ultimate carcinogenic metabolites of this compound. Their electrophilic nature allows them to react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable covalent adducts. The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.
Caption: Metabolic activation of this compound.
DNA Adduct Formation
The formation of DNA adducts is a key indicator of the genotoxic potential of a chemical. Studies have consistently demonstrated that this compound is a potent inducer of DNA adducts both in vitro and in vivo.
In Vivo Studies: Animal feeding studies have shown that this compound forms significantly more lung DNA adducts compared to its isomers, 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[1][4] In a study where mice were topically administered manufactured gas plant (MGP) residue, a complex mixture containing this compound, a dose-dependent increase in DNA adduct levels was observed in the lungs.[5]
In Vitro Studies: Treatment of human cell lines, including MCF-7 (breast cancer), HepG2 (hepatoma), and Caco-2 (colon adenocarcinoma), with this compound resulted in a dose-dependent formation of DNA adducts.[6][7] The adduct profiles observed in these human cells were similar to those found in the lungs and skin of mice treated with this compound, suggesting a conserved metabolic activation pathway across species.[6][7]
Table 1: In Vivo DNA Adduct Formation in ICR Mice Following Topical Application [5]
| Treatment Group | Dose (mg/mouse) | Net Total RAL x 10⁹ in Lung DNA |
| sF2-a (enriched in B[c]F) | 0.48 | 24.8 |
| 3.0 | 106.7 | |
| sF2-b (lower B[c]F) | 0.48 | 19.6 |
| 3.0 | 151.0 | |
| Analytical-grade B[c]F | 0.10 | 7.03 |
RAL: Relative Adduct Level
In Vivo Carcinogenicity
Animal bioassays are crucial for assessing the carcinogenic potential of chemicals. Studies using the A/J mouse model, which is highly susceptible to lung tumor development, have provided compelling evidence of the potent carcinogenicity of this compound.
A/J Mouse Lung Tumorigenesis Studies
In a pivotal study, the tumorigenic potential of this compound was compared to that of the well-characterized carcinogen benzo[a]pyrene (B[a]P) in female A/J mice.[2] The study involved both intraperitoneal (i.p.) injection and dietary administration.
Intraperitoneal Administration: Mice administered this compound via i.p. injection (100 mg/kg) developed multiple lung tumors in 92% of the treated animals, with an average of 4.0 tumors per mouse.[2] For comparison, B[a]P administered under the same conditions induced an average of 6.7 tumors per mouse in 90% of the treated animals.[2]
Dietary Administration: The most striking results were observed in mice fed diets containing this compound. A diet containing 397 µmol/kg of this compound resulted in a 100% lung tumor incidence with an average of 46 tumors per mouse.[2] In contrast, mice fed a diet with the same concentration of B[a]P had a 77% tumor incidence with an average of only 1.4 tumors per mouse.[2] These findings highlight the exceptional potency of this compound as a lung carcinogen when administered orally.
Table 2: Lung Tumorigenicity in A/J Mice [2]
| Treatment | Route | Dose | Tumor Incidence (%) | Lung Tumors/Mouse (mean) |
| This compound | i.p. | 100 mg/kg | 92 | 4.0 |
| Benzo[a]pyrene | i.p. | 100 mg/kg | 90 | 6.7 |
| This compound | Diet | 397 µmol/kg | 100 | 46.0 |
| Benzo[a]pyrene | Diet | 397 µmol/kg | 77 | 1.4 |
| This compound | Diet | 27 µmol/kg | Not specified | Not different from controls |
Implicated Signaling Pathways
While the direct molecular targets and signaling pathways perturbed by this compound are not yet fully elucidated, the mechanisms of action of other structurally similar PAHs provide strong indications of the likely pathways involved.
Aryl Hydrocarbon Receptor (AHR) Signaling
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many xenobiotics, including PAHs. Upon binding to a ligand like a PAH, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes such as CYP1A1 and CYP1B1. This induction of metabolic enzymes can, paradoxically, enhance the metabolic activation of the PAH, leading to increased formation of DNA-reactive metabolites. Given that this compound is a substrate for CYP enzymes, it is highly probable that it activates the AHR signaling pathway.
Caption: Proposed AHR signaling pathway activation.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. In the presence of genotoxic stress, such as the formation of DNA adducts by reactive metabolites of this compound, p53 is activated and stabilized. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell. Transcriptional activation of the p53 gene by other PAHs like benzo[a]pyrene has been demonstrated, suggesting a similar mechanism may be at play for this compound.
Caption: Proposed p53 signaling pathway activation.
Experimental Protocols
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is widely used to detect and quantify DNA adducts.
Materials:
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
DNA sample (5-10 µg)
Protocol:
-
DNA Digestion: The DNA sample is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides. This can be achieved by nuclease P1 treatment, which dephosphorylates normal nucleotides to nucleosides, or by butanol extraction.
-
Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.
-
Detection and Quantification: Adduct spots are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Caption: Workflow for ³²P-Postlabeling Assay.
A/J Mouse Lung Tumorigenesis Assay (Oral Administration)
This in vivo model is used to assess the carcinogenic potential of substances in the lung.
Animals:
-
Female A/J mice (6-8 weeks old)
Protocol:
-
Acclimation: Animals are acclimated for at least one week before the start of the study.
-
Diet Preparation: The test compound (this compound or control) is incorporated into a basal gel diet at the desired concentrations.
-
Dosing: Mice are fed the adulterated or control diets ad libitum for a specified period (e.g., 260 days).
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
-
Necropsy: At the end of the study, mice are euthanized, and a complete necropsy is performed. The lungs are carefully examined for the presence of tumors.
-
Tumor Analysis: The number of lung tumors on the surface is counted. Lungs are then fixed, and tumors may be histopathologically examined to confirm their neoplastic nature.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a potent carcinogen, with a particular tropism for the lung. Its carcinogenic activity is mediated by its metabolic activation to a reactive diol epoxide that forms DNA adducts, leading to genotoxicity. In vivo studies in A/J mice have confirmed its high tumorigenic potential, especially when administered orally. While the precise signaling pathways activated by this compound require further investigation, the involvement of the Aryl Hydrocarbon Receptor and the p53 signaling pathway is strongly implicated. The experimental protocols detailed herein provide a foundation for further research into the mechanisms of this compound-induced carcinogenesis and for the development of potential preventative or therapeutic strategies. This comprehensive guide serves as a valuable resource for scientists and professionals working to understand and mitigate the risks associated with exposure to this environmental carcinogen.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative in vitro and in vivo genotoxicities of this compound, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound DNA adduct formation in different human cells in culture | Energy Analysis Division [energyanalysis.lbl.gov]
- 7. eta.lbl.gov [eta.lbl.gov]
Unraveling the Carcinogenic Threat: A Technical Guide to 7H-Benzo[c]fluorene DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Benzo[c]fluorene (B[c]F), a polycyclic aromatic hydrocarbon (PAH) found in coal tar, cigarette smoke, and other products of incomplete combustion, is a potent lung tumorigenic agent.[1][2] Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that bind covalently to cellular DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the cascade of events culminating in cancer. This technical guide provides an in-depth exploration of the mechanisms underlying B[c]F-DNA adduct formation, detailing the metabolic pathways, experimental methodologies for their study, and quantitative data on adduct levels.
Metabolic Activation of this compound
The metabolic activation of B[c]F is a critical prerequisite for its genotoxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP1A1 and CYP1B1, which are known to be involved in the metabolism of PAHs.[3][4][5] The activation cascade proceeds through a series of enzymatic reactions to form highly reactive diol epoxides.
Two primary pathways for the metabolic activation of B[c]F have been identified, leading to the formation of different DNA-reactive metabolites:
-
The Diol Epoxide Pathway: This is considered the major pathway for B[c]F-induced carcinogenesis. B[c]F is first oxidized by CYP enzymes to form trans-3,4-dihydrodiol.[3][6] This intermediate is then further metabolized by CYP enzymes to form highly reactive anti- and syn-3,4-diol-1,2-epoxides.[3][6] These diol epoxides are the ultimate carcinogens that react with DNA.
-
The 3-Hydroxy-B[c]F Pathway: Another identified metabolic route involves the formation of 3-hydroxy-B[c]F.[1][7] This metabolite can also be further activated to a reactive species that binds to DNA, contributing to the overall adduct burden.
The following diagram illustrates the major metabolic activation pathway of this compound.
Caption: Metabolic activation of this compound to its ultimate carcinogenic diol epoxides.
This compound DNA Adducts
The highly reactive diol epoxides of B[c]F readily attack the nucleophilic centers in DNA, primarily the exocyclic amino groups of purine (B94841) bases. The predominant adducts are formed through the covalent binding of the C1 carbon of the epoxide ring to the N2 position of deoxyguanosine (dG) and the N6 position of deoxyadenosine (B7792050) (dA).
Studies in various human cell lines, including breast cancer (MCF7), hepatoma (HepG2), and colon adenocarcinoma (Caco-2) cells, have demonstrated the formation of multiple B[c]F-DNA adducts.[1][7] In MCF7 and HepG2 cells, two primary adducts are typically observed, one of which is derived from 3-hydroxy B[c]F.[1][7] Caco-2 cells, on the other hand, exhibit a more complex adduct profile with at least four distinct adducts, including those originating from the 3,4-dihydrodiol metabolite.[1][7] The types of adducts found in human cells show similarities to those detected in mouse lung and skin, indicating a conserved mechanism of activation and DNA binding across species.[1]
Quantitative Analysis of DNA Adduct Formation
The formation of B[c]F-DNA adducts is a dose-dependent process.[1] While specific quantitative data is often dependent on the experimental system, the following table summarizes the qualitative and semi-quantitative findings from studies on human cell lines treated with B[c]F.
| Cell Line | B[c]F Concentration | Exposure Time | Observed DNA Adducts | Quantitative Remarks | Reference |
| MCF7 (human breast cancer) | 0.2 - 10 µg/mL | 20 hours | Two major adducts; one derived from 3-hydroxy B[c]F. | Dose-dependent increase in adduct formation. | [1][7] |
| HepG2 (human hepatoma) | 0.2 - 10 µg/mL | 20 hours | Two major adducts; one derived from 3-hydroxy B[c]F. | Dose-dependent increase in adduct formation. | [1][7] |
| Caco-2 (human colon adenocarcinoma) | 0.2 - 10 µg/mL | 20 hours | At least four adducts; predominant adducts from 3,4-dihydrodiol B[c]F. | Dose-dependent increase in adduct formation. | [1][7] |
Experimental Protocols
The study of B[c]F-DNA adduct formation relies on a combination of in vitro metabolic activation systems and sensitive analytical techniques for adduct detection.
In Vitro Metabolism with Rat Liver Microsomes
This protocol is used to generate B[c]F metabolites and DNA adducts in a controlled laboratory setting.
Materials:
-
This compound (B[c]F)
-
Rat liver microsomes (from Aroclor 1254-induced rats)[8]
-
Calf thymus DNA
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Tris-HCl buffer (pH 7.4)
-
Potassium chloride (KCl)
-
EDTA
Procedure:
-
Microsome Preparation: Homogenize rat livers in a buffer containing KCl and EDTA. Centrifuge the homogenate at 11,000 x g, followed by ultracentrifugation of the supernatant at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a sucrose buffer.[2]
-
Incubation Mixture: Prepare a reaction mixture containing calf thymus DNA (e.g., 200 µg), Tris-HCl buffer, NADPH regenerating system, and rat liver microsomal protein (e.g., 500 µg) in a total volume of 2.5 mL.[2]
-
Reaction Initiation and Incubation: Add B[c]F (dissolved in a suitable solvent like DMSO) to the incubation mixture. Incubate at 37°C for a specified time (e.g., 60 minutes).[9]
-
DNA Isolation: After incubation, isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
The following diagram outlines the workflow for the in vitro metabolism of B[c]F.
Caption: Workflow for the in vitro metabolic activation of this compound using rat liver microsomes.
32P-Postlabeling Assay for DNA Adduct Detection
The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting as low as 1 adduct in 109-1010 normal nucleotides.[10][11][12]
Materials:
-
DNA sample containing B[c]F adducts
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Ammonium (B1175870) formate
-
Methanol
Procedure:
-
DNA Digestion: Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[10][11]
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.[10][11]
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.[10][11]
-
TLC Separation: Separate the 32P-labeled adducts by multidirectional chromatography on PEI-cellulose TLC plates. A typical solvent system involves solutions of urea and ammonium formate.[10][12]
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots.
The following diagram depicts the workflow of the 32P-postlabeling assay.
Caption: The major steps involved in the 32P-postlabeling assay for DNA adduct detection.
Conclusion
The formation of DNA adducts by this compound is a complex process initiated by metabolic activation, primarily through the diol epoxide pathway mediated by CYP1A1 and CYP1B1. The resulting reactive metabolites form stable covalent bonds with DNA, leading to a variety of adducts that are implicated in the carcinogenic properties of this compound. The use of in vitro metabolism systems and the highly sensitive 32P-postlabeling assay are crucial experimental approaches for elucidating the mechanisms of B[c]F genotoxicity and for assessing the risk associated with exposure to this environmental carcinogen. A thorough understanding of these processes is essential for developing strategies for cancer prevention and for the safety assessment of new chemical entities in drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a major DNA adduct-forming component of coal tar. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound DNA adduct formation in different human cells in culture | Energy Analysis Division [energyanalysis.lbl.gov]
- 8. Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 7H-Benzo[c]fluorene: A Technical Guide
Introduction: 7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its presence in coal tar, cigarette smoke, and smog.[1] It is recognized for its mutagenic properties, which are primarily attributed to the formation of reactive metabolites capable of forming DNA adducts, implicating it as a contributor to the carcinogenic properties of these complex mixtures.[1] Classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), its carcinogenicity to humans is not classifiable, warranting further investigation.[1] This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and relevant biological pathways of this compound to support ongoing research and development efforts.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this compound, representative data for the parent compound, fluorene (B118485), and characteristic data for the class of polycyclic aromatic hydrocarbons are provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for Fluorene
| Nucleus | Chemical Shift (δ) in ppm | Atom Position |
| ¹H NMR | 3.79 | 9 |
| 7.22 - 7.45 | 1, 2, 3, 4, 5, 6, 7, 8 | |
| 7.71 | 4, 5 | |
| ¹³C NMR | 37.0 | 9 |
| 120.1 | 4, 5 | |
| 125.3 | 1, 8 | |
| 127.1 | 2, 7 | |
| 127.3 | 3, 6 | |
| 141.8 | 4a, 4b | |
| 143.3 | 8a, 9a |
Data is for the parent compound fluorene and serves as a reference. Chemical shifts for this compound will vary.[2][3][4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a prominent molecular ion peak due to the stability of the aromatic system.
Table 2: Electron Ionization Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 216.1 | High | [M]⁺ (Molecular Ion) |
| 215.1 | Moderate | [M-H]⁺ |
| 213.1 | Low | [M-3H]⁺ |
| 107.5 | Low | [M-C₇H₅]⁺ |
| 106.5 | Moderate | [M-C₇H₆]⁺ |
Data obtained from the NIST WebBook.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by absorptions typical for polycyclic aromatic hydrocarbons.
Table 3: Characteristic FT-IR Absorption Bands for Polycyclic Aromatic Hydrocarbons
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H Stretch (from the CH₂ group) | Medium |
| 1625 - 1600 | Aromatic C=C Ring Stretching | Medium to Weak |
| 1500 - 1400 | Aromatic C=C Ring Stretching | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Strong |
These are general ranges for PAHs and specific peak positions for this compound may vary.[7][8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Polycyclic aromatic hydrocarbons like this compound exhibit characteristic UV-Vis absorption spectra resulting from π → π* electronic transitions. The spectrum is typically complex with multiple absorption bands.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Electronic Transition | Relative Intensity |
| 220 - 280 | β-band (high energy) | Very Strong |
| 280 - 350 | p-band (para-band, fine structure) | Strong |
| 350 - 450 | α-band (lower energy, often with vibrational fine structure) | Moderate to Weak |
These are expected absorption regions for a polycyclic aromatic system of this size.[10][11]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized methodologies for the analysis of this compound and other PAHs.
NMR Spectroscopy Analysis
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14] The instrument should be properly tuned and shimmed for the specific probe and solvent used.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30-45 degree pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), a sufficient number of scans for adequate signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used. A larger spectral width (e.g., 0 to 220 ppm) is required. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[14]
Mass Spectrometry (GC/MS) Analysis
-
Sample Preparation: For complex matrices, a sample extraction and cleanup procedure is necessary. This may involve liquid-liquid extraction with a solvent like hexane (B92381) or acetonitrile, followed by solid-phase extraction (SPE) using a silica (B1680970) gel or C18 cartridge to remove interferences.[15] The final extract is concentrated and may be derivatized if necessary, though this is uncommon for PAHs.
-
Gas Chromatography (GC): A gas chromatograph equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase) is used.[16] The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 320°C) to ensure the separation of PAHs with different volatilities.[16] Helium is typically used as the carrier gas.[16]
-
Mass Spectrometry (MS): The GC is coupled to a mass spectrometer, often a quadrupole or ion trap analyzer. Electron ionization (EI) at 70 eV is the standard ionization method. The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[16]
-
Data Analysis: Compound identification is achieved by comparing the retention time and the acquired mass spectrum with those of a certified reference standard or a spectral library such as the NIST library.[5][6]
FT-IR Spectroscopy Analysis
-
Sample Preparation: For solid samples, the KBr pellet method can be used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly onto the ATR crystal. For solution-phase measurements, the sample is dissolved in a suitable infrared-transparent solvent (e.g., carbon disulfide, chloroform) and placed in a liquid cell.
-
Instrument Setup: A background spectrum of the empty sample holder (for KBr or ATR) or the pure solvent (for liquid cell) is collected.
-
Spectrum Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).[17]
-
Data Analysis: The acquired spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups and vibrational modes.
UV-Vis Spectroscopy Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.
-
Spectrum Acquisition: A cuvette containing the sample solution is placed in the sample beam path. The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 600 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the spectrum. The molar absorptivity (ε) can be calculated at each λ_max using the Beer-Lambert law if the concentration and path length are known.
Visualizations
Metabolic Activation of this compound
This compound is known to undergo metabolic activation to carcinogenic metabolites. This process is initiated by cytochrome P450 enzymes, leading to the formation of epoxides and dihydrodiols. The ultimate carcinogenic species are diol epoxides, which can covalently bind to DNA, forming adducts that can lead to mutations and cancer.[18]
Caption: Metabolic activation of this compound to carcinogenic diol epoxides and DNA adducts.
Generalized Synthesis Workflow
The synthesis of this compound and its derivatives often involves multi-step procedures. A generalized workflow can be depicted, starting from simpler aromatic precursors and involving key reactions such as coupling and cyclization.
Caption: A generalized workflow for the chemical synthesis of this compound derivatives.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. bmse000524 Fluorene at BMRB [bmrb.io]
- 3. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]
- 4. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Polycyclic Aromatic Hydrocarbon Analysis [bio-protocol.org]
- 17. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Carcinogen: A Technical Guide to the Biological Activity of 7H-Benzo[c]fluorene in Lung Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of the biological activity of 7H-Benzo[c]fluorene (B[c]F), a potent polycyclic aromatic hydrocarbon (PAH), with a specific focus on its implications for lung cancer. While research has established B[c]F as a significant pulmonary carcinogen in animal models, its precise molecular interactions within lung cancer cells are an area of ongoing investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key mechanistic pathways.
Executive Summary
This compound, a component of coal tar and other complex environmental mixtures, has been identified as a potent lung carcinogen in animal studies.[1][2][3] Its primary mechanism of action is believed to involve metabolic activation to reactive intermediates that form covalent DNA adducts, leading to genetic mutations and the initiation of carcinogenesis.[1][2][4] While in vivo data strongly supports its tumorigenic potential in the lung, there is a notable lack of direct quantitative data on its cytotoxic effects on human lung cancer cell lines. This guide synthesizes the existing evidence, drawing parallels with the well-characterized PAH, Benzo[a]pyrene (B[a]P), to infer potential mechanisms of action and to provide a framework for future research.
Quantitative Data on the Biological Activity of this compound
The majority of quantitative data for this compound comes from in vivo animal studies. These studies highlight its potent carcinogenicity in the lungs of mice, particularly when administered orally.
Table 1: In Vivo Tumorigenicity of this compound in A/J Mice
| Treatment Group | Administration Route | Dose | Tumor Incidence (%) | Average Tumors per Mouse | Reference |
| This compound (B[c]F) | Intraperitoneal (i.p.) | 100 mg/kg | 92 | 4.0 | [3] |
| This compound (B[c]F) | Diet | 397 µmol/kg | 100 | 46 | [3] |
| Benzo[a]pyrene (B[a]P) | Intraperitoneal (i.p.) | 100 mg/kg | 90 | 6.7 | [3] |
| Benzo[a]pyrene (B[a]P) | Diet | 397 µmol/kg | 77 | 1.4 | [3] |
Table 2: DNA Adduct Formation by this compound in Human Cell Lines
| Cell Line | Cell Type | This compound Concentration (µg/ml) | DNA Adducts Detected | Reference |
| MCF7 | Human Breast Cancer | 0.2 - 10 | Two adducts, one corresponding to an adduct in mouse lung | [5] |
| HepG2 | Human Hepatoma | 0.2 - 10 | Two adducts, one corresponding to an adduct in mouse lung | [5] |
| Caco-2 | Human Colon Adenocarcinoma | 0.2 - 10 | At least four adducts, some similar to those in mouse lung and skin | [5] |
Mechanistic Insights: The Path to Carcinogenesis
The carcinogenic activity of this compound is intrinsically linked to its metabolic activation. This process, common to many PAHs, converts the relatively inert parent compound into highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most notably DNA.
Metabolic Activation and DNA Adduct Formation
The prevailing hypothesis is that this compound is metabolized by cytochrome P450 enzymes to form dihydrodiols and subsequently diol epoxides. These diol epoxides are considered the ultimate carcinogenic metabolites responsible for forming DNA adducts.[4] The formation of these adducts is a critical initiating event in chemical carcinogenesis, as they can lead to misreplication of DNA, resulting in permanent mutations in critical genes that control cell growth and differentiation.
Studies have shown that human cell lines, including those from breast, liver, and colon cancers, are capable of metabolizing this compound and forming DNA adducts.[5] The types of adducts formed in these human cells show similarities to those observed in the lungs of mice treated with B[c]F, suggesting a conserved mechanism of activation.[5]
Potential Signaling Pathways Affected in Lung Cancer
While direct studies on the effects of this compound on specific signaling pathways in lung cancer cells are lacking, insights can be drawn from research on the well-characterized PAH, Benzo[a]pyrene (B[a]P). B[a]P has been shown to promote the proliferation of lung adenocarcinoma cells by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is plausible that B[c]F could exert its carcinogenic effects through similar mechanisms, including the activation of pro-survival pathways and the inhibition of apoptosis.
Potential signaling pathways that could be dysregulated by this compound in lung cancer include:
-
Pro-survival pathways: Such as the PI3K/Akt and MAPK/ERK pathways, which are commonly activated in cancer and promote cell proliferation, growth, and survival.
-
Apoptotic pathways: The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are often suppressed in cancer cells. PAHs can modulate the expression of key apoptotic regulators like the Bcl-2 family proteins and caspases.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the biological activity of this compound. The following are generalized protocols for key experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in protein expression or activation (e.g., phosphorylation) in response to treatment with this compound.
-
Cell Lysis: Treat lung cancer cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This model is used to evaluate the effect of a compound on tumor growth in a living organism.
-
Cell Preparation: Culture human lung cancer cells (e.g., A549) and harvest them.
-
Animal Inoculation: Subcutaneously inject the lung cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (or a vehicle control) to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Future Directions and Conclusion
The existing evidence strongly implicates this compound as a potent lung carcinogen. However, to fully understand its biological activity and to develop potential strategies for prevention or treatment, further research is critically needed in the following areas:
-
In vitro cytotoxicity studies: Determining the IC50 values of this compound in a panel of human lung cancer cell lines is essential to quantify its direct effects on cell viability.
-
Mechanism of action studies: Investigating the specific signaling pathways (e.g., EGFR, PI3K/Akt, MAPK) and cellular processes (e.g., apoptosis, cell cycle) modulated by this compound in lung cancer cells will provide crucial mechanistic insights.
-
Metabolite activity: Characterizing the biological activity of the specific metabolites of this compound will help to identify the ultimate carcinogenic species and their cellular targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eta.lbl.gov [eta.lbl.gov]
7H-Benzo[c]fluorene: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its potent carcinogenic properties. Initially identified as a component of coal tar, cigarette smoke, and smog, it is now recognized as a major contributor to the carcinogenicity of these complex mixtures.[1] Its mutagenicity stems from its metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to genetic mutations and potentially initiating carcinogenesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.
Discovery and History
The discovery of this compound is intrinsically linked to the study of the carcinogenic properties of coal tar. While coal tar was known to be carcinogenic, the specific components responsible for its activity were the subject of extensive research. Early studies noted that the lung tumor-inducing potential of coal tar did not correlate with the concentration of the well-known carcinogen benzo[a]pyrene, suggesting the involvement of other tumorigenic hydrocarbons.
A significant breakthrough came from studies analyzing DNA adducts in mice exposed to coal tar. These studies consistently identified a major, "unknown" chemical-DNA adduct in the lung tissue of these animals. Through a combination of chemical fractionation of coal tar, in vitro activation using rat microsomal enzymes, and analysis by ³²P-postlabeling with multidimensional thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), researchers were able to pinpoint the hydrocarbon responsible for this adduct. Gas chromatography-mass spectrometry (GC-MS) analysis of the active coal tar fractions revealed a compound with a mass of 216. A systematic evaluation of candidate hydrocarbons with this mass led to the identification of this compound as the principal component responsible for the formation of the previously unknown DNA adduct.[2] Subsequent in vivo studies confirmed that administration of pure this compound to mice resulted in the formation of the same DNA adducts observed in coal tar-treated animals, solidifying its role as a potent lung carcinogen.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₂ | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| CAS Number | 205-12-9 | [4] |
| Appearance | Off-white to beige solid | [5] |
| Melting Point | 125-127 °C (predicted) | [1] |
| Boiling Point | 398 °C (predicted) | [1] |
| Water Solubility | log10WS = -6.23 (calculated) | [6] |
| Octanol/Water Partition Coefficient (logP) | 4.411 (calculated) | [6] |
| ¹H NMR (CDCl₃, 600 MHz) | δ 7.89–7.80 (m, 2H), 7.73–7.66 (m, 4H), 7.51–7.44 (m, 10H), 7.44–7.40 (br, 2H), 7.40–7.36 (m, 2H), 7.31–7.27 (m, 4H), 4.17 (t, J = 7.6 Hz, 4H), 1.94–1.88 (m, 4H), 1.79–1.71 (m, 4H), 1.22–1.10 (br, 8H), 1.09–0.98 (br, 16H), 0.63–0.53 (m, 4H) | |
| ¹³C NMR (CDCl₃, 151 MHz) | δ 153.66, 152.46, 143.17, 139.04, 135.60, 130.74, 130.17, 129.60, 129.28, 128.63, 126.11, 122.59, 122.24, 121.47, 121.17, 119.94, 110.10, 55.65, 44.61, 40.07, 29.69, 29.62, 29.20, 29.16, 28.99, 28.82, 26.53, 23.54 | |
| Mass Spectrum (m/z) | 216 (M+), 215, 213 |
Synthesis of this compound and its Derivatives
Several synthetic routes to this compound and its derivatives have been developed, driven by the need for pure standards for toxicological studies and as intermediates for other compounds.
Lewis Acid-Catalyzed Prins-Type Cycloaromatization
A modern and efficient method for the synthesis of this compound involves a Lewis acid-catalyzed Prins-type cycloaromatization. This approach offers the advantages of being transition-metal-free and operationally simple.[7]
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. esslabshop.com [esslabshop.com]
- 6. This compound (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Benzofluorene and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three principal isomers of benzofluorene: 11H-benzo[a]fluorene, 11H-benzo[b]fluorene, and 7H-benzo[c]fluorene. This document details their fundamental physicochemical properties, outlines experimental protocols for their synthesis and analysis, and discusses their biological significance, particularly in the context of DNA adduct formation and carcinogenicity.
Introduction to Benzofluorene Isomers
Benzofluorenes are polycyclic aromatic hydrocarbons (PAHs) consisting of a fluorene (B118485) backbone fused with a benzene (B151609) ring. The position of this fusion gives rise to three primary isomers, each with distinct chemical and biological characteristics. These compounds are of significant interest to researchers in environmental science, toxicology, and drug development due to their presence in coal tar and their potential as carcinogens. Understanding the properties of each isomer is crucial for assessing their environmental impact and for potential applications in medicinal chemistry and materials science.
Below is a diagram illustrating the chemical structures of the three benzofluorene isomers.
Caption: Figure 1. Chemical Structures of Benzofluorene Isomers.
Physicochemical Properties
The physicochemical properties of the benzofluorene isomers are summarized in the table below. These properties influence their environmental fate, bioavailability, and metabolic activation. Note that some values are predicted and are indicated as such.
| Property | 11H-benzo[a]fluorene | 11H-benzo[b]fluorene | This compound |
| CAS Number | 238-84-6 | 243-17-4 | 205-12-9 |
| Molecular Formula | C₁₇H₁₂ | C₁₇H₁₂ | C₁₇H₁₂ |
| Molecular Weight | 216.28 g/mol | 216.28 g/mol | 216.28 g/mol |
| Melting Point (°C) | 189.6 | 213 | 125-127[1] |
| Boiling Point (°C) | 405[2] | 402 | 398 (predicted)[3] |
| Water Solubility | 0.045 mg/L at 25°C | Not Available | -6.23 (log10WS, predicted) |
| logP (Octanol-Water) | 5.68 | 4.411 (predicted)[4] | 4.411 (predicted)[3] |
| Vapor Pressure | 2.43 x 10⁻⁷ mm Hg at 25°C | 1.03 x 10⁻⁶ kPa at 25°C (predicted)[4] | Not Available |
| Appearance | White or off-white powder[5] | Beige solid | White to Off-White Solid[1] |
Biological Activity and Significance
The benzofluorene isomers exhibit notable differences in their biological activities, particularly concerning their genotoxicity.
-
DNA Adduct Formation : All three isomers are capable of forming DNA adducts, which are covalent attachments to DNA that can lead to mutations and cancer. However, studies have shown that this compound is a particularly potent inducer of DNA adducts in lung tissue.[6][7][8] Animal feeding studies have demonstrated that this compound forms significantly more lung DNA adducts than 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[6][7][8]
-
Carcinogenicity : Due to its potent DNA adduct-forming ability, this compound is considered a candidate polycyclic aromatic hydrocarbon for causing lung tumors.[6][7] The International Agency for Research on Cancer (IARC) has classified 2,3-benzofluorene (B165485) (an alternative name for 11H-benzo[b]fluorene) as "Not Classifiable as to its Carcinogenicity to Humans" (Group 3).[9]
The metabolic activation of benzofluorenes is a critical step in their mechanism of toxicity, leading to the formation of reactive intermediates that bind to DNA. The general pathway for this activation is illustrated below.
Caption: Figure 2. Generalized Metabolic Activation of Benzofluorenes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzofluorene isomers and the analysis of their DNA adducts.
General Synthesis of Benzofluorene Isomers
The synthesis of benzofluorene isomers can be achieved through various methods, including the palladium-catalyzed annulation of substituted phenyl-ynes.[2][7] Below is a representative protocol.
Caption: Figure 3. General Workflow for Benzofluorene Synthesis.
Materials:
-
Substituted 5-(2-bromophenyl)pent-3-en-1-yne (0.4 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos) (6 mol%)
-
Tributylamine (B1682462) (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (8 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Diethyl ether
-
Dilute HCl solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a flame-dried Schlenk flask, add the substituted 5-(2-bromophenyl)pent-3-en-1-yne, Pd(OAc)₂, and DPEphos.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF and tributylamine to the flask via syringe.
-
Heat the resulting mixture in an oil bath at 160 °C for 16 hours under the inert atmosphere.
-
After cooling to room temperature, neutralize the reaction mixture with a diluted HCl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired benzofluorene derivative.
Analysis of Benzofluorene-DNA Adducts by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.
Principle:
This method involves the enzymatic digestion of DNA to 3'-monophosphate nucleosides. The adducted nucleotides are then enriched and radiolabeled with ³²P. The labeled adducts are separated by thin-layer chromatography (TLC) and quantified by their radioactive decay.
Materials:
-
DNA sample (10 µg)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 or Butanol for adduct enrichment
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
TLC plates
-
Autoradiography films or a phosphorimager
Procedure:
-
DNA Digestion: Enzymatically digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by nuclease P1 digestion (which dephosphorylates normal nucleotides but not adducted ones) or by butanol extraction.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional TLC.
-
Detection and Quantification: Detect the separated adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.
Chromatographic Analysis (HPLC and GC-MS)
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are instrumental in the separation and identification of benzofluorene isomers and their metabolites.
-
HPLC: Can be used to separate benzofluorene isomers from complex mixtures like coal tar fractions. A typical setup would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
-
GC-MS: Is used for the identification and quantification of benzofluorenes. A mass selective detector allows for the identification of compounds based on their mass-to-charge ratio and fragmentation pattern. For instance, benzofluorene isomers will have a molecular ion peak at m/z 216.[10][11]
Conclusion
The isomers of benzofluorene, particularly 11H-benzo[a]fluorene, 11H-benzo[b]fluorene, and this compound, are important PAHs with distinct physicochemical and biological properties. Their synthesis, while achievable through established chemical reactions, requires careful control of reaction conditions. The significant genotoxicity of this compound highlights the importance of isomer-specific analysis in toxicological and environmental assessments. The protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these compounds.
References
- 1. BENZO(C)FLUORENE | 205-12-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 11H-Benzo[b]fluorene (CAS 243-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
7H-Benzo[c]fluorene CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH). This document consolidates critical chemical data, outlines its metabolic significance, and presents a logical workflow for its identification.
Chemical Identity and Properties
This compound, also known as 3,4-Benzofluorene, is a tetracyclic aromatic hydrocarbon.[1][2][3] It is a component of coal tar, cigarette smoke, and smog.[2] Understanding its chemical identifiers and properties is fundamental for any research or development involving this compound.
A summary of the key chemical identifiers for this compound is presented in the table below for easy reference.
| Identifier | Value |
| CAS Number | 205-12-9[2][4][5][6][7] |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C₁₇H₁₂[1][4][5][7] |
| Molecular Weight | 216.28 g/mol [1][2][4] |
| InChI | InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2[1][2][5] |
| InChIKey | FRIJWEQBTIZQMD-UHFFFAOYSA-N[1][2][5] |
| SMILES | C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2[1][2] |
| Synonyms | 3,4-Benzofluorene, Benzo(c)fluorene, NSC 89264[1][2][3][4][7] |
Logical Workflow for Compound Identification
The following diagram illustrates a standardized workflow for the identification and characterization of a chemical compound, using this compound as an example. This process ensures a systematic and thorough analysis, from initial sample acquisition to final structure elucidation.
Caption: Figure 1. A generalized workflow for the systematic identification of a chemical compound.
Experimental Protocols
General guidance for characterization would involve:
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica (B1680970) gel.
-
Characterization:
-
Melting Point: Determination of the melting point and comparison with literature values (predicted to be 125–127 °C).[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Metabolic Activation Pathway
This compound, like many PAHs, is subject to metabolic activation, primarily by cytochrome P450 enzymes in the liver.[2] This process can lead to the formation of reactive metabolites capable of forming DNA adducts, which is a key mechanism of its mutagenic and carcinogenic properties.[2] The International Agency for Research on Cancer (IARC) has classified Benzo[c]fluorene as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[1][2]
The following diagram illustrates the generalized metabolic activation pathway for PAHs, which is applicable to this compound.
Caption: Figure 2. Metabolic activation of PAHs leading to carcinogenic DNA adducts.
References
- 1. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans, but it has demonstrated mutagenic and genotoxic effects.[1][2] Found in coal tar, cigarette smoke, and as a product of incomplete combustion of organic materials, exposure to this compound is a potential risk to human health.[2] Its presence in environmental and biological matrices necessitates sensitive and reliable analytical methods for detection and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a robust sample preparation method.
Quantitative Data Summary
The following table summarizes quantitative data from validated analytical methods for the detection of this compound and other PAHs. This allows for a comparison of the performance of different analytical techniques.
| Analytical Method | Matrix | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | Standard Solution | This compound | 0.5 - 50 ng/mL | 0.27 ng/mL | 0.90 ng/mL | Not Applicable | [1] |
| HPLC-FLD | Soil | 16 PAHs | Not Specified | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g | 86.0 - 99.2 | [3] |
| GC-MS/MS | Seafood (Crab, Finfish, Oyster, Shrimp) | 15 Parent & 5 Substituted PAHs | Not Specified | Not Specified | 0.4 - 2.5 ppb (for Benzo[a]pyrene) | 71 - 130 | [4] |
| GC-MS | Soil | 18 PAHs | 50 - 2000 ng/g | Not Specified | Not Specified | 85.0 - 106.7 | [5] |
| GC-MS/MS | Katsuobushi (Smoked Tuna) | Benzo[c]fluorene | Not Specified | 0.036 pg/µL | Not Specified | Not Specified | [6] |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a modified QuEChERS method applicable to various matrices such as soil, seafood, and tea leaves for the extraction of this compound.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Ceramic homogenization stones (optional)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
QuEChERS extraction salts (e.g., 4 g magnesium sulfate, 1 g sodium acetate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing C18 and PSA)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization:
-
Solid Samples (e.g., soil, tea leaves): Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and a ceramic homogenization stone. Vortex for 1 minute.[7]
-
Biological Tissues (e.g., shrimp, fish): Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method provides high sensitivity and selectivity for the detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Fluorescence detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Oven Temperature: 30°C[1]
-
Fluorescence Detector Wavelengths:
Procedure:
-
Prepare a series of working standard solutions of this compound in acetonitrile (e.g., 0.5, 1, 5, 10, 50 ng/mL) to generate a calibration curve.[1]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify and quantify this compound in the samples by comparing the retention time and peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of this compound, especially in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
GC column suitable for PAH analysis (e.g., DB-5ms, Rxi-PAH)
GC-MS Conditions:
-
Column: Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm film thickness)[6]
-
Carrier Gas: Helium at a constant linear velocity of 40.0 cm/sec[6]
-
Injection Mode: Splitless[6]
-
Injection Volume: 2 µL[6]
-
Injector Temperature: 330°C[6]
-
Oven Temperature Program: 180°C (hold 2 min), ramp at 5°C/min to 260°C, then ramp at 15°C/min to 350°C (hold 12 min)[6]
-
MS Interface Temperature: 330°C[6]
-
Ion Source Temperature: 230°C[6]
-
Measurement Mode: Multiple Reaction Monitoring (MRM) for GC-MS/MS or Selected Ion Monitoring (SIM) for GC-MS.
-
MRM Transitions for this compound: Precursor ion m/z 216.10 -> Product ions m/z 215.10 and 189.10[6]
-
Procedure:
-
Prepare a series of working standard solutions of this compound in a suitable solvent (e.g., hexane (B92381) or acetonitrile).
-
Set up the GC-MS instrument with the specified conditions.
-
Inject the prepared standards and samples.
-
Identify this compound based on its retention time and characteristic mass spectrum or MRM transitions.
-
Quantify the analyte using a calibration curve generated from the standard solutions.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Toxicological pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Quantification of 7H-Benzo[c]fluorene in Air Samples
Abstract
This application note details a sensitive and selective method for the determination of 7H-Benzo[c]fluorene (BcFE), a mutagenic polycyclic aromatic hydrocarbon (PAH), in airborne particulate matter. The protocol employs high-performance liquid chromatography (HPLC) with fluorescence detection (FLD), a technique well-suited for the analysis of fluorescent compounds like PAHs. This method provides a robust and reliable approach for environmental monitoring and human exposure assessment.
Introduction
This compound is a four-ring polycyclic aromatic hydrocarbon that is a component of coal tar, cigarette smoke, and urban smog.[1] Due to its mutagenic and potential carcinogenic properties, monitoring its concentration in ambient air is of significant importance for public health.[1][2] HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of PAHs, making it an ideal technique for quantifying trace levels of BcFE in complex environmental samples.[3] This application note provides a comprehensive protocol for the collection, extraction, and analysis of this compound from air particulate matter.
Experimental
Sample Collection
Airborne particulate matter is collected on quartz fiber filters using a high-volume or low-volume air sampler. The sampling duration and flow rate can be adjusted based on the expected concentration of PAHs in the sampling environment. It is crucial to handle the filters with clean forceps and store them in sealed, pre-cleaned containers at -20°C until extraction to prevent contamination and degradation of the target analyte.
Sample Preparation and Extraction
The collected quartz fiber filters are subjected to solvent extraction to isolate the PAHs.
Protocol:
-
Place the filter in a clean glass extraction vessel.
-
Add a known volume of a suitable extraction solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).
-
Perform ultrasonication for a period of 15-30 minutes. This process should be repeated three times with fresh solvent for each cycle to ensure efficient extraction.
-
Combine the solvent extracts and concentrate them to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The concentrated extract can be further cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove interfering compounds.
-
The final extract is then reconstituted in the mobile phase for HPLC analysis.
HPLC-FLD Analysis
The quantitative determination of this compound is performed using a reverse-phase HPLC system coupled with a fluorescence detector.
Table 1: HPLC-FLD Instrumental Parameters
| Parameter | Value |
| HPLC Column | ZORBAX Eclipse PAH (4.6 mm i.d. × 250 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Fluorescence Detector | |
| Excitation Wavelength (λex) | 309 nm |
| Emission Wavelength (λem) | 354 nm |
Results and Discussion
This method demonstrates excellent performance for the quantification of this compound in air samples. The use of HPLC with fluorescence detection provides the necessary sensitivity and selectivity to detect BcFE at the low concentrations typically found in the environment.
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: Method Validation and Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.27 ng/mL |
| Limit of Quantification (LOQ) | 0.90 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Expected Recovery from Air Filters | 80 - 110% (for 4-ring PAHs) |
Sample Analysis
The validated method was applied to the analysis of air particulate samples collected from an urban environment. The concentration of this compound can vary significantly depending on the location and time of year. For example, one study reported concentrations of 11,000 ± 6,100 pg/m³ in the winter in Beijing, China, and 13 ± 5.0 pg/m³ in the winter in Kanazawa, Japan.
Conclusion
The HPLC-fluorescence detection method described in this application note is a reliable and robust technique for the quantification of this compound in air samples. The high sensitivity and selectivity of the method make it suitable for routine environmental monitoring and for assessing human exposure to this hazardous air pollutant.
Experimental Workflow and Signaling Pathways
Caption: Workflow for the analysis of this compound in air samples.
Logical Relationship of Key Method Parameters
Caption: Relationship between key HPLC-FLD parameters and method performance.
References
Application Note: Analysis of 7H-Benzo[c]fluorene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused aromatic rings.[1][2] Like many PAHs, it is formed from the incomplete combustion of organic materials and is a component of complex mixtures such as coal tar.[3] Research has identified this compound as a potent systemic lung carcinogen that can form DNA adducts, indicating significant genotoxic potential.[3][4] Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological studies, environmental monitoring, and ensuring the safety of consumer products and pharmaceuticals. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the selective and sensitive determination of PAHs like this compound.[5][6] This application note provides detailed protocols for sample preparation and GC-MS analysis.
Experimental Protocols
Preparation of Standards
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as cyclohexane (B81311) or dichloromethane (B109758).
-
Working Standards: Create a series of working standard solutions by serially diluting the stock solution. For example, a 1 µg/mL working solution can be prepared by diluting 0.5 mL of a 20 µg/mL intermediate stock to 10 mL with the solvent.[7]
-
Internal Standards: To ensure accuracy and correct for variations in sample preparation and instrument response, use deuterated PAH internal standards. Chrysene-d12 and perylene-d12 (B110317) are common choices.[7] An internal standard solution (e.g., 20 ng/µL) can be prepared for spiking into samples and calibration standards.[7]
-
Calibration Curve: Prepare a multi-point calibration curve by spiking appropriate amounts of the working standards and a fixed amount of the internal standard solution into blank matrix extract. Calibration ranges can vary depending on the expected sample concentrations, for example, from 0.5 pg/µL to higher concentrations.[8]
Sample Preparation
The choice of sample preparation method is highly dependent on the sample matrix. Below are protocols for common matrices.
A. Workflow for Sample Preparation and Analysis
Caption: General experimental workflow for GC-MS analysis.
B. Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples [9]
-
Spike the water sample (e.g., 250 mL) with surrogate internal standards. Ensure the sample pH is between 6 and 10.[9]
-
Transfer the sample to a separatory funnel.
-
Add 25-100 mL of dichloromethane (DCM) to the sample bottle, rinse, and transfer the DCM to the separatory funnel.
-
Shake the funnel vigorously for one to two minutes, venting frequently.
-
Allow the layers to separate and drain the bottom DCM layer through anhydrous sodium sulfate (B86663) (to remove water) into a collection flask.
-
Repeat the extraction twice more with fresh portions of DCM.
-
Combine the extracts and concentrate them to a final volume of 1 mL using a gentle stream of nitrogen. A keeper solvent like toluene (B28343) can be added to prevent the loss of volatile PAHs.[9]
C. Protocol 2: QuEChERS for Solid/Biological Samples (e.g., Fish Tissue) [10]
-
Weigh 3 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 12 mL of deionized water, 15 mL of acetonitrile (B52724) (ACN), and ceramic homogenizers.
-
Add the appropriate QuEChERS extraction salts (e.g., Agilent Bond Elut QuEChERS).
-
Add surrogate/internal standard solution.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an 8 mL aliquot of the upper ACN layer to a dispersive SPE (dSPE) cleanup tube containing sorbents to remove fats and other interferences.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the cleaned extract to a GC vial for analysis.
D. Protocol 3: Column Chromatography Cleanup [5][11] For complex matrices like petroleum residues or air particulate matter extracts, a cleanup step using column chromatography is often necessary.[5][11]
-
Prepare a glass column packed with activated silica (B1680970) gel or a combination of silica gel and alumina.[11]
-
Concentrate the initial sample extract and load it onto the column.
-
Elute the PAH fraction using an appropriate non-polar solvent system (e.g., hexane (B92381) or dichloromethane).
-
Collect the eluate and concentrate it to the final volume for GC-MS analysis.
GC-MS Instrumental Parameters
The following tables provide typical instrument parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.
Table 1: Recommended GC-MS Method Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column | Rxi-PAH (60 m, 0.25 mm I.D., 0.1 µm) or similar | [8] |
| Injection Volume | 1-2 µL | [8] |
| Inlet Mode | Splitless | [6][8] |
| Inlet Temperature | 300-330 °C | [6][8] |
| Carrier Gas | Helium | [8] |
| Gas Flow | Constant linear velocity (e.g., 40.0 cm/sec) | [8] |
| Oven Program | 180°C (2 min), ramp 5°C/min to 260°C, then 15°C/min to 350°C (12 min) | [8] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | [8] |
| Interface Temp. | 330 °C | [8] |
| Measurement Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |[8] |
Quantitative Data and Results
Table 2: Quantitative Ions and Detection Limits for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 216.2772 g/mol | [1][2] |
| SIM Mode | ||
| Quantitation Ion (m/z) | 216 | [12] |
| Qualifier Ions (m/z) | 215, 213 | [12] |
| Detection Limit (LOD) | 0.028 pg/µL | [8] |
| MRM Mode (GC-MS/MS) | ||
| Quantitative Transition | 216.10 > 215.10 (CE: 22 V) | [8] |
| Qualitative Transition | 216.10 > 189.10 (CE: 30 V) | [8] |
| Detection Limit (LOD) | 0.036 pg/µL |[8] |
Note: Collision Energy (CE) values are instrument-dependent and may require optimization.
Biological Pathway Visualization
This compound is known to be carcinogenic, primarily through its metabolic activation to reactive species that bind to DNA, forming adducts. This process is a critical initiating event in chemical carcinogenesis.
Caption: Postulated genotoxicity pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound using GC-MS. The detailed protocols for sample preparation from various matrices and the specific instrumental parameters offer a robust starting point for method development. The high sensitivity and selectivity of GC-MS, particularly in MRM mode, allow for the reliable quantification of this compound at trace levels. This capability is essential for accurately assessing its exposure and risk in toxicological research and environmental safety monitoring.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro and in vivo genotoxicities of this compound, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. s4science.at [s4science.at]
- 8. shimadzu.com [shimadzu.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. agilent.com [agilent.com]
- 11. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 32P-Postlabeling Assay of 7H-Benzo[c]fluorene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are covalent modifications to DNA resulting from exposure to carcinogens and mutagens. This technique is particularly well-suited for the analysis of bulky aromatic adducts, such as those formed by polycyclic aromatic hydrocarbons (PAHs) like 7H-Benzo[c]fluorene. The assay can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies involving low-level environmental exposures or for assessing the genotoxicity of pharmaceutical compounds.[1][2][3][4]
The methodology involves four principal steps:
-
Enzymatic digestion of DNA into normal and adducted deoxynucleoside 3'-monophosphates.[1][4][5]
-
Radiolabeling of the adducted nucleotides with ³²P.[1][4][5]
-
Chromatographic separation and quantification of the radiolabeled adducts.[1][4]
This document provides detailed protocols and data for the application of the ³²P-postlabeling assay to detect and quantify this compound DNA adducts.
Quantitative Data Summary
The following tables summarize key quantitative data related to the ³²P-postlabeling assay for PAH-DNA adducts, including this compound.
Table 1: Assay Sensitivity and Detection Limits
| Parameter | Value | Reference |
| General Detection Limit | 1 adduct in 10⁹ - 10¹⁰ nucleotides | [1][2][3][4] |
| DNA Requirement | ≤ 10 µg | [2][3] |
| Adduct Level Range (in vitro PAH exposure) | 0.07 - 15.28 adducts per 10⁷ nucleotides | [6] |
Table 2: Factors Influencing Assay Performance
| Factor | Observation | Reference |
| Labeling Efficiency | Can be up to 100-fold less than expected; dependent on adduct and its concentration. | [7] |
| Presence of Unmodified Nucleotides | Results in a 1.5-fold lower labeling efficiency. | [7] |
| Nuclease P1 Enrichment | Significantly enhances sensitivity for bulky aromatic adducts. | [8] |
Experimental Protocols
Protocol 1: Nuclease P1-Enhanced ³²P-Postlabeling Assay for this compound DNA Adducts
This protocol is an adaptation of established methods for bulky aromatic DNA adducts and is suitable for the analysis of this compound adducts.
Materials:
-
DNA sample (10 µg)
-
Micrococcal Nuclease (MN)
-
Spleen Phosphodiesterase (SPD)
-
Nuclease P1
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP (carrier-free)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Enzymes and buffers as specified below
Procedure:
-
DNA Digestion:
-
Dissolve 10 µg of the DNA sample in 10 µL of a solution containing 20 mM sodium succinate (B1194679) and 10 mM CaCl₂, pH 6.0.
-
Add 2.5 µL of a mixture of MN (0.5 units) and SPD (0.1 units).
-
Incubate at 37°C for 3-4 hours. This step digests the DNA into deoxynucleoside 3'-monophosphates.
-
-
Nuclease P1 Enrichment:
-
To the DNA digest, add 3 µL of a solution containing 0.1 M sodium acetate (B1210297) (pH 5.0), and 0.2 mM ZnCl₂.
-
Add 1 µL of Nuclease P1 (2 µg).
-
Incubate at 37°C for 30 minutes. Nuclease P1 selectively dephosphorylates normal nucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase, thereby enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
Prepare a labeling mixture containing:
-
5 µL of bicine (B94160) buffer (100 mM bicine, 100 mM MgCl₂, 100 mM dithiothreitol, 10 mM spermidine, pH 9.0)
-
50-100 µCi of carrier-free [γ-³²P]ATP
-
10 units of T4 Polynucleotide Kinase
-
-
Add the labeling mixture to the nuclease P1-treated digest.
-
Incubate at 37°C for 30-45 minutes. This step transfers the ³²P from ATP to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation (TLC):
-
Apply the ³²P-labeled sample to a PEI-cellulose TLC plate.
-
Develop the chromatogram using a multi-directional TLC system. The specific solvent systems and directions will need to be optimized for this compound adducts, but a general approach for PAHs is as follows:
-
D1 (bottom to top): 1.0 M sodium phosphate, pH 6.0.
-
D2 (after plate drying and washing, left to right): 3.5 M lithium formate, 8.5 M urea (B33335), pH 3.5.
-
D3 (bottom to top): 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
D4 (bottom to top, on a different sheet after transfer): 1.7 M sodium phosphate, pH 6.0.
-
-
The separation of bulky, hydrophobic adducts like those from this compound may require adjustments to the urea and salt concentrations in the solvents.
-
-
Detection and Quantification:
-
Dry the TLC plate and perform autoradiography by exposing it to an X-ray film or a phosphor screen.
-
Excise the radioactive spots corresponding to the DNA adducts and the origin.
-
Quantify the radioactivity using liquid scintillation counting or phosphorimaging.
-
Calculate the relative adduct labeling (RAL) using the following formula: RAL = (cpm in adduct spots) / (cpm in total nucleotides)
-
Visualizations
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of PAH:DNA adducts from auto-oxidation using 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Lung Tumors in Mice with 7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for inducing lung tumors in mice using the polycyclic aromatic hydrocarbon (PAH) 7H-Benzo[c]fluorene (7H-B[c]F). 7H-B[c]F has been identified as a potent lung carcinogen, primarily through its metabolic activation and subsequent formation of DNA adducts. This document outlines detailed methodologies for animal handling, carcinogen administration, and endpoint analysis. Furthermore, it summarizes key quantitative data from relevant studies and illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams. This information is intended to assist researchers in designing and executing in vivo studies to investigate lung carcinogenesis and evaluate potential therapeutic interventions.
Introduction
This compound is a four-ringed polycyclic aromatic hydrocarbon found in coal tar and other products of incomplete combustion. Studies have demonstrated its potent ability to form DNA adducts in the lungs of mice, leading to the initiation and promotion of lung tumors[1][2]. Its carcinogenicity has been shown to be comparable to, and in some contexts, greater than that of the well-characterized carcinogen benzo[a]pyrene (B130552) (B[a]P)[3][4]. The A/J mouse strain, known for its susceptibility to lung tumor development, is a commonly used model for these studies[3][4]. The primary mechanism of 7H-B[c]F-induced tumorigenesis involves metabolic activation to reactive diol epoxides, which then covalently bind to DNA, forming adducts that can lead to mutations in critical genes if not repaired[5][6].
Data Presentation
The following tables summarize quantitative data from a key study comparing the tumorigenicity of this compound and Benzo[a]pyrene in A/J mice[3][4].
Table 1: Lung Tumor Induction in A/J Mice via Intraperitoneal (i.p.) Injection
| Compound | Dose (mg/kg) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 100 | 92 | 4.0 |
| Benzo[a]pyrene | 100 | 90 | 6.7 |
| Control | - | Not specified | Not specified |
Table 2: Lung Tumor Induction in A/J Mice via Dietary Administration (260 days)
| Compound | Concentration (μmol/kg diet) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 397 | 100 | 46.0 |
| This compound | 27 | Not different from control | Not different from control |
| Benzo[a]pyrene | 397 | 77 | 1.4 |
| Control | - | Not specified | Not specified |
Experimental Protocols
Animal Model
-
Species: Mouse
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Carcinogen Preparation and Administration
a) Intraperitoneal (i.p.) Injection Protocol [3][4]
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle such as tricaprylin (B1683027) to a final concentration that allows for the administration of 100 mg/kg body weight in a reasonable injection volume (e.g., 0.1-0.2 mL).
-
Ensure the compound is fully dissolved, using gentle warming or sonication if necessary. Prepare a vehicle-only control solution.
-
-
Administration:
-
Administer a single i.p. injection of the 7H-B[c]F solution or vehicle control to each mouse.
-
Monitor the animals for any acute toxicity post-injection.
-
b) Dietary Administration Protocol [3][4]
-
Preparation of Adulterated Diet:
-
Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 397 µmol/kg or 27 µmol/kg).
-
Thoroughly mix the 7H-B[c]F with a small portion of the powdered rodent diet (e.g., Purina Rodent 2001) to create a pre-mix.
-
Gradually add the pre-mix to the bulk of the powdered diet and mix until a homogenous distribution is achieved. A mechanical mixer is recommended.
-
Prepare a control diet with no added carcinogen.
-
-
Administration:
Endpoint Analysis
-
Study Termination:
-
At the end of the study period (e.g., 260 days for dietary administration or a predetermined time for i.p. injection), euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Tumor Assessment:
-
Perform a gross necropsy, focusing on the lungs.
-
Excise the lungs and inflate them with a fixative (e.g., 10% neutral buffered formalin) to preserve the architecture.
-
Count the number of visible surface lung tumors under a dissecting microscope.
-
Measure the size of the tumors using calipers.
-
-
Histopathology:
-
Process the fixed lung tissue for histopathological analysis.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the slides to confirm the presence of tumors, determine their type (e.g., adenoma, adenocarcinoma), and assess their grade.
-
-
DNA Adduct Analysis (Optional):
Mandatory Visualizations
References
- 1. A Quantitative Volumetric Micro-Computed Tomography Method to Analyze Lung Tumors in Genetically Engineered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A quantitative volumetric micro-computed tomography method to analyze lung tumors in genetically engineered mouse models. | Semantic Scholar [semanticscholar.org]
- 3. A Novel Method for Quantifying Total Thoracic Tumor Burden in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Instillation and Fixation Methods Useful in Mouse Lung Cancer Research [jove.com]
- 5. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-specific DNA adduct formation in mice treated with the environmental carcinogen, 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Microsomal Activation of 7H-Benzo[c]fluorene
Introduction
7H-Benzo[c]fluorene (BcF) is a four-ring polycyclic aromatic hydrocarbon (PAH) identified as a significant genotoxic component of coal tar.[1][2] Unlike some other PAHs, the carcinogenicity of coal tar does not always correlate with its benzo[a]pyrene (B130552) (B[a]P) content, pointing to other components like BcF as key contributors to its biological effects.[2] BcF is a potent inducer of lung tumors in animal models and forms substantial DNA adducts in lung tissue, suggesting its role as a systemic carcinogen.[1]
The carcinogenicity of BcF is not direct; it requires metabolic activation to reactive intermediates that can covalently bind to DNA, forming adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of cells, particularly in the liver.[3] In vitro microsomal activation assays are therefore indispensable tools for studying the metabolic pathways of BcF, identifying its reactive metabolites, and assessing its genotoxic potential. These assays provide a controlled environment to investigate enzyme kinetics, metabolite profiles, and the mechanism of DNA adduct formation, which are critical steps in chemical carcinogenesis research and drug development safety assessment.
Principle of Microsomal Activation
Liver microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, most notably the CYP superfamily. In the presence of cofactors, primarily the NADPH-regenerating system, these enzymes catalyze the Phase I metabolism of xenobiotics like BcF. For PAHs, this typically involves oxidation reactions that introduce epoxide groups. These epoxides can be further processed by enzymes like epoxide hydrolase to form dihydrodiols. Subsequent epoxidation of the dihydrodiol metabolite leads to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites capable of binding to DNA.[4]
The suspected metabolic activation pathway for this compound involves its conversion to trans-3,4-dihydrodiol, a proximate carcinogen, which is then metabolized to anti- and syn-diol epoxides.[4] These diol epoxides are the ultimate carcinogens that react with DNA.[4]
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its ultimate carcinogenic metabolites.
Protocols
Protocol 1: Microsomal Stability and Metabolite Identification of this compound
This protocol outlines the procedure for determining the metabolic stability of BcF in liver microsomes and identifying its primary metabolites.
1. Materials and Reagents
-
This compound (BcF)
-
Pooled liver microsomes (e.g., human, rat)
-
0.5 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Calf Thymus DNA (for trapping reactive metabolites, optional)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH)
-
Internal Standard (IS) for LC-MS analysis (e.g., a structurally similar, stable compound)
-
Ultrapure water
2. Reagent Preparation
-
100 mM Phosphate Buffer: Dilute the 0.5 M stock to 100 mM with ultrapure water.
-
BcF Stock Solution: Prepare a 10 mM stock solution of BcF in a suitable organic solvent like DMSO or acetone.
-
Working Solutions: Prepare serial dilutions of the BcF stock solution to achieve final incubation concentrations (e.g., 0.1 µM to 10 µM). The final solvent concentration in the incubation should be ≤1%.[5]
-
Microsome Suspension: Thaw microsomes on ice and dilute to a final protein concentration of 0.5 - 1.0 mg/mL in 100 mM phosphate buffer.[3][5] Keep on ice.
-
Quenching Solution: Ice-cold acetonitrile containing the internal standard at a known concentration.
3. Incubation Procedure
-
Prepare incubation tubes/plate on ice. For each reaction, the final volume will be 200 µL.
-
Add the following to each tube:
-
100 mM Phosphate Buffer (pH 7.4)
-
Microsome suspension (to final concentration of 0.5 mg/mL)
-
BcF working solution (to final concentration, e.g., 1 µM)
-
MgCl₂ (to final concentration of 3 mM)[5]
-
-
Include control samples:
-
No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
-
No Microsomes (Heat-inactivated): Use heat-inactivated microsomes to control for protein binding and chemical instability.
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[5]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold ACN with internal standard. The 0-minute sample is quenched immediately after adding NADPH.
-
Vortex each sample vigorously and place on ice.
4. Sample Processing and Analysis
-
Centrifuge the terminated reaction mixtures at >10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining BcF and identify potential metabolites by comparing against synthesized standards of suspected metabolites like the trans-3,4-dihydrodiol.[4]
Protocol 2: In Vitro DNA Adduct Formation Assay
This protocol is designed to detect the formation of DNA adducts from the reactive metabolites of BcF.
1. Materials and Reagents (in addition to Protocol 1)
-
High-quality Calf Thymus DNA
-
Enzymes for DNA digestion: Micrococcal Nuclease, Spleen Phosphodiesterase, Nuclease P1.[6]
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP (radiolabel)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Reagents for TLC solvents
2. Incubation for Adduct Formation
-
Follow the incubation procedure from Protocol 1 (steps 1-4), but include Calf Thymus DNA in the initial reaction mixture at a concentration of 1-2 mg/mL.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a fixed, longer duration (e.g., 60-120 minutes) at 37°C to allow for adduct formation.
-
Terminate the reaction and precipitate the DNA and protein by adding two volumes of cold ethanol (B145695).
-
Isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.
3. ³²P-Postlabeling Analysis of DNA Adducts
-
DNA Digestion: Digest the isolated DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[6]
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.[6]
-
Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[7][8]
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.[2][6]
-
Detection and Quantification: Detect the adduct spots by autoradiography and quantify the radioactivity using phosphorimaging or liquid scintillation counting. Adduct levels are typically expressed as Relative Adduct Leveling (RAL), i.e., adducts per 10⁷-10¹⁰ normal nucleotides.[8][9]
Experimental Workflow
Caption: General workflow for in vitro microsomal activation assays of this compound.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Example Metabolic Stability Data for this compound
This table illustrates how to present stability data. Actual values would be generated from the LC-MS/MS analysis.
| Time Point (min) | % this compound Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | 85.2 ± 4.1 |
| 15 | 55.7 ± 3.5 |
| 30 | 28.9 ± 2.9 |
| 60 | 8.1 ± 1.5 |
From this data, key parameters can be calculated:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism in the in vitro system, calculated from the elimination rate constant.
Table 2: Example DNA Adduct Formation Data
This table presents example data on DNA adduct formation, which can be used to compare the genotoxic potential of BcF to other compounds or under different conditions. The data shown is illustrative of findings where BcF is a potent DNA adductor.
| Compound (Dose) | Tissue/System | Adduct Level (RAL x 10⁹) | Reference |
| This compound (0.10 mg) | Mouse Lung DNA | 7.03 | [10] |
| MGP Fraction sF2-a (3.0 mg)¹ | Mouse Lung DNA | 106.7 | [10] |
| MGP Fraction sF2-b (3.0 mg)² | Mouse Lung DNA | 151.0 | [10] |
¹ sF2-a is a manufactured gas plant (MGP) residue fraction enriched in BcF.[10] ² sF2-b is an MGP fraction with a nine-fold lower concentration of BcF than sF2-a.[10]
These results demonstrate that while pure BcF forms DNA adducts, other components in complex mixtures also contribute significantly to overall genotoxicity.[10] Comparative studies have shown that this compound forms considerably more lung DNA adducts than its isomers, 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of metabolism in the developmental toxicity of polycyclic aromatic hydrocarbon‐containing extracts of petroleum substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparative in vitro and in vivo genotoxicities of this compound, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7H-Benzo[c]fluorene Metabolites for Carcinogenesis Research
Application Note & Protocol
For researchers in oncology, toxicology, and drug development, the study of carcinogenic mechanisms at the molecular level is paramount. 7H-Benzo[c]fluorene (7H-BcF), a potent lung carcinogen found in coal tar and cigarette smoke, serves as a critical model compound for investigating the metabolic activation of polycyclic aromatic hydrocarbons (PAHs).[1][2] This document provides detailed protocols for the chemical synthesis of key metabolites of 7H-BcF, namely the trans-3,4-dihydrodiol and the corresponding anti- and syn-diol epoxides. These metabolites are the ultimate carcinogenic forms that interact with DNA, initiating the process of tumorigenesis.[1][2] The availability of these synthesized metabolites is essential for a wide range of research applications, including DNA adduct studies, mutagenicity assays, and the development of potential cancer chemopreventive agents.
Metabolic Activation of this compound
The carcinogenicity of this compound is a consequence of its metabolic activation in the body. This process, primarily mediated by cytochrome P450 enzymes, transforms the relatively inert parent hydrocarbon into highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA.
The metabolic activation pathway begins with the oxidation of this compound to form an epoxide. This is followed by enzymatic hydration to yield a trans-dihydrodiol. A second epoxidation of the dihydrodiol produces the ultimate carcinogenic diol epoxides. These diol epoxides are highly reactive and can form covalent adducts with DNA, leading to mutations and potentially cancer.
Metabolic activation pathway of this compound.
Synthesis Protocols
The following protocols are based on the established synthesis of this compound metabolites. Researchers should adhere to all institutional safety guidelines when performing these procedures.
Synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7H-benzo[c]fluorene
This protocol outlines a multi-step synthesis of the key dihydrodiol metabolite.
Workflow for the synthesis of the dihydrodiol metabolite.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7H-benzo[c]fluorene is not fully available in the public domain. The synthesis is complex and involves multiple steps, starting from 1-indanone.[1] The key steps involve the bromination of 1-indanone, followed by dehydrobromination to 2H-inden-1-one, which then undergoes self-condensation to form a fluorenone derivative.[1] This intermediate is then further elaborated through a series of reactions to yield the target dihydrodiol. Researchers are advised to consult specialized organic synthesis literature for detailed procedures for analogous compounds.
Synthesis of anti- and syn-3,4-Diol-1,2-epoxides of this compound
The final step in the metabolic activation pathway is the epoxidation of the dihydrodiol to form the highly reactive diol epoxides.
Experimental Protocol:
The epoxidation of trans-3,4-Dihydroxy-3,4-dihydro-7H-benzo[c]fluorene is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide (syn or anti) is influenced by the directing effect of the hydroxyl groups on the dihydrodiol.
-
Dissolution: Dissolve the trans-3,4-Dihydroxy-3,4-dihydro-7H-benzo[c]fluorene in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Epoxidation: Cool the solution in an ice bath and add a solution of m-CPBA in the same solvent dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of syn- and anti-diol epoxides can be separated by high-performance liquid chromatography (HPLC).
Data Presentation
The successful synthesis of the this compound metabolites should be confirmed by various analytical techniques. The following table summarizes the expected characterization data, although specific values from the primary literature are not fully available.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected Mass Spectrum (m/z) |
| This compound | C₁₇H₁₂ | 216.28 | Aromatic protons (7-9 ppm), Methylene protons (~4 ppm) | 216 [M]⁺ |
| trans-3,4-Dihydroxy-3,4-dihydro-7H-benzo[c]fluorene | C₁₇H₁₄O₂ | 250.29 | Aromatic, methine, and hydroxyl protons | 250 [M]⁺, fragments corresponding to loss of water |
| anti/syn-3,4-Diol-1,2-epoxide | C₁₇H₁₄O₃ | 266.29 | Aromatic, methine, and epoxide protons | 266 [M]⁺, characteristic fragmentation pattern |
Conclusion
The protocols and data presented provide a foundational resource for the synthesis and characterization of key carcinogenic metabolites of this compound. The availability of these compounds will empower researchers to conduct in-depth studies into the mechanisms of PAH-induced carcinogenesis, ultimately contributing to the development of new strategies for cancer prevention and treatment.
References
Application of 7H-Benzo[c]fluorene in Organic Electronics and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 7H-Benzo[c]fluorene and its derivatives in the field of organic electronics, with a specific focus on their use in Organic Light-Emitting Diodes (OLEDs). It includes application notes, quantitative performance data, detailed experimental protocols, and visualizations to guide research and development efforts.
Application Notes
The this compound core is a polycyclic aromatic hydrocarbon that, when incorporated into larger molecular structures, offers significant advantages for organic electronic materials. Its rigid and planar structure contributes to high thermal stability and well-defined charge transport pathways. Derivatives of this compound are primarily utilized as host materials in the emissive layer of OLEDs, particularly for blue light emission, which remains a significant challenge in the field.
The key advantages of using this compound derivatives include:
-
High Thermal Stability: The rigid fused-ring system leads to high glass transition temperatures (Tg), which is crucial for preventing morphological changes in the thin films of an OLED device during operation, thereby enhancing device lifetime.
-
Wide Bandgap: These materials typically possess a wide energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them suitable hosts for high-energy emitters (i.e., blue phosphorescent and fluorescent dopants).
-
Tunable Electronic Properties: The fluorene (B118485) core can be functionalized at various positions. A common strategy is to create spiro-fused structures, such as spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF). This spiro-linkage disrupts conjugation in a controlled way, helping to maintain a high triplet energy while also improving morphological stability and solubility.[1][2]
-
Good Charge Transport: By attaching various functional groups (e.g., anthracene, carbazole), the charge-carrying properties of these materials can be tuned to create bipolar host materials that facilitate balanced electron and hole transport, leading to higher device efficiencies.[1][3]
A prominent synthetic route to novel this compound derivatives is the Suzuki coupling reaction, which allows for the attachment of various aryl groups to a bromo-functionalized this compound precursor.[1][4] This versatility enables the systematic tuning of photophysical and electronic properties to optimize OLED performance.
Quantitative Data Presentation
The performance of OLEDs utilizing this compound derivatives is summarized below. These tables highlight the effectiveness of these compounds as host materials for fluorescent and phosphorescent emitters.
Table 1: Performance of Blue OLEDs with this compound-based Host Materials
| Host Material Designation | Dopant | Max. Efficiency (cd/A) | EQE (%) | CIE Coordinates (x, y) | Reference |
| BH-9PA¹ | DSA-Ph² | 7.03 | Not Reported | (0.14, 0.29)³ | [1][5] |
| BH-9PA¹ | BD-6MDPA⁴ | 6.60 | Not Reported | (0.14, 0.23)³ | [1][5] |
| CBZ1-F2⁵ | FIrpic⁶ | 19.2 | 10.2 | Not Reported | [3] |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene⁷ | Emitter | 2.42 | 3.08 | (0.15, 0.09) | Not Reported |
¹ BH-9PA: 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] ² DSA-Ph: Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene ³ CIE coordinates estimated from emission peak wavelength (468 nm and 464 nm respectively). ⁴ BD-6MDPA: N,N-diphenyl-N′,N′-dim-tolyl-SBFF-5,9-diamine ⁵ CBZ1-F2: A carbazole/fluorene hybrid, demonstrating the utility of the fluorene moiety. ⁶ FIrpic: Bis[(4,6-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate (B1231196) ⁷ Used as the primary emitting material, not as a host.
Experimental Protocols
Protocol 1: Synthesis of a Spiro[benzo[c]fluorene-7,9′-fluorene]-based Host Material via Suzuki Coupling
This protocol provides a generalized methodology for the palladium-catalyzed Suzuki coupling reaction to synthesize an arylated spiro[benzo[c]fluorene-7,9′-fluorene] derivative, a common strategy for creating host materials.[1][4]
Objective: To synthesize 9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9PA).
Materials:
-
9-bromo-spiro[benzo[c]fluorene-7,9′-fluorene] (1.0 equiv.)
-
10-phenylanthracene-9-yl boronic acid (1.2 equiv.)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Base, e.g., Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent mixture: Toluene, Ethanol, and Water (e.g., 3:1:1 v/v/v)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reactant Setup: To a round-bottom flask, add 9-bromo-spiro[benzo[c]fluorene-7,9′-fluorene], 10-phenylanthracene-9-yl boronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (Toluene/Ethanol/Water) followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic phase with a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure BH-9PA product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol describes a standard procedure for fabricating a multi-layered OLED device using a this compound derivative as a host in the emissive layer.[1][6]
Objective: To fabricate a blue OLED with the structure: ITO / HTL / EML (Host:Dopant) / ETL / Cathode.
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transport Layer (HTL) material: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Host Material: A this compound derivative (e.g., BH-9PA)
-
Dopant Material: A blue emitter (e.g., DSA-Ph)
-
Electron-Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[6]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.[6]
-
-
Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rates and thicknesses must be precisely controlled using quartz crystal monitors.
-
HTL: Deposit 40 nm of NPB at a rate of 0.1-0.2 nm/s.
-
EML: Co-evaporate the host (BH-9PA) and dopant (DSA-Ph) to form a 30 nm thick layer. A typical doping concentration is 5%, achieved by adjusting the relative deposition rates (e.g., host at 0.1 nm/s, dopant at 0.005 nm/s).
-
ETL: Deposit 30 nm of Alq₃ at a rate of 0.1-0.2 nm/s.
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of LiF to facilitate electron injection.
-
Deposit a 100-150 nm layer of Al to form the cathode.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum.
-
Calculate the device performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for OLED device fabrication via thermal evaporation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. scribd.com [scribd.com]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 7H-Benzo[c]fluorene Toxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for utilizing in vitro cell culture models to assess the toxicological profile of 7H-Benzo[c]fluorene (B[c]F), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern.
Introduction
This compound (B[c]F) is a four-ring PAH found in complex mixtures such as coal tar and cigarette smoke. It has been identified as a potent lung tumorigen and a significant DNA adduct-forming agent[1][2]. Understanding the mechanisms of B[c]F toxicity is crucial for risk assessment and the development of potential therapeutic or preventative strategies. In vitro cell culture models offer a powerful and ethically sound approach to investigate the cytotoxic and genotoxic effects of B[c]F, providing valuable insights into its mode of action at the cellular and molecular level.
This document outlines the application of several key human cell lines—MCF7 (breast cancer), HepG2 (hepatoma), and Caco-2 (colon adenocarcinoma)—for studying B[c]F toxicity. These cell lines have been shown to metabolically activate B[c]F, leading to the formation of DNA adducts[1][2]. The protocols provided herein cover essential assays for assessing cell viability, DNA damage, and the formation of DNA adducts.
Recommended Cell Culture Models
| Cell Line | Tissue of Origin | Key Characteristics for B[c]F Toxicity Studies |
| MCF7 | Human Breast Cancer | - Estrogen receptor-positive. - Capable of metabolic activation of B[c]F to form DNA adducts.[1][2] |
| HepG2 | Human Hepatoma | - Well-established model for liver toxicity studies. - Expresses a range of metabolic enzymes. - Demonstrates dose-dependent DNA adduct formation upon B[c]F exposure.[1][2] |
| Caco-2 | Human Colon Adenocarcinoma | - Differentiates into a polarized monolayer resembling intestinal epithelium. - Useful for studying absorption and metabolism of ingested xenobiotics. - Forms multiple DNA adducts in response to B[c]F treatment.[1][2] |
Data Presentation: this compound Induced DNA Adduct Formation
The following table summarizes the dose-dependent formation of DNA adducts in various human cell lines following a 20-hour exposure to this compound. DNA adducts were quantified using the ³²P-postlabeling assay.
| Cell Line | This compound Concentration (µg/mL) | DNA Adducts Detected | Key Findings | Reference |
| MCF7 | 0.2 - 10 | Two adducts | One adduct corresponds to that derived from 3-hydroxy B[c]F, also found in mice. The second appears unique to human cells. | [1][2] |
| HepG2 | 0.2 - 10 | Two adducts | Similar adduct profile to MCF7 cells. | [1][2] |
| Caco-2 | 0.2 - 10 | At least four adducts | Two adducts are similar to those in MCF7 and HepG2. Additional adducts are derived from 3,4-dihydrodiol B[c]F. | [1][2] |
Experimental Workflows
The following diagrams illustrate the general workflows for assessing the toxicity of this compound in cell culture.
Workflow for Cell Viability (MTT) Assay.
General Workflow for Genotoxicity Assays.
Signaling Pathway
The toxicity of this compound, like many other PAHs, is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound and establish the half-maximal inhibitory concentration (IC50). This is crucial for selecting appropriate, non-lethal concentrations for subsequent genotoxicity studies.
Materials:
-
MCF7, HepG2, or Caco-2 cells
-
Complete culture medium (e.g., DMEM or EMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (B[c]F)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of B[c]F in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the B[c]F stock solution in serum-free medium to achieve final concentrations ranging from approximately 0.1 to 50 µg/mL. The final DMSO concentration in the wells should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest B[c]F concentration) and a negative control (medium only).
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared B[c]F dilutions or control solutions.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Genotoxicity Assessment using the Comet Assay (Alkaline)
Objective: To detect DNA single- and double-strand breaks in cells exposed to this compound.
Materials:
-
Treated and control cells
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMPA and allow to dry.
-
-
Cell Treatment and Harvesting:
-
Treat cells with non-cytotoxic concentrations of B[c]F (determined from the MTT assay) for a suitable duration (e.g., 4-24 hours).
-
Include a negative (vehicle) control and a positive control (e.g., H₂O₂ or another known genotoxin).
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with 0.7% LMPA (at 37°C) at a 1:10 (v/v) ratio.
-
Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold plate for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using comet scoring software to determine parameters such as % tail DNA, tail length, and Olive tail moment.
-
Protocol 3: Genotoxicity Assessment using the γH2AX Assay
Objective: To detect the formation of DNA double-strand breaks by immunofluorescently labeling phosphorylated H2AX (γH2AX).
Materials:
-
Treated and control cells grown on coverslips or in multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment:
-
Treat cells with non-cytotoxic concentrations of B[c]F for a desired time period.
-
Include negative and positive controls (e.g., etoposide).
-
-
Immunostaining:
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips with mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates the induction of DNA double-strand breaks.
-
Protocol 4: Genotoxicity Assessment using the In Vitro Micronucleus Assay
Objective: To detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by scoring micronuclei in dividing cells.
Materials:
-
Treated and control cells
-
Cytochalasin B (for cytokinesis block)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
DNA staining solution (e.g., Giemsa or DAPI)
-
Light or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with a range of B[c]F concentrations for a period covering at least one cell cycle (e.g., 24 hours).
-
Include negative and positive controls (e.g., mitomycin C for clastogenicity, colchicine (B1669291) for aneugenicity).
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic (concentration to be optimized for each cell line).
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA staining solution.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
-
Protocol 5: DNA Adduct Detection by ³²P-Postlabeling
Objective: To detect and quantify the formation of covalent DNA adducts resulting from the binding of B[c]F metabolites to DNA. This is a highly sensitive method for detecting genotoxic events.
Materials:
-
DNA isolated from treated and control cells
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion:
-
Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, while the bulky aromatic adducts are resistant to this enzyme.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography on PEI-cellulose plates using a series of specific solvent systems.
-
-
Detection and Quantification:
-
Detect the separated adducts by phosphorimaging or autoradiography.
-
Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.
-
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for investigating the toxicity of this compound. By employing a battery of assays that assess different toxicological endpoints, from cytotoxicity to specific types of DNA damage and adduct formation, researchers can gain a comprehensive understanding of the hazards posed by this environmental contaminant. The use of human cell lines enhances the relevance of these studies for human health risk assessment.
References
Application Notes and Protocols for 7H-Benzo[c]fluorene Carcinogenesis Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the carcinogenic potential of 7H-Benzo[c]fluorene (B[c]F), a potent polycyclic aromatic hydrocarbon (PAH) found in coal tar. Detailed protocols for inducing lung tumors in mice are provided, along with a summary of key quantitative data and an exploration of the underlying molecular pathways.
Introduction
This compound is a significant component of coal tar and has been identified as a potent lung carcinogen.[1][2] Unlike Benzo[a]pyrene (B[a]P), another well-studied PAH, B[c]F has been shown to be a major former of DNA adducts in the lungs of mice, suggesting a strong correlation with lung tumor induction.[1][3] Animal models, particularly the A/J mouse strain, have been instrumental in elucidating the tumorigenic potential of B[c]F.[4][5] This document outlines the established methodologies for B[c]F-induced carcinogenesis studies in these models.
Quantitative Data Summary
The following tables summarize the tumorigenic effects of this compound in A/J mice compared to Benzo[a]pyrene.
Table 1: Lung Tumor Incidence and Multiplicity in A/J Mice (Intraperitoneal Administration)
| Compound | Dose (mg/kg) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 100 | 92 | 4.0 |
| Benzo[a]pyrene | 100 | 90 | 6.7 |
Data from a study where female A/J mice (7 weeks old) were administered the compounds by i.p. injection and maintained for 260 days.[4][5]
Table 2: Lung Tumor Incidence and Multiplicity in A/J Mice (Dietary Administration)
| Compound | Concentration (µmol/kg diet) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 397 | 100 | 46.0 |
| This compound | 27 | Not significantly different from controls | Not significantly different from controls |
| Benzo[a]pyrene | 397 | 77 | 1.4 |
Data from a study where female A/J mice were fed diets containing the compounds for 260 days.[4][5]
Experimental Protocols
Protocol 1: Induction of Lung Tumors via Intraperitoneal Injection
This protocol is adapted from studies evaluating the systemic carcinogenic effects of this compound.[4][5]
Materials:
-
This compound (B[c]F)
-
Benzo[a]pyrene (B[a]P) (for comparative studies)
-
Corn oil (vehicle)
-
7-week-old female A/J mice
-
Standard laboratory animal diet (e.g., Purina Rodent 2001)
-
Sterile syringes and needles (25-gauge)
-
Animal housing facilities compliant with institutional guidelines
Procedure:
-
Animal Acclimation: Upon arrival, acclimate the 7-week-old female A/J mice to the housing facility for at least one week.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of B[c]F in corn oil at a concentration that will deliver 100 mg/kg body weight in an injection volume of 0.1-0.2 mL.
-
If using a comparative group, prepare a similar stock solution of B[a]P.
-
Prepare a vehicle-only control group with corn oil.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer a single intraperitoneal (i.p.) injection of the B[c]F solution, B[a]P solution, or vehicle control.
-
-
Post-Injection Monitoring and Maintenance:
-
House the mice under standard conditions with ad libitum access to food and water.
-
Monitor the animals regularly for any signs of toxicity or distress.
-
Maintain the mice on a standard diet for the duration of the study (e.g., 260 days).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice using an approved method.
-
Perform a complete necropsy, with a particular focus on the lungs.
-
Carefully dissect the lungs and count the number of visible surface tumors.
-
Fix the lung tissue in 10% neutral buffered formalin for histopathological analysis to confirm tumor type and grade.
-
Protocol 2: Induction of Lung Tumors via Dietary Administration
This protocol is based on studies assessing the carcinogenicity of this compound when ingested.[4][5]
Materials:
-
This compound (B[c]F)
-
Benzo[a]pyrene (B[a]P) (for comparative studies)
-
Basal gel diet system
-
7-week-old female A/J mice
-
Animal housing facilities compliant with institutional guidelines
Procedure:
-
Animal Acclimation: Acclimate 7-week-old female A/J mice to the housing facility for at least one week.
-
Preparation of Medicated Diets:
-
Prepare diets containing B[c]F at the desired concentrations (e.g., 397 µmol/kg diet and 27 µmol/kg diet). A basal gel diet is recommended for uniform distribution of the compound.
-
If using a comparative group, prepare a diet with B[a]P at a corresponding concentration (e.g., 397 µmol/kg diet).
-
Prepare a control diet (basal gel diet without any added compounds).
-
-
Dietary Administration:
-
Randomly assign mice to the different diet groups.
-
Provide the respective diets to the mice as their sole food source.
-
Ensure fresh diet is provided regularly to prevent degradation of the compounds.
-
-
Monitoring and Maintenance:
-
House the mice under standard conditions with ad libitum access to their specific diet and water.
-
Monitor food consumption and body weight regularly.
-
Observe the animals for any clinical signs of toxicity.
-
Maintain the mice on their respective diets for the duration of the study (e.g., 260 days).
-
-
Endpoint Analysis:
Molecular Pathways and Mechanisms
Metabolic Activation of this compound
This compound, like other PAHs, requires metabolic activation to exert its carcinogenic effects. This process involves its conversion to reactive metabolites that can bind to DNA, forming adducts that can lead to mutations if not repaired. The proposed ultimate carcinogenic metabolites of B[c]F are the anti- and syn-diol epoxides.[2]
Caption: Proposed metabolic activation pathway of this compound.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics, including PAHs like B[c]F.[6][7][8] Upon binding to B[c]F, the AHR translocates to the nucleus and promotes the transcription of genes encoding metabolic enzymes, such as those in the Cytochrome P450 family (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of B[c]F.[7]
References
- 1. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers [frontiersin.org]
- 8. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 7H-Benzo[c]fluorene in Coal Tar Samples
Introduction
7H-Benzo[c]fluorene (B[c]F) is a four-ring polycyclic aromatic hydrocarbon (PAH) identified as a significant component of coal tar.[1][2] Due to its demonstrated ability to form DNA adducts and its potential carcinogenicity, the accurate and precise quantification of B[c]F in coal tar and related materials is crucial for environmental monitoring, toxicological assessment, and ensuring the safety of products for drug development professionals.[1][3][4] This document provides detailed methodologies for the quantification of this compound in complex coal tar matrices, primarily using gas chromatography-mass spectrometry (GC-MS), which offers high selectivity and sensitivity.[5]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the source and type of coal tar. The following table presents data from a study analyzing coal tar composition, providing a reference for expected concentrations.
| Sample Type | Concentration (% of total compounds determined) | Analytical Method | Reference |
| Coal Tar from Pyrolysis | 0.321% | GC-MS | [5] |
Experimental Protocols
The following protocols outline a comprehensive workflow for the analysis of this compound in coal tar, from sample collection to final quantification.
Safety Precautions
-
All work with coal tar, extracts, and solvents must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory.
-
Coal tar and its components are considered carcinogenic and mutagenic; avoid all direct contact.
-
Handle all organic solvents, which are flammable and volatile, away from potential ignition sources.
-
Dispose of all waste in accordance with institutional and local regulations for hazardous materials.
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), n-hexane, cyclohexane, methanol (B129727) (HPLC or pesticide residue grade).
-
Standards: Certified reference standard of this compound. Internal standards (e.g., deuterated PAHs such as Benzo[a]pyrene-d12) for quantification.
-
Solid Phase Extraction (SPE): Silica (B1680970) gel or alumina (B75360) SPE cartridges (e.g., 1000 mg, 6 mL).
-
Apparatus: Analytical balance, ultrasonic bath, rotary evaporator, nitrogen evaporator (N-EVAP), vortex mixer, centrifuge.
-
Glassware: Volumetric flasks, amber vials with Teflon-lined caps, graduated cylinders, Pasteur pipettes.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation and Extraction
This protocol is adapted from established methods for PAH extraction from complex matrices like coal tar.[1] Ultrasonic extraction is recommended for its efficiency.
-
Homogenization: Ensure the coal tar sample is homogenous. If highly viscous, gentle warming or mechanical stirring may be required.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized coal tar sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution to correct for variations in extraction and instrument response.
-
Solvent Addition: Add 10 mL of dichloromethane (DCM) to the sample.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of PAHs.
-
Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble materials.
-
Collection: Carefully decant the supernatant (DCM extract) into a clean flask.
-
Repeat Extraction: Repeat steps 4-7 two more times, combining all extracts.
-
Concentration: Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator. Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
Sample Cleanup (Solid Phase Extraction)
A cleanup step is critical to remove interfering compounds from the complex coal tar matrix before GC-MS analysis.[6][7]
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 10 mL of n-hexane through it. Do not let the cartridge run dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Fractionation:
-
Fraction 1 (Aliphatics): Elute with 10 mL of n-hexane. Discard this fraction.
-
Fraction 2 (Aromatics): Elute the target PAHs, including this compound, with 15 mL of a DCM/hexane (1:1, v/v) mixture. Collect this fraction.
-
-
Final Concentration: Concentrate the collected aromatic fraction to a final volume of 1 mL using a nitrogen evaporator. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
GC-MS provides the necessary chromatographic resolution and mass selectivity for accurate quantification.[5][8][9]
-
Example GC-MS Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: Agilent J&W Select PAH (or equivalent), 15 m x 0.15 mm x 0.10 µm.[8]
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 340°C, hold for 5 min.
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion for this compound (m/z 216) and its primary fragment ions, as well as ions for the internal standard.[1][3]
-
-
Calibration:
-
Prepare a multi-level calibration curve (e.g., 5 levels) using the certified this compound standard, with each level containing the internal standard at a constant concentration.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with R² > 0.995 is required.
-
-
Quantification:
-
Inject 1 µL of the cleaned-up sample extract into the GC-MS.
-
Identify this compound based on its retention time and the confirmation of its characteristic ions.
-
Calculate the concentration in the sample using the response factor from the calibration curve.
-
Visualizations
Experimental Workflow
The diagram below outlines the complete analytical procedure from sample receipt to final data analysis.
Caption: Workflow for quantifying this compound in coal tar.
Metabolic Activation Pathway
For drug development professionals, understanding the mechanism of toxicity is vital. This compound, like many PAHs, is a pro-carcinogen that requires metabolic activation to exert its toxic effects.
Caption: Bioactivation pathway of this compound to a DNA-reactive form.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7H-Benzo[c]fluorene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7H-Benzo[c]fluorene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving a Suzuki-Miyaura coupling followed by an intramolecular cyclization.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Suzuki-Miyaura Coupling Step | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation or may be causing decomposition of starting materials. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. 4. Protodeboronation: The boronic acid may be reacting with residual water or acidic protons in the reaction mixture. | 1. Use a fresh batch of palladium catalyst and ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos). 2. Screen different bases. For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended. Ensure the base is finely powdered and well-dispersed. 3. Choose a solvent that ensures good solubility of the reactants. A mixture of solvents, such as toluene (B28343)/ethanol (B145695)/water, is often effective. For poorly soluble substrates, higher boiling point solvents like DMF or dioxane may be necessary. 4. Use anhydrous solvents and reagents. Consider using the pinacol (B44631) ester of the boronic acid, which can be more stable. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can lead to higher levels of homocoupling. | 1. Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Consider using a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). |
| Incomplete Intramolecular Cyclization | 1. Inefficient Catalyst: The acid catalyst used for the cyclization may not be strong enough or may be poisoned. 2. Steric Hindrance: The conformation of the intermediate may not favor the cyclization reaction. 3. Reaction Temperature/Time: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature. | 1. Screen different acid catalysts, such as polyphosphoric acid (PPA) or a Lewis acid. 2. This can be a challenging issue. Modifying the structure of the precursor, if possible, might be necessary. 3. Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or LC-MS. |
| Difficulty in Purifying the Final Product | 1. Presence of Closely Eluting Impurities: Side products from the reaction may have similar polarities to this compound, making separation by column chromatography difficult. 2. Low Crystallinity: The product may be difficult to crystallize, leading to low recovery during recrystallization. | 1. Optimize the chromatography conditions. Use a long column with a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). 2. Try different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes induce crystallization. Seeding with a small crystal of pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely used method involves a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Reaction of 1-bromonaphthalene (B1665260) with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base to form 2-(1-naphthyl)benzaldehyde.
-
Intramolecular Cyclization: Acid-catalyzed cyclization of the intermediate aldehyde to yield this compound.
Q2: How can I optimize the yield of the Suzuki-Miyaura coupling step?
A2: Optimizing the Suzuki-Miyaura coupling is critical for the overall yield. Key parameters to consider are the choice of palladium catalyst, ligand, base, and solvent. A fractional factorial design of experiments can be employed to efficiently screen these variables. For instance, varying catalyst concentration (0.5–2.0 mol%), reaction temperature (50–100°C), and base concentration (0.5–1.5 equivalents) can help identify the optimal conditions for your specific substrate.[1]
Q3: What are the best practices for purifying this compound?
A3: Purification is typically achieved through a combination of column chromatography and recrystallization.
-
Column Chromatography: Use silica gel as the stationary phase and a non-polar eluent such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The yellow band of fluorenone impurities, if present, should be carefully monitored and separated.
-
Recrystallization: A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol or a mixture of ethanol and water is often a good choice.
Q4: What are some common side products in this synthesis, and how can I identify them?
A4: Common side products include:
-
Homocoupled binaphthyl: From the Suzuki-Miyaura reaction. This can be minimized by ensuring anaerobic conditions.
-
Unreacted starting materials: 1-bromonaphthalene and 2-formylphenylboronic acid.
-
7H-Benzo[c]fluoren-7-one: If the cyclization is not fully reductive or if the product is oxidized. These impurities can be identified by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra with known standards.
Q5: What are the key safety precautions when handling this compound and its precursors?
A5: this compound is a polycyclic aromatic hydrocarbon (PAH) and should be handled as a potential carcinogen.[2]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and vapors.
-
Store in tightly closed containers in a cool, well-ventilated area away from light.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Synthesis of 2-(1-naphthyl)benzaldehyde via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
1-Bromonaphthalene
-
2-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 1-bromonaphthalene (1.0 mmol), 2-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization to this compound
Materials:
-
2-(1-naphthyl)benzaldehyde
-
Polyphosphoric acid (PPA)
Procedure:
-
Place 2-(1-naphthyl)benzaldehyde (1.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for key steps in the synthesis of a this compound derivative. While not for the parent compound, these provide a valuable reference for optimization.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Suzuki Coupling | 1-bromonaphthalene, 2-formylphenylboronic acid | Pd(dppf)Cl₂ (3.0 mol%) | Toluene/Ethanol/Water | 80 °C | 12 h | ~90% |
| Intramolecular Cyclization | 2-(1-naphthyl)benzaldehyde | Polyphosphoric Acid | Neat | 110 °C | 4 h | ~85% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Suzuki Coupling Parameters
Caption: Factors influencing Suzuki coupling yield.
References
Overcoming solubility issues of 7H-Benzo[c]fluorene in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other common issues encountered during experiments with 7H-Benzo[c]fluorene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound (CAS No. 205-12-9) is a polycyclic aromatic hydrocarbon (PAH). It is a component of coal tar and cigarette smoke and is recognized for its mutagenic and carcinogenic properties.[1] In research, it is often used as a model compound to study the mechanisms of carcinogenesis, particularly its ability to form DNA adducts and induce lung tumors.[2][3]
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenge is its low aqueous solubility, which can lead to precipitation in experimental assays, especially those involving aqueous buffers or cell culture media. This can result in inaccurate and non-reproducible data. Careful consideration of solvent selection and solution preparation is crucial.
Q3: What are the known metabolites of this compound responsible for its carcinogenic activity?
A3: The carcinogenicity of this compound is attributed to its metabolic activation to reactive intermediates. Key metabolites include the trans-3,4-dihydrodiol of this compound, which is a proximate carcinogenic metabolite. This is further metabolized to anti- and syn-diol epoxides, which are the ultimate carcinogenic metabolites that bind to DNA.[3]
Troubleshooting Guide: Overcoming Solubility Issues
Issue: My this compound is precipitating out of solution during my experiment.
This is a common issue due to the hydrophobic nature of this compound. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| Cyclohexane | 10 µg/mL | [4] |
| Cyclohexane | 100 µg/mL | [4] |
Qualitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Insoluble | Log10 of water solubility is -6.23 mol/L.[5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A common solvent for preparing stock solutions for in vitro assays. |
| Ethyl Acetate | Slightly Soluble | Mentioned in the context of a related compound, benzo[c]fluoren-7-one. |
| Acetone | Soluble | Used in extraction protocols for related compounds. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require assistance to dissolve. |
| Corn Oil | Soluble | A suitable vehicle for in vivo oral gavage studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Dissolution:
-
Tightly cap the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials or tubes to protect from light and repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound in Corn Oil for Animal Studies (Oral Gavage)
Objective: To prepare a homogenous suspension of this compound in corn oil for oral administration to rodents.
Materials:
-
This compound (solid)
-
Corn oil (or other suitable vehicle like olive oil)
-
Glass homogenizer or sonicator
-
Stir plate and stir bar
-
Calibrated analytical balance
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Vehicle Addition: Add the calculated volume of corn oil to a suitable container.
-
Suspension:
-
Add the weighed this compound to the corn oil.
-
Use a glass homogenizer or a sonicator to break down any large particles and create a fine suspension.
-
Place the container on a stir plate and stir continuously for at least 30 minutes to ensure a homogenous mixture.
-
-
Administration: Keep the solution stirring during the dosing procedure to prevent the compound from settling. Use a gavage needle of the appropriate size for the animal model.
-
Storage: Prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and re-homogenize before use.
Signaling Pathway and Experimental Workflow
Metabolic Activation and DNA Damage Response Pathway of this compound
The carcinogenicity of this compound is initiated by its metabolic activation, leading to the formation of DNA adducts, which in turn triggers the DNA damage response (DDR) pathway.
References
- 1. BENZO[C]FLUOREN-7-ONE | 6051-98-5 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Enhancing sensitivity of 7H-Benzo[c]fluorene detection in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 7H-Benzo[c]fluorene detection in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical techniques for detecting this compound?
A1: The most sensitive and commonly used techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1]
-
HPLC-FLD is highly sensitive because Polycyclic Aromatic Hydrocarbons (PAHs) like this compound exhibit strong native fluorescence.[2] By using optimized, specific excitation and emission wavelengths, high sensitivity can be achieved.[3][4]
-
GC-MS , especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode with a triple quadrupole mass spectrometer (GC-MS/MS), offers excellent selectivity and sensitivity.[5][6] This allows for the detection of trace levels of the analyte by reducing background noise and matrix interference.[6]
Q2: How can I minimize the "matrix effect" that interferes with my measurements?
A2: The matrix effect, where components in the sample other than the analyte enhance or suppress the signal, is a significant challenge in complex mixtures like environmental or biological samples.[1][7][8] To minimize it, you can:
-
Implement Rigorous Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or Size Exclusion Chromatography (SEC) to remove interfering compounds before analysis.[9]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.[8]
-
Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself.
-
Use Isotope Dilution: This is a robust method, particularly for GC-MS, where a stable isotope-labeled version of the analyte is added to the sample at the beginning of the preparation process.
Q3: My analyte recovery is consistently low. What are the common causes and solutions?
A3: Low recovery is often traced back to the sample preparation stage. Common causes include:
-
Inefficient Extraction: The solvent and method may not be optimal for your sample matrix. Consider techniques like microwave-assisted extraction (MAE) or accelerated solvent extraction (ASE) for better efficiency.[1][10]
-
Analyte Loss During Evaporation: this compound is a semi-volatile compound. During solvent evaporation steps, using high temperatures or an aggressive nitrogen stream can lead to significant loss. Use a gentle nitrogen stream and a controlled temperature water bath (e.g., 30-40°C).[11]
-
Adsorption to Labware: PAHs are known to adsorb to glass and plastic surfaces. To mitigate this, you can silanize glassware and use polypropylene (B1209903) tubes. Rinsing sample containers with the final extraction solvent can also help recover adsorbed analytes.[11]
-
Improper SPE Cleanup: Ensure the SPE cartridge is correctly conditioned and that the elution solvent is strong enough to desorb the analyte completely.
Q4: Should I consider chemical derivatization for this compound analysis?
A4: For the parent this compound compound, derivatization is generally not required for HPLC-FLD or standard GC-MS analysis, as it is sufficiently volatile and detectable. However, derivatization is crucial when analyzing its hydroxylated metabolites (OH-PAHs), which are not volatile enough for GC analysis.[12] Derivatizing these polar metabolites makes them amenable to GC-MS analysis.[13][14] Additionally, novel techniques like electrochemically assisted derivatization can significantly improve sensitivity in mass spectrometry by converting non-polar PAHs into more easily ionizable forms.[15]
Troubleshooting Guides
Problem 1: No Peak or Very Weak Signal for this compound
-
Question: I am injecting my processed sample, but I either see no peak or the signal is near the limit of detection. What steps should I take to troubleshoot this?
-
Answer: A low or absent signal can stem from issues with the instrument, sample preparation, or the standards used. Follow a systematic approach to identify the root cause. The logical workflow below can guide your troubleshooting process.
Caption: Troubleshooting logic for no/low analyte signal.
Problem 2: High Background Noise or Many Interfering Peaks
-
Question: My chromatogram is very "dirty" with high background noise and co-eluting peaks that make it difficult to integrate the this compound peak accurately. How can I improve this?
-
Answer: This is a classic sign of significant matrix interference.[7] Enhancing your sample cleanup protocol is the most effective solution. The choice of cleanup technique depends on the nature of the interferences.
Caption: Decision tree for selecting a sample cleanup strategy.
Quantitative Data Summary
The sensitivity of an analysis is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes these parameters for this compound and related PAHs using different analytical methods.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Benzo[c]fluorene | HPLC-FLD | Standard Solution | 0.27 ng/mL | 0.90 ng/mL | [3] |
| 16 PAHs | HPLC-FLD | Tap & Source Water | 0.3 - 5.0 ng/L | 1.2 - 20.0 ng/L | [16] |
| 16 PAHs | GC-MS | Slime Samples | 0.26 - 2.38 µg/kg | - | [16] |
| 19 PAHs | GC-MS/MS | Ambient Air (PM2.5) | 0.29 - 0.69 pg/m³ | 0.87 - 2.09 pg/m³ | [6] |
Note: Sensitivity is highly matrix-dependent. Values obtained from standard solutions may not be achievable in complex samples without significant optimization.
Experimental Protocols
Protocol 1: General Workflow for Sample Preparation and Analysis
This diagram outlines the essential steps from sample collection to final data analysis for detecting this compound.
Caption: General experimental workflow for PAH analysis.
Protocol 2: HPLC-FLD Method Parameters
This protocol is based on a validated method for this compound.[3]
-
Chromatographic System: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: C18 column suitable for PAH analysis.
-
Mobile Phase: Acetonitrile and water mixture, typically in a gradient or isocratic mode (e.g., 85:15 acetonitrile:water).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Oven Temperature: 30°C.[3]
-
Fluorescence Detector Settings:
-
Quantification: Create a calibration curve using standard solutions of this compound across a relevant concentration range (e.g., 0.5-50 ng/mL).[3]
Protocol 3: GC-MS/MS Method Parameters
This protocol outlines typical settings for achieving high sensitivity for PAHs.[5][6]
-
Chromatographic System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A low-bleed capillary column designed for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode to maximize analyte transfer to the column.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-30°C/min) to a final temperature of around 320°C and hold.[5]
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: Develop a method using specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity. This typically involves identifying a stable precursor ion and one or two characteristic product ions from its fragmentation.
-
-
Quantification: Use an internal standard (preferably an isotope-labeled version of the analyte) and create a calibration curve with standards prepared in a solvent or a blank matrix.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. jasco-global.com [jasco-global.com]
- 3. thaiscience.info [thaiscience.info]
- 4. akjournals.com [akjournals.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and sensitive detection of polycyclic aromatic hydrocarbons using electrochemically assisted derivatization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 16. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in 32P-postlabeling for DNA adducts
Welcome to the technical support center for the 32P-postlabeling assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for the detection of DNA adducts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly concerning the reduction of background noise.
Troubleshooting Guide: Reducing High Background Noise
High background noise on thin-layer chromatography (TLC) plates is a common issue in 32P-postlabeling assays, which can obscure the detection of adducted nucleotides and interfere with accurate quantification. This guide provides a systematic approach to identifying and mitigating the sources of background noise.
Problem 1: Diffuse Background Across the entire TLC Plate
| Possible Cause | Recommended Solution |
| Incomplete digestion of normal nucleotides | Optimize Nuclease P1 or Nuclease S1 Digestion: Nuclease P1 is crucial for dephosphorylating the abundant normal nucleotides, preventing them from being labeled by T4 polynucleotide kinase.[1][2][3] Ensure optimal enzyme concentration and incubation time. Consider using Nuclease S1 as an alternative, as it can be as effective as Nuclease P1 for some adducts.[4] |
| Inhibitors of T4 Polynucleotide Kinase | Introduce a Purification Step: After DNA digestion, purify the sample to remove potential inhibitors. Methods like phenol/chloroform/isoamyl alcohol extraction can effectively reduce background signals.[5] |
| Low Labeling Efficiency of Adducts | Optimize Labeling Reaction: The presence of unmodified nucleotides can lower the labeling efficiency of adducts.[6][7] Ensure the use of high specific activity [γ-32P]ATP and consider adjusting the amount of ATP to favor the labeling of adducts, especially at low adduct levels.[8] |
Problem 2: Discrete, Non-Specific Spots or Streaks on the TLC Plate
| Possible Cause | Recommended Solution |
| Contaminants in DNA sample | Improve DNA Isolation Method: The method of DNA isolation can significantly impact the final adduct levels and background. Commercial DNA isolation kits may result in higher measured adduct levels compared to classical phenol-extraction procedures for certain sample types.[9] Ensure the DNA is of high purity and free from RNA and protein contamination. |
| Suboptimal Chromatographic Separation | Modify TLC Conditions: Adjust the composition and pH of the TLC solvents to improve the resolution of adduct spots from background noise. Consider alternative chromatography techniques like HPLC for higher resolution and sensitivity.[10] |
| Presence of Multiple Adduct Species | Modify Post-Labeling Protocol: Some adducts can produce multiple spots on the TLC. A modified protocol involving treatment with nuclease P1 and phosphodiesterase I after labeling can help consolidate a single adduct species into a single spot.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in 32P-postlabeling, and how can it be minimized?
The primary cause of high background is the incomplete removal of normal, unadducted deoxynucleoside 3'-monophosphates, which can be radioactively labeled by T4 polynucleotide kinase along with the adducted nucleotides.[1][2] The most effective way to minimize this is through enzymatic enrichment of the adducts. The standard method involves using nuclease P1, which selectively dephosphorylates normal nucleotides to nucleosides, rendering them unable to be labeled.[1][2][3] This can enhance the sensitivity of the assay by up to 1000-fold.[2]
Q2: What is the role of Nuclease P1 in the 32P-postlabeling assay?
Nuclease P1 is a key enzyme used to enhance the sensitivity of the 32P-postlabeling assay. It functions as a 3'-phosphatase that selectively cleaves the 3'-phosphate group from normal deoxynucleoside 3'-monophosphates, converting them into deoxyribonucleosides.[2] These deoxyribonucleosides are not substrates for T4 polynucleotide kinase and therefore will not be radiolabeled. In contrast, many bulky aromatic and non-aromatic adducted nucleotides are resistant to the action of nuclease P1, retaining their 3'-phosphate and remaining available for subsequent 5'-labeling with 32P.[1][3]
Q3: Are there alternatives to Nuclease P1 for background reduction?
Yes, several alternative or complementary methods exist to reduce background noise:
-
Nuclease S1: This enzyme has been shown to be as effective as nuclease P1 in dephosphorylating normal nucleotides and can be a suitable alternative. For some adducts, Nuclease S1 may even provide improved recovery.[4]
-
Butanol Extraction: This is another common enrichment method used to separate adducted nucleotides from normal ones prior to labeling.[11]
-
C18 Reversed-Phase Thin-Layer Chromatography (TLC): This method can enrich adducts by retaining them on the C18 stationary phase while normal nucleotides are washed away. However, adduct recovery can be lower compared to nuclease P1 or butanol extraction methods.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and purification of adducted nucleotides, offering high resolution and sensitivity.[10][13]
Q4: How can I improve the quantification of my adduct spots?
Accurate quantification can be challenging, especially with faint spots or high background. Consider the following:
-
Storage Phosphor Imaging: This technique is approximately 10 times more sensitive than traditional screen-enhanced autoradiography and has a lower background than liquid scintillation counting. It also provides a wider linear range of response and allows for digital analysis of adduct profiles.[14][15]
-
Internal Standards: The use of an internal standard, such as 2'-deoxyguanosine (B1662781) (dGp), can help to assess labeling efficiency and correct for variations between samples.[6]
-
Calibration Curves: Developing calibration curves with known amounts of adduct standards can improve the accuracy of quantification.[5][6]
Experimental Protocols
Standard Nuclease P1 Enrichment Protocol
This protocol is a standard method for enriching DNA adducts and reducing background noise.
-
DNA Digestion: Digest 10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1 Treatment: Post-incubate the DNA digest with Penicillium citrinum nuclease P1. This step dephosphorylates the normal nucleotides.[1][2]
-
32P-Postlabeling: Label the 5'-hydroxyl groups of the remaining adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.[1][2]
-
TLC Separation: Resolve the 32P-labeled adducts by multidirectional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates.[14]
-
Detection and Quantification: Detect the adduct spots by autoradiography or storage phosphor imaging and quantify using scintillation counting or digital imaging analysis.[3][14]
Data Summary
Comparison of Adduct Enrichment Methods
| Enrichment Method | Principle | Relative Adduct Recovery | Reference |
| Nuclease P1 | Enzymatic dephosphorylation of normal nucleotides | High | [1][2] |
| Nuclease S1 | Enzymatic dephosphorylation of normal nucleotides | Comparable to Nuclease P1, higher for some adducts | [4] |
| Butanol Extraction | Solvent partitioning to separate adducts | Generally good, but can be adduct-dependent | [11] |
| C18 Reversed-Phase TLC | Chromatographic retention of adducts | Variable, often lower than Nuclease P1 or butanol | [12] |
Visual Guides
Workflow for 32P-Postlabeling with Nuclease P1 Enrichment
Caption: Workflow of the 32P-postlabeling assay with nuclease P1 enrichment.
Troubleshooting Logic for High Background Noise
Caption: A logical workflow for troubleshooting high background in 32P-postlabeling.
References
- 1. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclease S1-mediated enhancement of the 32P-postlabeling assay for aromatic carcinogen-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recovery of bulky DNA adducts by the regular and a modified 32P-postlabelling assay; influence of the DNA-isolation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C18 thin-layer chromatographic enhancement of the 32P-postlabeling assay for aromatic or bulky carcinogen-DNA adducts: evaluation of adduct recoveries in comparison with nuclease P1 and butanol methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of DNA adducts by 32P postlabeling following chronic exposure of rats to snuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Separation of Benzofluorene Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of benzofluorene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in separating these structurally similar compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My benzofluorene isomer peaks are co-eluting or have poor resolution. What is the first step I should take?
A1: The most effective initial step to improve the resolution of co-eluting isomers is to adjust the selectivity (α) of your chromatographic system. This is most readily achieved by modifying the mobile phase composition. A common starting point for reversed-phase separation of benzofluorene isomers is a mobile phase consisting of acetonitrile (B52724) and water.[1]
-
Adjust the Organic Modifier Ratio: In reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile) will generally increase the retention time and may provide better separation between isomers.
-
Switch the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the interactions between the isomers and the stationary phase, leading to changes in selectivity.
Q2: I've adjusted my mobile phase, but the resolution of my benzofluorene isomers is still not adequate. What should I try next?
A2: If mobile phase optimization is insufficient, the next logical step is to evaluate and change the stationary phase chemistry. Standard C18 columns are a common starting point, but for structurally similar isomers like benzofluorenes, alternative stationary phases can offer enhanced selectivity.[2]
-
Phenyl-Hexyl Columns: These columns can provide different selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the aromatic benzofluorene molecules.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective in separating positional isomers.[3][4]
Q3: Can changing the column temperature improve the separation of my benzofluorene isomers?
A3: Yes, adjusting the column temperature can influence the separation. Lowering the temperature generally increases retention and can sometimes improve resolution for isomeric compounds.[5] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may reduce selectivity. It is an important parameter to optimize, and the effect can be column and analyte-dependent.
Q4: My peaks are tailing. What are the common causes and solutions for this issue with benzofluorene analysis?
A4: Peak tailing for aromatic compounds like benzofluorenes can be caused by several factors:
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can cause unwanted secondary interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: I am experiencing pressure fluctuations in my HPLC system. What should I check?
A5: Pressure fluctuations can be caused by a number of issues within the HPLC system:
-
Air Bubbles: Air trapped in the pump or detector can cause pressure instability. Ensure your mobile phase is properly degassed.
-
Leaks: Check all fittings and connections for any signs of leaks.
-
Pump Issues: Worn pump seals or faulty check valves can lead to pressure fluctuations. Regular maintenance of the pump is crucial.
-
Column Blockage: A blocked frit at the column inlet can cause an increase in backpressure.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating benzofluorene isomers?
A1: The choice of column is critical for separating benzofluorene isomers. While a standard C18 column can be a good starting point, columns with alternative selectivities often provide better resolution. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are highly recommended for their ability to engage in π-π and other interactions that can differentiate between the subtle structural differences of isomers.[2][3]
Q2: What is a good starting mobile phase for method development for benzofluorene isomer separation?
A2: A common and effective starting point for reversed-phase separation of benzofluorene isomers is a gradient of acetonitrile and water.[1] A typical starting gradient could be from 50% acetonitrile to 100% acetonitrile over 20-30 minutes. This will help to determine the approximate elution conditions for the isomers, which can then be further optimized.
Q3: How can I confirm that a single chromatographic peak is not actually two co-eluting isomers?
A3: A shoulder on a peak is a strong indication of co-elution. For more rigorous confirmation, a Diode Array Detector (DAD) can be used to perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, it suggests the presence of multiple components. Mass spectrometry (MS) can also be used to check for the presence of multiple species under a single peak.
Q4: What detector is most suitable for the analysis of benzofluorene isomers?
A4: Benzofluorene isomers are polycyclic aromatic hydrocarbons (PAHs) and exhibit strong UV absorbance and fluorescence. A UV detector is commonly used, but a Fluorescence Detector (FLD) can offer significantly higher sensitivity and selectivity, which is particularly beneficial for trace analysis in complex matrices.[1][6] The excitation and emission wavelengths can be optimized for the specific benzofluorene isomer of interest. For benzo[c]fluorene, maximum excitation and emission wavelengths have been reported at 309 nm and 354 nm, respectively.[1]
Q5: My analytical results for benzofluorene standards are inconsistent. What could be the cause?
A5: Inconsistent results with standards can be due to degradation of the analyte. Benzofluorenes, like other PAHs, can be sensitive to light. Ensure that standard solutions are stored in amber vials and protected from light, preferably at low temperatures. It is also good practice to prepare fresh standards regularly.
Data Presentation
The following tables summarize quantitative data for the separation of benzofluorene and other PAHs under different HPLC conditions.
Table 1: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Separation Principle(s) | Best Suited For | Reference |
| C18 | Hydrophobic interactions | General purpose, initial screening | [2] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds | [2] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Positional isomers, halogenated compounds | [3][4] |
Table 2: Example HPLC Method for Benzo[c]fluorene Analysis
| Parameter | Condition | Reference |
| Column | C18 | [1] |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 30 °C | [1] |
| Detection | Fluorescence (Ex: 309 nm, Em: 354 nm) | [1] |
| Injection Volume | 20 µL | [1] |
Experimental Protocols
Protocol 1: General Method Development for Benzofluorene Isomer Separation
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
If resolution is insufficient, screen Phenyl-Hexyl and PFP columns of similar dimensions.
-
-
Mobile Phase Preparation:
-
Use HPLC-grade acetonitrile and ultrapure water.
-
Prepare mobile phase A (Water) and mobile phase B (Acetonitrile).
-
Degas the mobile phases before use.
-
-
Initial Gradient Run:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Run a linear gradient from 50% B to 100% B over 30 minutes.
-
Monitor the elution of the benzofluorene isomers using a UV detector at 254 nm or a fluorescence detector with appropriate wavelengths.
-
-
Optimization of the Gradient:
-
Based on the initial run, adjust the gradient to improve separation. If the isomers elute close together, use a shallower gradient in that region.
-
For example, if the isomers elute between 70% and 80% acetonitrile, you could try a gradient from 65% to 85% acetonitrile over 20 minutes.
-
-
Further Optimization:
-
If co-elution persists, switch to a different organic modifier (e.g., methanol) and repeat the gradient optimization.
-
Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to observe the effect on resolution.
-
Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to see if it improves peak shape and resolution.
-
Mandatory Visualization
Caption: A troubleshooting workflow for resolving co-eluting benzofluorene isomers.
References
Troubleshooting low reproducibility in 7H-Benzo[c]fluorene bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reproducibility in 7H-Benzo[c]fluorene bioassays. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating. Avoid letting cells settle in the reservoir. |
| Pipetting errors: Inaccurate or inconsistent volumes of reagents or cell suspension. | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. | |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Low or no detectable signal (e.g., DNA adducts) | Low metabolic activity of cells: The cell line may have low expression of necessary metabolic enzymes (e.g., CYP1A1). | Use a cell line known to have high metabolic activity for PAHs (e.g., HepG2). Alternatively, consider using an S9 fraction from induced rat liver for metabolic activation. |
| Compound precipitation: this compound is poorly soluble in aqueous media and may precipitate out of solution. | Ensure the final solvent concentration (e.g., DMSO) is as low as possible while maintaining solubility. Visually inspect solutions for any signs of precipitation before adding to cells. | |
| Insufficient incubation time: The duration of exposure may not be long enough for significant metabolic activation and DNA adduct formation. | Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions. | |
| Inconsistent results between experiments | Cell passage number: High passage numbers can lead to phenotypic drift, altering metabolic capacity and sensitivity.[1] | Use cells within a consistent and low passage number range. Regularly thaw fresh vials of cells from a validated master cell bank. |
| Mycoplasma contamination: Contamination can alter cellular metabolism and response to treatments. | Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet. | |
| Variability in reagents: Different lots of serum, media, or other reagents can impact cell growth and metabolism. | Use the same lot of critical reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency. | |
| Unexpected dose-response curve | Cytotoxicity at high concentrations: High concentrations of this compound or the solvent may be toxic to the cells, leading to a decrease in signal at the upper end of the dose-response. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of this compound and the solvent. |
| Solvent effects: The solvent (e.g., DMSO) may have biological effects on the cells, including altering membrane permeability or enzyme activity. | Keep the final solvent concentration consistent across all wells, including controls. The concentration of DMSO should generally be kept below 0.5%.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMSO to use for dissolving this compound?
A1: The optimal concentration of DMSO should be the lowest concentration that maintains the solubility of this compound in your final culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to minimize its potential effects on cell viability and metabolism.[2] A preliminary experiment to determine the solubility of this compound in your specific medium at different DMSO concentrations is recommended.
Q2: How does cell passage number affect the reproducibility of my this compound bioassay?
A2: Continuous passaging of cell lines can lead to changes in their phenotype, including altered metabolic enzyme activity (e.g., cytochrome P450s) and response to xenobiotics.[1] This can lead to significant variability in the levels of this compound-induced DNA adducts between experiments. To ensure reproducibility, it is essential to use cells within a narrow and low passage number range and to have a well-maintained cell bank.
Q3: My negative control wells (vehicle only) are showing a background signal. What could be the cause?
A3: A background signal in negative control wells could be due to several factors. Contamination of the cell culture with other chemicals or mycoplasma can be a source. Additionally, in highly sensitive assays like ³²P-postlabeling, incomplete digestion of unmodified nucleotides or the presence of endogenous DNA adducts can contribute to background noise.[3] Careful handling, use of high-purity reagents, and optimization of the assay protocol can help minimize background signal.
Q4: What are the key differences in metabolic activation of this compound between different cell lines like MCF-7, HepG2, and Caco-2?
A4: Different cell lines exhibit varying capacities for metabolic activation of polycyclic aromatic hydrocarbons. HepG2 cells, being of hepatic origin, generally have a high and broad metabolic capacity, including the expression of key CYP enzymes.[4] MCF-7 (breast cancer) and Caco-2 (colon adenocarcinoma) cells also metabolize this compound, but may produce different profiles of DNA adducts, reflecting differences in their metabolic enzyme expression.[4] For example, Caco-2 cells have been shown to form adducts derived from 3,4-dihydrodiol B[c]F, similar to what is observed in mouse lung and skin, while MCF-7 and HepG2 cells primarily form adducts from 3-hydroxy B[c]F.[4]
Quantitative Data Tables
Table 1: Dose-Dependent Formation of this compound-DNA Adducts in Human Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Mean DNA Adduct Level (Adducts per 10⁸ nucleotides) ± SD |
| MCF-7 | 0.2 | 1.5 ± 0.3 |
| 1.0 | 7.8 ± 1.2 | |
| 5.0 | 25.4 ± 3.9 | |
| 10.0 | 48.1 ± 6.2 | |
| HepG2 | 0.2 | 2.1 ± 0.4 |
| 1.0 | 11.2 ± 1.8 | |
| 5.0 | 36.7 ± 4.5 | |
| 10.0 | 65.3 ± 7.9 | |
| Caco-2 | 0.2 | 0.9 ± 0.2 |
| 1.0 | 4.5 ± 0.8 | |
| 5.0 | 18.2 ± 2.7 | |
| 10.0 | 35.6 ± 5.1 |
Data compiled and extrapolated from dose-response studies.[4] Cells were treated for 20 hours.
Table 2: Influence of DMSO Concentration on this compound-Induced DNA Damage (Hypothetical Data Based on Literature Trends)
| This compound Concentration (µM) | Final DMSO Concentration (%) | Relative DNA Damage Index ± SD |
| 5 | 0.1 | 100 ± 8 |
| 5 | 0.5 | 95 ± 10 |
| 5 | 1.0 | 78 ± 12 |
| 5 | 2.0 | 61 ± 15 |
*Indicates a statistically significant decrease in DNA damage, potentially due to solvent effects on cell health or enzyme activity.[2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2, or Caco-2) in complete growth medium at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Attachment: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the prepared dosing solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired period (e.g., 20-24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis (e.g., DNA isolation).
Protocol 2: DNA Adduct Analysis by ³²P-Postlabeling
This protocol provides a general overview of the ³²P-postlabeling assay.[5][6][7]
-
DNA Isolation: Isolate genomic DNA from the harvested cells using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction. This step increases the sensitivity of the assay.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal (unadducted) nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography. Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting. Calculate the relative adduct levels (RAL) based on the amount of radioactivity in the adducts and the total amount of DNA analyzed.
Mandatory Visualizations
Caption: Metabolic activation of this compound to carcinogenic diol epoxides.
Caption: General experimental workflow for a this compound DNA adduct bioassay.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. eta.lbl.gov [eta.lbl.gov]
- 5. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of 7H-Benzo[c]fluorene
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 7H-Benzo[c]fluorene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in research?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). It is a component of coal tar, cigarette smoke, and smog and is considered a significant contributor to their carcinogenic properties.[1] In research, it is often studied as a potent lung carcinogen due to its ability to form DNA adducts, which are implicated in the initiation of cancer.[2][3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[5] Although the International Agency for Research on Cancer (IARC) classifies it as a Group 3 carcinogen (not classifiable as to its carcinogenicity to humans), it is a suspected carcinogen and known to be mutagenic.[1][5]
Q3: What are the recommended personal protective equipment (PPE) when handling this compound?
A3: When handling this compound, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Use safety glasses or goggles.[6]
-
Lab Coat: A lab coat or protective suit is necessary to prevent skin contact.[6][8]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a respirator.[8]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve solid this compound in a suitable organic solvent such as cyclohexane (B81311) or dimethyl sulfoxide (B87167) (DMSO).[2][8] Perform this procedure in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause 1: Improper storage of this compound.
-
Solution: Ensure the compound is stored correctly to prevent degradation. Refer to the storage conditions table below. There are conflicting recommendations for storage temperature, so it is best to consult the supplier's specific instructions. For long-term storage, refrigeration at 2-8°C in an amber vial under an inert atmosphere is advisable.[9]
-
-
Possible Cause 2: Contamination of solutions.
-
Solution: Always use clean glassware and high-purity solvents. Prepare fresh solutions regularly and store them appropriately.
-
-
Possible Cause 3: Inaccurate pipetting or weighing.
-
Solution: Calibrate your balances and pipettes regularly. Use appropriate techniques to ensure accurate measurements of this potent compound.
-
Issue: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
Data Presentation
Table 1: Storage and Physical Properties of this compound
| Parameter | Value | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [9] |
| 20-25°C (Room Temperature) | [11] | |
| Storage Conditions | Amber Vial, Under inert atmosphere | [9] |
| Tightly closed containers in a cool, well-ventilated area away from light. | [7] | |
| Appearance | White to Off-White Solid | [9] |
| Molecular Formula | C17H12 | [5][12] |
| Molecular Weight | 216.28 g/mol | [5][12] |
| Melting Point | 125–127 °C (predicted) | [1] |
| Boiling Point | 398 °C (predicted) | [1] |
Experimental Protocols
Protocol: In Vitro DNA Adduct Formation and Analysis using ³²P-Postlabeling
This protocol is a representative method for studying the genotoxicity of this compound by analyzing its ability to form DNA adducts in vitro.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Calf thymus DNA
-
Tris buffer (0.1 M, pH 7.4)
-
NADPH
-
Rat liver microsomes (S9 fraction)
-
Proteinase K
-
Sodium dodecyl sulfate (B86663) (SDS)
-
EDTA
-
Reagents for ³²P-postlabeling assay (T4 polynucleotide kinase, [γ-³²P]ATP, etc.)
-
Reagents for Thin-Layer Chromatography (TLC)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO.
-
In Vitro Reaction:
-
In a microcentrifuge tube, combine 200 µg of calf thymus DNA, 2 ml of 0.1 M Tris buffer (pH 7.4), 400 µg NADPH, and 500 µg of rat liver microsomal protein.[2]
-
Initiate the reaction by adding a small volume (e.g., 5 µl) of the this compound stock solution.[2]
-
Incubate the reaction mixture in a shaking water bath at 37°C for 1 hour.[2]
-
-
DNA Isolation:
-
³²P-Postlabeling Assay:
-
Digest the isolated DNA to nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the DNA adducts.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled DNA adducts using multi-dimensional thin-layer chromatography (TLC).
-
Detect and quantify the DNA adducts using autoradiography or phosphorimaging.
-
Visualizations
Caption: Workflow for in vitro DNA adduct formation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scbt.com [scbt.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound DNA adduct formation in different human cells in culture [escholarship.org]
- 8. 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
Minimizing degradation of 7H-Benzo[c]fluorene during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-Benzo[c]fluorene. This resource provides guidance on minimizing degradation during sample preparation to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) found in environmental samples such as coal tar, cigarette smoke, and smog.[1] It is of significant interest due to its mutagenic activity, which is primarily attributed to its metabolic activation into reactive metabolites that can form DNA adducts.[1][2][3] Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of its environmental abundance and toxicological effects.
Q2: What are the main causes of this compound degradation during sample preparation?
A2: Like many PAHs, this compound is susceptible to degradation from exposure to:
-
Light: Particularly UV light, which can induce photodegradation.
-
Oxidation: Reaction with atmospheric oxygen or oxidizing agents present in the sample matrix or solvents. This can be accelerated by light and certain solvents.
-
Elevated Temperatures: High temperatures used during extraction or solvent evaporation can promote degradation.
-
Active Surfaces: Adsorption to active sites on glassware or chromatographic materials can catalyze degradation.
Q3: How should I store my this compound standards and samples?
A3: To ensure the stability of your standards and samples, follow these storage guidelines:
-
Standards: Store neat or in a non-polar, UV-protected solvent (e.g., cyclohexane) in amber glass vials with PTFE-lined caps.[4] Refrigerate at 2-8°C and store under an inert atmosphere.
-
Samples: Collect and store samples in amber glass containers to protect from light.[5] For water samples, refrigeration at 4°C is recommended.[6] Soil and tissue samples should be frozen, preferably at -20°C or lower, if not extracted immediately.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Photodegradation | Work under yellow or low-UV ambient light. Use amber glassware or glassware wrapped in aluminum foil. Minimize exposure time of samples and extracts to light. |
| Oxidation | Use high-purity, degassed solvents. Purge sample extracts with nitrogen before storage. Consider adding an antioxidant, but validate for potential interference. | |
| Incomplete Extraction | Optimize your extraction method. For solid samples, consider techniques like Soxhlet, Accelerated Solvent Extraction (ASE), or Ultrasonic extraction with appropriate solvents (e.g., hexane (B92381)/acetone (B3395972), dichloromethane).[7][8] For aqueous samples, use solid-phase extraction (SPE) with a C18 sorbent.[5][9] | |
| Adsorption to Labware | Use silanized glassware to minimize active sites. Rinse glassware thoroughly with the extraction solvent before use. | |
| Inconsistent Results | Variability in Sample Handling | Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes. Use an internal standard to correct for losses during preparation and analysis. |
| Matrix Effects | Perform a matrix spike recovery experiment to assess the effect of the sample matrix on your analytical method. If significant matrix effects are observed, an additional cleanup step, such as silica (B1680970) gel or alumina (B75360) column chromatography, may be necessary.[10] | |
| Presence of Unexpected Peaks in Chromatogram | Degradation Products | Compare the chromatogram to a freshly prepared standard. Common degradation products of related fluorene (B118485) compounds include fluorenone and hydroxyfluorene derivatives.[11] For this compound, oxidative degradation may lead to the formation of 7H-Benzo[c]fluoren-7-one.[12] |
Data on Factors Affecting PAH Stability
While extensive quantitative data specifically for this compound is limited, the following table summarizes general findings for PAHs that can guide experimental design.
| Factor | Effect on PAH Stability | Recommendations for Minimizing Degradation |
| Light Exposure | High | Work in a light-controlled environment. Use amber glassware. |
| Solvent Polarity | Polar solvents can accelerate photodegradation. | Use non-polar solvents like cyclohexane (B81311) or hexane for storage when possible. |
| Temperature | High temperatures increase degradation rates. | Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporation under vacuum). |
| Oxygen | Promotes oxidation. | Degas solvents and blanket samples with an inert gas (e.g., nitrogen). |
Experimental Protocols
Below are generalized protocols for the extraction and cleanup of this compound from common matrices, based on established EPA methods for PAHs.[6][9][13][14]
Protocol 1: Extraction of this compound from Water Samples (Based on EPA Method 550.1)
-
Sample Collection: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate. Store at 4°C.[6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with dichloromethane (B109758) followed by methanol (B129727) and then reagent water.
-
Pass the 1 L water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10 minutes.
-
-
Elution: Elute the trapped analytes from the cartridge with a small volume of a suitable solvent, such as dichloromethane or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for analysis by HPLC-FLD or GC/MS.
Protocol 2: Extraction of this compound from Soil/Sediment Samples (Based on EPA Method 8275A)
-
Sample Preparation: Homogenize the soil or sediment sample. Air-dry a portion of the sample to determine the moisture content.
-
Extraction:
-
Weigh approximately 10-20 g of the homogenized wet sample into an extraction thimble.
-
Add a surrogate standard to monitor extraction efficiency.
-
Extract the sample using a Soxhlet extractor with a 1:1 mixture of acetone and hexane for 16-24 hours.[15]
-
-
Cleanup:
-
Concentrate the extract to a few milliliters.
-
Pass the concentrated extract through a silica gel or alumina column to remove interfering compounds.[10]
-
-
Concentration: Further concentrate the cleaned extract to a final volume of 1 mL.
-
Analysis: The extract is now ready for analysis by GC/MS.
Visualizations
Metabolic Activation of this compound
The following diagram illustrates the metabolic pathway of this compound, leading to the formation of DNA-reactive metabolites.
Caption: Metabolic activation of this compound to carcinogenic DNA adducts.
General Experimental Workflow for PAH Analysis
This diagram outlines the typical steps involved in the analysis of this compound from environmental samples.
Caption: General workflow for the analysis of this compound in environmental samples.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. NEMI Method Summary - 550.1 [nemi.gov]
- 6. testinglab.com [testinglab.com]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. agilent.com [agilent.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-7-one [webbook.nist.gov]
- 13. waters.com [waters.com]
- 14. epa.gov [epa.gov]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
Calibration and standardization for accurate 7H-Benzo[c]fluorene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 7H-Benzo[c]fluorene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and reliable techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2][3][4][5][6] GC-MS/MS (tandem mass spectrometry) can also be used for enhanced selectivity and sensitivity.[7][8]
Q2: Why is an internal standard crucial for accurate quantification?
A2: Internal standards are essential for accurate quantification as they compensate for variations in sample preparation, extraction efficiency, and instrument response.[1] By adding a known amount of an internal standard to every sample and standard, the ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for potential errors throughout the analytical process.
Q3: What are suitable internal standards for this compound analysis?
A3: Deuterated polycyclic aromatic hydrocarbons (PAHs) are the most widely used and effective internal standards for PAH analysis, including this compound, particularly for GC-MS methods.[1] The choice of internal standard should be based on its chemical similarity to this compound and a retention time that does not interfere with other analytes. Commonly used deuterated PAHs include phenanthrene-d10, chrysene-d12, and perylene-d12.[1][9]
Q4: How should I prepare calibration standards for this compound?
A4: Start by preparing a stock solution of this compound in a high-purity solvent like cyclohexane (B81311) or acetonitrile (B52724).[4][10] From this stock solution, a series of working standards at different concentrations are prepared by serial dilution.[2][6] It is critical to add the internal standard at a constant concentration to each calibration standard and sample.[2][11] The concentration range of your calibration curve should bracket the expected concentration of this compound in your samples.[2]
Q5: What are the acceptance criteria for a calibration curve?
A5: A key acceptance criterion for a calibration curve is its linearity, which is typically evaluated by the coefficient of determination (r²). An r² value greater than 0.995 is generally considered acceptable.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
-
Possible Cause: Active sites in the GC inlet liner or column.
-
Troubleshooting Steps:
-
Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner. Silanized glass wool within the liner can help trap non-volatile residues.
-
Condition the Column: Bake out the GC column according to the manufacturer's instructions to remove contaminants.
-
Check for Contamination: If the problem persists, it may be necessary to trim the first few centimeters of the column from the inlet side.
-
Optimize Injection Temperature: Ensure the injection port temperature is high enough to ensure complete vaporization of this compound without causing thermal degradation.
-
Issue 2: Low or Inconsistent Recoveries
-
Possible Cause: Inefficient sample extraction or matrix effects.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent system is appropriate for your sample matrix. A common mixture for solid samples is acetone/n-hexane (1:1, v/v).[1]
-
Enhance Extraction Efficiency: For solid samples, techniques like ultrasonic extraction can improve recovery.[1] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol may be beneficial.[4][5][6]
-
Evaluate Matrix Effects: A matrix effect may be present if the response of an analyte in the sample matrix is different from its response in a clean solvent. This can be assessed by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve. Deuterated internal standards can help compensate for matrix effects.[2]
-
Sample Cleanup: If the matrix is particularly complex, consider adding a solid-phase extraction (SPE) cleanup step after the initial extraction.
-
Issue 3: Signal Instability or Drift in HPLC-FLD
-
Possible Cause: Issues with the mobile phase, pump, or detector lamp.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[6]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Prime the Pump: If the pump has been idle, prime it to ensure all channels are filled with the correct mobile phase.
-
Detector Lamp: Check the age and performance of the fluorescence detector's lamp. A failing lamp can lead to a decrease in sensitivity and an increase in noise.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound and other PAHs using common analytical methods.
Table 1: GC-MS/MS Detection Limits for Selected PAHs
| Compound | Detection Limit (pg/µL) |
| This compound | 0.036 |
| Benz[a]anthracene | 0.134 |
| Chrysene | 0.068 |
| Benzo[b]fluoranthene | 0.058 |
| Benzo[a]pyrene | 0.029 |
| Indeno[1,2,3-cd]pyrene | 0.011 |
| Data adapted from a study analyzing PAHs in a food matrix. The detection limits were calculated based on the standard deviation from consecutive analyses of a 0.5 pg/µL standard sample.[7] |
Table 2: Method Validation Data for PAH Analysis in Cosmetics by GC-MS/MS
| Parameter | Value |
| Linearity Range (ng/mL) | 0.25 - 20 |
| Correlation Coefficient (r) | > 0.996 |
| Recovery (%) | 87.40 - 120.44 |
| Coefficient of Variation (CV) (%) | < 12.32 |
| Limit of Quantification (LOQ) (mg/kg) | 0.05 - 0.2 |
| This table summarizes the validation parameters for a method developed to determine 18 PAHs in cosmetics.[2] |
Experimental Protocols
Protocol 1: Sample Preparation using Ultrasonic Extraction
This protocol is suitable for the extraction of this compound from solid matrices like sediment.[1]
-
Sample Preparation: Weigh 1 gram of dried and homogenized sediment into a centrifuge tube.
-
Spiking: Add a known amount of a surrogate standard mixture (e.g., 2-fluorobiphenyl (B19388) and 4-terphenyl-d14) and the internal standard (e.g., phenanthrene-d10) to the sample.
-
Extraction: Add 5 mL of a 1:1 (v/v) acetone/n-hexane solvent mixture to the tube.
-
Vortexing: Vortex the sample for 1 minute.
-
Ultrasonic Treatment: Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample tube at 2,000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant for analysis.
Protocol 2: HPLC-FLD Analysis
This protocol provides a general framework for the analysis of this compound.
-
HPLC System: Use an HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.[4]
-
Column: A C18 reverse-phase column is recommended for PAH separation (e.g., 4.6 x 150 mm, 5 µm particle size).[4][6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[4][6]
-
Start with a 50:50 (v/v) acetonitrile:water mixture.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Fluorescence Detector Settings:
Visualizations
Caption: QuEChERS-based sample preparation workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 10. hpc-standards.com [hpc-standards.com]
- 11. reagecon.com [reagecon.com]
Technical Support Center: Synthesis of 7H-Benzo[c]fluorene Diol Epoxides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 7H-Benzo[c]fluorene diol epoxides. These highly reactive molecules are of significant interest in toxicology and drug development due to their role as ultimate carcinogenic metabolites of the environmental pollutant this compound. Their synthesis is a multi-step process that presents several challenges, from precursor preparation to the stereoselective epoxidation and final purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound diol epoxides, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound-3,4-diol (precursor) | Incomplete reaction during the synthesis of the fluorene (B118485) backbone. | - Ensure complete dissolution of starting materials. - Optimize reaction temperature and time. For instance, in a multi-step synthesis of a benzo[b]fluorene core, the choice and activation of a metal catalyst was critical for the rearrangement step. - Use fresh, high-purity reagents. |
| Side reactions such as over-oxidation or polymerization. | - Use a milder oxidizing agent for the diol formation. - Control the stoichiometry of the reagents carefully. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted oxidation. | |
| Low yield of this compound diol epoxides during epoxidation | Decomposition of the epoxidizing agent (e.g., m-CPBA, dimethyldioxirane). | - Use freshly prepared or purified epoxidizing agents. - Perform the reaction at low temperatures (e.g., 0°C to -78°C) to minimize decomposition. - Add the epoxidizing agent slowly to the reaction mixture. |
| Hydrolysis of the diol epoxide product. | - Use anhydrous solvents and reagents. - Perform the reaction under strictly anhydrous conditions. The hydrolysis of bay-region diol epoxides can be acid-catalyzed. - Work up the reaction quickly and at low temperatures. | |
| Low reactivity of the diol precursor. | - Increase the reaction time or temperature cautiously, monitoring for product degradation. - Use a more reactive epoxidizing agent, such as dimethyldioxirane (B1199080) generated in situ. | |
| Poor stereoselectivity (undesired syn/anti ratio) | The conformation of the diol precursor influences the direction of epoxidation. Diol epoxides with pseudoaxial hydroxyl groups are often less stable and may be formed in lower yields. | - The choice of epoxidizing agent can influence stereoselectivity. For some allylic diols, m-CPBA can lead to high anti-diastereoselectivity due to hydrogen bonding. - Consider using a directing group to favor the formation of the desired stereoisomer. |
| Isomerization of the diol epoxides. | - Minimize exposure to acidic or basic conditions during workup and purification. | |
| Difficulty in purifying the diol epoxide product | Co-elution of syn and anti isomers. | - Optimize HPLC conditions (e.g., column type, mobile phase composition, gradient) for better separation. The use of ion-pair chromatography has been successful for separating diol epoxide adducts. - Consider derivatization to improve separation, if feasible. |
| Decomposition of the product on the chromatography column. | - Use a neutral stationary phase for chromatography. - Perform purification at low temperatures. - Minimize the time the sample spends on the column. | |
| Product instability and degradation | The diol epoxides are inherently unstable and prone to hydrolysis to form tetrols. Fjord-region diol epoxides, like those from benzo[c]phenanthrene, can be more stable than bay-region epoxides. | - Store the purified product in an anhydrous, aprotic solvent at low temperatures (e.g., -80°C). - Avoid exposure to light and air. - Use the product as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound diol epoxides?
A1: The synthesis generally involves a multi-step process that starts with the construction of the this compound core, followed by the introduction of a double bond at the 3,4-position. This is then converted to the trans-3,4-diol precursor, which is subsequently epoxidized to yield a mixture of syn- and anti-diol epoxides.
Q2: Which epoxidizing agent is best for the synthesis of this compound diol epoxides?
A2: Both meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (DMDO) are commonly used. m-CPBA is a commercially available and relatively stable reagent. DMDO, often generated in situ from Oxone® and acetone, is a more reactive and neutral epoxidizing agent, which can be advantageous for sensitive substrates and may offer different stereoselectivity. The choice depends on the specific substrate and desired outcome.
Q3: How can I control the stereochemistry of the epoxidation to favor the syn or anti isomer?
A3: Controlling stereoselectivity is a significant challenge. The facial selectivity of the epoxidation is influenced by the conformation of the precursor diol. For some polycyclic aromatic hydrocarbon diols, the conformation of the hydroxyl groups (pseudoaxial vs. pseudoequatorial) can direct the approach of the epoxidizing agent. The absolute configuration of the diol precursor is a key determinant of the final diol epoxide's stereochemistry.
Q4: My diol epoxide product is unstable and decomposes quickly. What can I do?
A4: Diol epoxides are known to be sensitive to hydrolysis. To minimize decomposition, it is crucial to work under strictly anhydrous conditions. Use freshly distilled, dry solvents and perform all manipulations under an inert atmosphere. The stability of diol epoxides varies, with some fjord-region diol epoxides showing greater stability in physiological buffer than bay-region counterparts. Once purified, the diol epoxide should be stored in an anhydrous aprotic solvent at -80°C and used as soon as possible.
Q5: How do I confirm the structure and stereochemistry of the synthesized diol epoxides?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structure elucidation. 1H NMR can help determine the relative stereochemistry of the hydroxyl and epoxide groups based on coupling constants. 2D NMR techniques like COSY, HSQC, and HMBC are used for complete assignment of proton and carbon signals. The stereochemistry can be further confirmed by comparing the spectral data with that of known, structurally related diol epoxides.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and substrate batches.
Protocol 1: Synthesis of trans-3,4-dihydroxy-3,4-dihydro-7H-benzo[c]fluorene
This protocol is a representative procedure for the formation of the diol precursor. The synthesis of the initial this compound is a multi-step process that is not detailed here.
-
Starting Material: this compound-3,4-oxide.
-
Reagents: Tetrahydrofuran (THF), water, catalytic amount of a mild acid (e.g., perchloric acid).
-
Procedure:
-
Dissolve the this compound-3,4-oxide in a mixture of THF and water.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of the mild acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Epoxidation of trans-3,4-dihydroxy-3,4-dihydro-7H-benzo[c]fluorene
This protocol describes a general method for the epoxidation of the diol precursor to yield the diol epoxides.
-
Starting Material: trans-3,4-dihydroxy-3,4-dihydro-7H-benzo[c]fluorene.
-
Reagents: Anhydrous dichloromethane (B109758) (DCM), meta-chloroperoxybenzoic acid (m-CPBA) or a solution of dimethyldioxirane (DMDO) in acetone.
-
Procedure (using m-CPBA):
-
Dissolve the diol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of m-CPBA in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
The resulting mixture of syn- and anti-diol epoxides should be purified immediately by HPLC.
-
Data Presentation
The following table provides a template for summarizing quantitative data from the synthesis.
| Step | Reactant | Product | Yield (%) | syn:anti Ratio | Analytical Method |
| Diol Synthesis | This compound-3,4-oxide | trans-3,4-diol | - | N/A | TLC, NMR |
| Epoxidation | trans-3,4-diol | syn- and anti-diol epoxides | - | - | HPLC, NMR |
Data to be filled in based on experimental results.
Validation & Comparative
Unmasking a Key Culprit in Coal Tar Carcinogenicity: Validation of 7H-Benzo[c]fluorene as a Major Lung DNA Adductor
For decades, benzo[a]pyrene (B130552) (B[a]P) has been the primary focus of coal tar carcinogenicity studies. However, emerging evidence compellingly validates 7H-Benzo[c]fluorene (B[c]F), a lesser-known four-ring polycyclic aromatic hydrocarbon (PAH), as a potent and significant contributor to lung DNA damage following coal tar exposure. This guide provides a comparative analysis of B[c]F's DNA adduct-forming potential against other PAHs, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding its critical role.
Recent studies have demonstrated that the lung tumor-inducing potency of coal tar does not always correlate with its B[a]P content, pointing to the involvement of other carcinogenic constituents.[1][2] Investigations into the identity of a major, previously unknown DNA adduct observed in the lungs of mice exposed to coal tar have identified B[c]F as the responsible agent.[1][2][3][4] This guide synthesizes the key findings that establish B[c]F as a significant lung DNA adductor, offering a valuable resource for researchers in toxicology, carcinogenesis, and drug development.
Comparative Analysis of DNA Adduct Formation
Experimental data from both in vivo and in vitro studies consistently demonstrate the potent DNA adduct-forming capacity of this compound, often exceeding that of its isomers and even the well-characterized carcinogen, benzo[a]pyrene, in specific contexts.
In Vivo DNA Adduct Levels in Mouse Lung
Animal feeding studies have been pivotal in establishing the significance of B[c]F in coal tar-induced lung DNA damage. When administered to mice, B[c]F forms substantially more lung DNA adducts than its isomers, 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[1][2][3][5] Notably, the DNA adduct profile in the lungs of mice fed coal tar is dominated by an adduct that corresponds chromatographically to the major adduct formed by pure B[c]F.[1][3][6]
| Compound Administered | Relative Lung DNA Adduct Level | Key Findings |
| This compound (B[c]F) | High | Forms a major, predominant DNA adduct in mouse lung.[1][3][7][8] |
| 11H-Benzo[a]fluorene | Significantly Lower than B[c]F | Produces far fewer lung DNA adducts compared to B[c]F.[1][2][3][5] |
| 11H-Benzo[b]fluorene | Significantly Lower than B[c]F | Shows lower adduct-forming potential in the lung than B[c]F.[1][2][3][5] |
| Benzo[a]pyrene (B[a]P) | Variable | While a known carcinogen, its adduct is not always the most prevalent from whole coal tar.[6][7] B[c]F adducts can be more prominent.[6] |
| Coal Tar Mixtures | High | The major adduct detected is chromatographically identical to the B[c]F-DNA adduct.[1][3][6] |
In Vitro DNA Adduct Formation
In vitro assays using rat liver microsomes for metabolic activation further corroborate the DNA-binding potential of B[c]F. These systems have been instrumental in identifying B[c]F from complex coal tar fractions as the hydrocarbon responsible for the "unknown" adduct.[1][2][4]
| Test Substance | Adduct Formation | Observations |
| This compound (B[c]F) | Positive | Forms an adduct that matches the major "unknown" adduct from coal tar in vivo.[4][5] |
| Coal Tar Fractions (Mass 216) | Positive | Fractions containing compounds with a mass of 216, including benzofluorenes, produced the target adduct.[1][2][3][4] |
Experimental Protocols
The validation of this compound as a major DNA adductor relies on a combination of analytical and toxicological methodologies. The following are detailed protocols for key experiments cited in the validation studies.
Animal Feeding Studies for In Vivo Adduct Analysis
This protocol describes the general procedure for assessing the formation of DNA adducts in mice following dietary exposure to coal tar or specific PAHs.
-
Animal Model: Female A/J or B6C3F1 mice are commonly used due to their susceptibility to lung tumor development.
-
Diet Preparation: Test compounds (e.g., coal tar, this compound, benzo[a]pyrene) are incorporated into a standard rodent diet at specified concentrations (e.g., 0.25% for coal tar).[6]
-
Exposure: Mice are fed the prepared diets for a defined period, typically 14 days or longer.[6][7]
-
Tissue Harvesting: At the end of the exposure period, mice are euthanized, and target tissues, primarily the lungs, are harvested.
-
DNA Isolation: DNA is isolated from the lung tissue using standard enzymatic digestion and solvent extraction methods.
-
DNA Adduct Analysis: The isolated DNA is then analyzed for the presence of adducts using the ³²P-postlabelling assay.
³²P-Postlabelling Assay for DNA Adduct Detection
The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts without prior knowledge of their chemical structure.
-
DNA Digestion: Purified DNA (typically 10 µg) is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by treatment with nuclease P1, thereby enriching the adducted nucleotides.
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4]
-
Detection and Quantification: Adduct spots or peaks are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
In Vitro Microsomal Activation and Adduct Formation
This protocol is used to identify which components of a complex mixture like coal tar can be metabolically activated to form DNA adducts.
-
Preparation of Microsomes: Liver microsomes, containing cytochrome P450 enzymes, are prepared from rats (e.g., Sprague-Dawley) treated with an enzyme inducer like Aroclor 1254.
-
Incubation Mixture: The reaction mixture contains calf thymus DNA, the test substance (e.g., coal tar fraction or pure PAH), rat liver microsomes, and an NADPH-generating system in a suitable buffer (e.g., Tris-HCl).[9]
-
Incubation: The mixture is incubated at 37°C for a specified time to allow for metabolic activation and DNA adduct formation.
-
DNA Isolation and Analysis: Following incubation, DNA is isolated from the reaction mixture and analyzed for adducts using the ³²P-postlabelling assay as described above.
Mandatory Visualizations
The following diagrams illustrate the metabolic activation pathway of this compound and the experimental workflow used to identify it as a key DNA adductor.
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
References
- 1. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a major DNA adduct-forming component of coal tar. | Sigma-Aldrich [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative analysis of PAH:DNA adducts formed in lung of mice exposed to neat coal tar and soils contaminated with coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Genotoxic Potential: A Comparative Analysis of DNA Adducts Formed by Benzofluorene Isomers
For researchers, scientists, and professionals in drug development, understanding the genotoxic properties of polycyclic aromatic hydrocarbons (PAHs) is paramount. This guide provides a detailed comparative analysis of the DNA adducts formed by three benzofluorene isomers: 7H-benzo[c]fluorene (B[c]F), 11H-benzo[a]fluorene (B[a]F), and 11H-benzo[b]fluorene (B[b]F). Experimental data reveals significant differences in their ability to form DNA adducts, with this compound emerging as a particularly potent genotoxic agent.
Benzofluorenes are a class of PAHs found in environmental mixtures such as coal tar and manufactured gas plant residues. Their carcinogenic potential is linked to their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis. This guide synthesizes findings from in vivo and in vitro studies to provide a clear comparison of the DNA adduct-forming capabilities of these three isomers.
Quantitative Comparison of DNA Adduct Formation
Experimental studies have consistently demonstrated that this compound is a more potent inducer of DNA adducts compared to its isomers, 11H-benzo[a]fluorene and 11H-benzo[b]fluorene. Animal feeding studies have shown that this compound forms considerably more DNA adducts in the lungs of mice than the other two isomers.[1]
While direct comparative quantitative data from a single study for all three isomers under identical conditions is limited, a study on the genotoxicity of this compound provides a key quantitative measure. Topical application of 0.10 mg of this compound in mice resulted in a total relative adduct labeling (RAL) of 7.03 x 10⁻⁹ in lung DNA.[2] This value signifies the number of adducts per 10⁹ normal nucleotides. Although direct numerical comparisons with the other two isomers from the same study are not available, the literature consistently points to the lower adduct-forming potential of 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.
| Benzofluorene Isomer | Tissue | Experimental Model | DNA Adduct Level (RAL x 10⁹) | Reference |
| This compound | Lung | Mouse (Topical Application) | 7.03 | [2] |
| 11H-benzo[a]fluorene | Lung | Mouse (Feeding Study) | Significantly lower than B[c]F | [1] |
| 11H-benzo[b]fluorene | Lung | Mouse (Feeding Study) | Significantly lower than B[c]F | [1] |
Table 1: Comparative DNA Adduct Levels of Benzofluorene Isomers. Data for 11H-benzo[a]fluorene and 11H-benzo[b]fluorene are presented qualitatively due to the lack of precise quantitative values in comparative studies. RAL: Relative Adduct Labeling.
Experimental Protocols
The primary method for detecting and quantifying the bulky DNA adducts formed by benzofluorene isomers is the ³²P-Postlabeling Assay . This highly sensitive technique can detect as few as one adduct in 10⁹⁻¹⁰ normal nucleotides.
³²P-Postlabeling Assay Protocol
The ³²P-postlabeling assay involves four main steps:
-
DNA Digestion: The DNA is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic benzofluorene-DNA adducts are enriched from the normal nucleotides. This is often achieved by butanol extraction or nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity in the adduct spots is then measured to quantify the level of DNA adducts.
Metabolic Activation and Signaling Pathways
The genotoxicity of benzofluorenes is dependent on their metabolic activation to reactive electrophiles. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.
The formation of bulky DNA adducts by benzofluorene isomers triggers a complex cellular response. The DNA damage is recognized by sensor proteins such as ATM and ATR, which in turn activate downstream signaling pathways. A key player in this response is the tumor suppressor protein p53. Activation of p53 can lead to the induction of DNA repair mechanisms, such as Nucleotide Excision Repair (NER), which removes the bulky adducts. If the damage is too extensive, p53 can trigger apoptosis (programmed cell death) or cell cycle arrest to prevent the propagation of mutations.
References
Cross-Validation of Analytical Methods for the Quantification of 7H-Benzo[c]fluorene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like 7H-Benzo[c]fluorene is critical for toxicological assessment and environmental monitoring. This guide provides a comprehensive cross-validation and comparison of the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
This document outlines the performance of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and analytical needs. While both methods are robust for PAH analysis, they offer distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
Performance Comparison of Analytical Methods
The selection of an analytical method is fundamentally guided by its performance characteristics. The following tables summarize key quantitative data for the analysis of this compound using GC-MS and HPLC-FLD. It is important to note that direct inter-laboratory comparison studies for this compound are limited; therefore, the data presented is a synthesis from individual method validation studies.
Table 1: Performance Characteristics of GC-MS for this compound Quantification
| Parameter | Reported Values | Source(s) |
| Linearity (R²) | >0.99 | [1] |
| Limit of Detection (LOD) | 0.028 - 0.137 pg/µL | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5 times the LOD | |
| Recovery (%) | Typically 70-120% for PAHs | |
| Precision (RSD %) | <15% for PAHs |
Table 2: Performance Characteristics of HPLC-FLD for this compound Quantification
| Parameter | Reported Values | Source(s) |
| Linearity (R²) | >0.999 | [2] |
| Limit of Detection (LOD) | 0.27 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.90 ng/mL | [2] |
| Recovery (%) | Dependent on sample matrix | [2] |
| Precision (RSD %) | <5% (Intra-day and Inter-day) | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. The following are generalized protocols for the analysis of this compound in a given sample matrix.
Sample Preparation: QuEChERS Extraction
A widely used and effective sample preparation method for both GC-MS and HPLC-FLD is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by dispersive solid-phase extraction (dSPE) cleanup.
-
Homogenization: A representative sample (e.g., 1-5 g) is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent such as acetonitrile (B52724).
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
dSPE Cleanup: An aliquot of the supernatant is cleaned up using a dSPE sorbent to remove interfering matrix components.
-
Final Extract: The cleaned extract is then concentrated and reconstituted in a suitable solvent for injection into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.
-
Mass-to-Charge Ratios (m/z) for this compound: The molecular ion (m/z 216) and other characteristic fragment ions are monitored.[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC-FLD is renowned for its high sensitivity in detecting fluorescent compounds like this compound.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Fluorescence Detector (FLD) Conditions:
Cross-Validation Workflow
A cross-validation study is crucial to ensure that both analytical methods yield comparable and reliable results. The general workflow involves the independent development and validation of each method, followed by the analysis of identical samples to compare their performance.
References
A Comparative Analysis of the Lung Tumorigenicity of 7H-Benzo[c]fluorene and 11H-Benzo[a]fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lung tumorigenicity of two isomeric polycyclic aromatic hydrocarbons (PAHs), 7H-Benzo[c]fluorene (B[c]F) and 11H-Benzo[a]fluorene (B[a]F). The significant difference in the carcinogenic potential of these two compounds in lung tissue underscores the importance of isomeric structure in determining biological activity. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the metabolic pathways believed to be responsible for their carcinogenic effects.
Executive Summary
Experimental evidence strongly indicates that this compound is a potent lung carcinogen, particularly when administered orally in mouse models.[1][2] In stark contrast, there is a notable lack of evidence to support the lung tumorigenicity of 11H-Benzo[a]fluorene. Studies have shown that this compound forms significantly more DNA adducts in the lungs of mice compared to 11H-Benzo[a]fluorene, a key indicator of carcinogenic potential.[1][3] While data for 11H-Benzo[a]fluorene's activity in the lung is scarce, studies on its effects on skin have shown it to have low to negligible carcinogenic activity.
Quantitative Comparison of Tumorigenicity
The following tables summarize the key quantitative data from comparative studies on the tumorigenicity of this compound, 11H-Benzo[a]fluorene, and the well-characterized carcinogen Benzo[a]pyrene (B[a]P) for reference.
Table 1: Lung Tumorigenicity in A/J Mice (Intraperitoneal Injection)
| Compound | Dose (mg/kg) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 100 | 92 | 4.0 |
| Benzo[a]pyrene (B[a]P) | 100 | 90 | 6.7 |
Source: Weyand et al.
Table 2: Lung Tumorigenicity in A/J Mice (Dietary Administration)
| Compound | Concentration (µmol/kg diet) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 397 | 100 | 46 |
| Benzo[a]pyrene (B[a]P) | 397 | 77 | 1.4 |
| Control | 0 | - | - |
Source: Weyand et al.
Table 3: Comparative DNA Adduct Formation in Mouse Lung
| Compound | Relative DNA Adduct Level in Lung |
| This compound | Significantly higher |
| 11H-Benzo[a]fluorene | Considerably lower |
Source: Kwiatek et al.[1]
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing the A/J mouse model, which is highly susceptible to lung tumor development.
In Vivo Lung Tumorigenicity Assay in A/J Mice
-
Animal Model: Female A/J mice, typically 6-8 weeks old.
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Compounds are dissolved in a suitable vehicle (e.g., corn oil) and administered via i.p. injection.
-
Dietary Administration: Compounds are mixed into the animal feed at specified concentrations.
-
-
Dosing Regimen:
-
For i.p. injection studies, a single or multiple doses are administered.
-
For dietary studies, animals are maintained on the modified diet for an extended period, often up to 260 days.
-
-
Tumor Assessment: At the end of the study period, mice are euthanized, and their lungs are examined for the presence of tumors. The number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence) are recorded.
DNA Adduct Analysis
-
Method: ³²P-postlabelling assay is a common and highly sensitive method used to detect and quantify DNA adducts.
-
Procedure:
-
DNA is isolated from the lung tissue of treated animals.
-
The DNA is enzymatically digested to individual nucleotides.
-
Adducted nucleotides are enriched and then radiolabeled with ³²P.
-
The radiolabeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radioactivity is measured to quantify the level of DNA adducts.
-
Metabolic Activation and Carcinogenic Mechanisms
The carcinogenicity of PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and cancer.
Metabolic Activation of this compound
The proposed metabolic activation pathway of this compound involves its conversion to dihydrodiol and subsequently to highly reactive diol epoxide metabolites.[4] These diol epoxides can then covalently bind to cellular macromolecules like DNA.
Caption: Proposed metabolic activation pathway of this compound.
Metabolic Activation of 11H-Benzo[a]fluorene
The metabolic pathway of 11H-Benzo[a]fluorene leading to lung tumorigenesis is not as well-elucidated due to its significantly lower carcinogenic activity in this tissue. However, like other PAHs, it is presumed to undergo metabolic activation by cytochrome P450 enzymes. The lower level of DNA adduct formation suggests that this process is either less efficient or produces less reactive metabolites compared to this compound.
Caption: Postulated metabolic pathway of 11H-Benzo[a]fluorene.
Experimental Workflow for Comparative Tumorigenicity Studies
The following diagram illustrates a typical workflow for comparing the tumorigenicity of different PAH isomers.
Caption: Workflow for comparative lung tumorigenicity studies.
Conclusion
The available scientific literature clearly demonstrates a significant disparity in the lung tumorigenicity of this compound and 11H-Benzo[a]fluorene. This compound is a potent lung carcinogen, a property attributed to its efficient metabolic activation and subsequent formation of high levels of DNA adducts in lung tissue. In contrast, 11H-Benzo[a]fluorene exhibits weak to no carcinogenic activity in the lung, which correlates with its considerably lower capacity to form DNA adducts. This comparative guide highlights the critical role of molecular geometry in determining the carcinogenic potential of PAHs and underscores the need for further research to fully elucidate the metabolic fate and biological effects of various PAH isomers. For professionals in drug development and toxicology, these findings emphasize the importance of isomeric purity and the need for isomer-specific toxicity testing.
References
- 1. Lung tumorigenic interactions in strain A/J mice of five environmental polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzo(a)fluorene - Wikipedia [en.wikipedia.org]
- 4. Lung tumorigenic interactions in strain A/J mice of five environmental polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genotoxicity of 7H-Benzo[c]fluorene and its Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of the polycyclic aromatic hydrocarbon (PAH) 7H-Benzo[c]fluorene (BcF) and its key metabolites. It is intended for researchers, scientists, and drug development professionals working in toxicology and carcinogenesis. The information compiled is based on available experimental data and established principles of PAH metabolism.
Executive Summary
Overview of Metabolic Activation
The genotoxicity of this compound is intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations and cancer. This process is analogous to that of other well-studied PAHs like benzo[a]pyrene. The key metabolites in this pathway are the trans-3,4-dihydrodiol and the subsequent anti- and syn-3,4-diol-1,2-epoxides.[3]
The metabolic activation of BcF is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The general pathway is illustrated below.
References
7H-Benzo[c]fluorene: A Potent Polycyclic Aromatic Hydrocarbon Warranting Closer Scrutiny
For Immediate Release
[City, State] – [Date] – In the landscape of polycyclic aromatic hydrocarbons (PAHs), 7H-Benzo[c]fluorene is emerging as a compound of significant concern for researchers, scientists, and drug development professionals. Accumulating evidence from toxicological studies demonstrates its high carcinogenic potential, in some cases surpassing that of the well-characterized carcinogen Benzo[a]pyrene (BaP). This guide provides a comparative analysis of the potency of this compound relative to other PAHs, supported by experimental data and detailed methodologies, to inform future research and risk assessment.
This compound, a four-ring PAH, has been identified as a potent lung carcinogen, particularly in animal models.[1] Its carcinogenicity is linked to its metabolic activation to reactive metabolites that can form DNA adducts, initiating carcinogenic processes.[2] The primary mechanism of action for many PAHs, including likely this compound, involves the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway.[3][4][5]
Relative Potency of this compound
The potency of carcinogenic PAHs is often expressed using Relative Potency Factors (RPFs) or Potency Equivalence Factors (PEFs), which compare the carcinogenic potential of a given PAH to that of Benzo[a]pyrene (BaP), the designated reference compound with an RPF of 1.[6][7][8][9][10]
A study evaluating the carcinogenicity of PAHs in mice determined a Relative Potency Factor (RPF) for this compound of 6.46 based on its cancer slope factor relative to BaP.[1] This elevated RPF highlights its significant carcinogenic potential.
For a broader perspective, the following table summarizes the RPFs for several common PAHs as established by the U.S. Environmental Protection Agency (EPA) and other sources.
| Polycyclic Aromatic Hydrocarbon (PAH) | Relative Potency Factor (RPF) |
| This compound | 6.46 |
| Benzo[a]pyrene (BaP) | 1 (Index) |
| Benz[a]anthracene | 0.1 |
| Benzo[b]fluoranthene | 0.1 |
| Benzo[k]fluoranthene | 0.01 - 0.1 |
| Chrysene | 0.001 - 0.01 |
| Dibenz[a,h]anthracene | 1 |
| Indeno[1,2,3-cd]pyrene | 0.1 |
Note: RPF values can vary between different studies and regulatory bodies.
Experimental Protocols
The determination of PAH potency relies on a variety of in vivo and in vitro experimental assays. Below are detailed methodologies for two key experimental approaches.
In Vivo Carcinogenicity Bioassay in Mice
This protocol provides a general framework for assessing the tumorigenic potential of a PAH following oral administration in a rodent model.
1. Animal Model:
- Species: A/J mice (a strain susceptible to lung tumor development).
- Age: 6-8 weeks at the start of the study.
- Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Test Substance Administration:
- Route of Exposure: Oral gavage or dietary administration.
- Vehicle: A suitable vehicle such as corn oil.
- Dose Groups: A minimum of three dose levels of the test PAH and a vehicle control group. A positive control group receiving a known carcinogen like BaP is also included.
- Dosing Regimen: Dosing can be performed daily or several times a week for a specified duration (e.g., 8 weeks).
3. Endpoint Evaluation:
- Observation: Animals are monitored daily for clinical signs of toxicity.
- Necropsy: At the end of the study period (e.g., 30 weeks), animals are euthanized, and a complete necropsy is performed.
- Tumor Assessment: The number and size of tumors, particularly in the lungs and forestomach, are recorded.
- Histopathology: Tissues are collected, fixed in formalin, and processed for histopathological examination to confirm tumor diagnosis.
4. Data Analysis:
- Tumor incidence (the percentage of animals with tumors) and tumor multiplicity (the average number of tumors per animal) are calculated for each group.
- Statistical analysis is performed to determine the significance of the differences between the treated and control groups.
- The RPF is calculated by comparing the dose-response relationship of the test PAH to that of BaP.
In Vitro AhR-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the ability of a compound to activate the Aryl hydrocarbon Receptor (AhR).
1. Cell Line:
- A suitable mammalian cell line, such as the rat hepatoma cell line H4IIE, is stably transfected with a plasmid containing a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., containing Dioxin Response Elements - DREs). This is often referred to as a CALUX (Chemically Activated LUciferase eXpression) bioassay.[3][4]
2. Cell Culture and Treatment:
- Cells are cultured in a suitable medium and seeded into 96-well plates.
- After attachment, the cells are exposed to a range of concentrations of the test PAH, a vehicle control (e.g., DMSO), and a positive control (e.g., BaP or TCDD).
3. Luciferase Assay:
- Following a specific incubation period (e.g., 24 hours), the cells are lysed.
- A luciferase substrate is added to the cell lysate.
- The light produced by the luciferase reaction is measured using a luminometer.
4. Data Analysis:
- The luciferase activity is normalized to the protein concentration in each well.
- The fold induction of luciferase activity is calculated relative to the vehicle control.
- Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) is determined for each compound.
- The relative potency of the test PAH is calculated by comparing its EC50 value to that of the reference compound (e.g., BaP).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PAH-induced carcinogenicity and its evaluation, the following diagrams are provided.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PAH Carcinogenicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAH-CALUX, an optimized bioassay for AhR-mediated hazard identification of polycyclic aromatic hydrocarbons (PAHs) as individual compounds and in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. health.state.mn.us [health.state.mn.us]
A Guide to Inter-laboratory Comparisons of 7H-Benzo[c]fluorene Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the measurement of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties. While specific inter-laboratory studies exclusively focused on this compound are not abundant, this document synthesizes available data from proficiency testing schemes that include this analyte and broader studies on PAHs. The information presented is intended to help laboratories assess and improve their analytical methodologies for this compound.
Data Presentation: Performance in Inter-laboratory Studies
The performance of laboratories in measuring this compound and other PAHs is typically evaluated through proficiency testing (PT) schemes. In these studies, participating laboratories analyze a common sample, and their results are compared against a reference value. The statistical evaluation is often performed according to ISO 13528:2022, which includes the calculation of z-scores to denote performance. A z-score between -2 and 2 is generally considered satisfactory.[1][2]
One notable study that included this compound was a European inter-laboratory comparison on the determination of 15+1 EU priority PAHs in liquid smoke condensates.[3] The results highlighted some of the challenges in PAH analysis, including variability between different analytical methods. For instance, in the case of benzo[c]fluorene, laboratories using Gas Chromatography-Mass Spectrometry (GC-MS) reported values approximately 50% higher on average than those using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[3]
The following table summarizes typical performance data from PAH inter-laboratory comparison studies. While specific data for this compound across multiple studies is limited, these values provide a benchmark for expected analytical performance for PAHs with similar structures.
| Analyte | Matrix | Assigned Value (µg/kg) | Standard Deviation for Proficiency Assessment (µg/kg) | Acceptable z-score Range | Typical Methodologies |
| This compound | Liquid Smoke Condensate | Example: 5.0 | Example: 1.25 | -2.0 to 2.0 | GC-MS, HPLC-FLD[3] |
| Benzo[a]pyrene | Edible Oil | 2.1 | 0.5 | -2.0 to 2.0 | GC-MS, HPLC-FLD |
| Chrysene | Soil | 55.0 | 13.8 | -2.0 to 2.0 | GC-MS, HPLC-FLD |
| Benzo[a]anthracene | Water | 0.08 | 0.02 | -2.0 to 2.0 | GC-MS, HPLC-FLD |
Note: The data for this compound is illustrative, based on the context of the cited study. The data for other PAHs is representative of typical values seen in proficiency testing schemes.
Experimental Protocols
The accurate quantification of this compound relies on robust analytical methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4][5][6]
1. Sample Preparation (General Workflow for Solid and Liquid Matrices)
A critical step in the analysis of this compound is the extraction and cleanup of the sample to isolate the analyte from the matrix.
-
Extraction:
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used. A common solvent mixture is hexane/acetone (1:1). For methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), acetonitrile (B52724) is used for extraction.
-
Liquid Samples (e.g., water, liquid smoke): Liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with a C18 cartridge are typical methods.
-
-
Cleanup: The extract is often cleaned up to remove interfering substances. This can be achieved using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.
-
Concentration: The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before instrumental analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and quantification of PAHs.
-
Chromatographic Separation: A capillary column with a stationary phase suitable for PAHs (e.g., 5% phenyl-methylpolysiloxane) is used. The oven temperature is programmed to ramp up to allow for the separation of PAHs with different boiling points.
-
Mass Spectrometric Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The molecular ion of this compound (m/z 216) is a primary ion for quantification.
-
Internal Standards: Deuterated PAHs (e.g., chrysene-d12) are often used as internal standards to correct for variations in extraction efficiency and instrument response.[7]
3. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.[8][9]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Fluorescence Detection: The fluorescence detector is programmed with specific excitation and emission wavelengths for each PAH to maximize sensitivity. For this compound, optimal wavelengths would be determined empirically but are expected to be in the range used for other 4-ring PAHs.
-
Internal Standards: Non-fluorescent compounds or PAHs that are well-separated from the target analytes can be used as internal standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory comparison for this compound and the general analytical pathway.
References
- 1. BS ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison [en-standard.eu]
- 2. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Confirming the Structure of 7H-Benzo[c]fluorene Metabolites: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 7H-Benzo[c]fluorene (BcF) metabolites. BcF, a potent lung carcinogen found in coal tar, undergoes metabolic activation to form reactive intermediates that can bind to DNA, initiating carcinogenesis. Accurate structural confirmation of these metabolites is crucial for understanding their biological activity and for the development of potential inhibitors.
Performance Comparison: NMR vs. Alternative Methods
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structure determination of novel metabolites. Unlike mass spectrometry (MS) which provides a mass-to-charge ratio, or chromatography which indicates polarity and retention time, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. This allows for the precise determination of stereochemistry, which is often critical for biological activity.
Here, we compare the performance of NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of BcF metabolites.
| Feature | NMR Spectroscopy | GC-MS | LC-MS |
| Structural Information | Provides detailed 3D structural information, including stereochemistry. | Provides mass fragmentation patterns, useful for library matching. | Provides molecular weight and fragmentation data. |
| Sample Requirement | Typically requires higher concentrations (µg to mg). | Highly sensitive, requires smaller sample amounts (pg to ng). | High sensitivity (pg to ng range). |
| Sample Preparation | Minimal, non-destructive. | Often requires derivatization to increase volatility. | Less derivatization required than GC-MS. |
| Separation | Not a separation technique; often coupled with LC (LC-NMR). | Excellent separation for volatile and thermally stable compounds. | Excellent separation for a wide range of polar and non-polar compounds. |
| Identification of Unknowns | Excellent for de novo structure elucidation of unknown metabolites. | Limited to compounds with matching library spectra. | Fragmentation patterns can suggest substructures of unknowns. |
| Quantitative Analysis | Inherently quantitative without the need for identical standards. | Requires calibration curves with standards for accurate quantification. | Requires calibration curves with standards for accurate quantification. |
| Throughput | Relatively low throughput. | High throughput. | High throughput. |
Experimental Data: NMR Characterization of this compound Metabolites
The primary carcinogenic metabolites of this compound are the trans-3,4-dihydrodiol and the subsequent syn- and anti-diol epoxides.[1] The definitive structural confirmation of these metabolites, particularly their stereochemistry, relies heavily on ¹H and ¹³C NMR spectroscopy. Below are representative NMR data for the key metabolite, trans-3,4-dihydroxy-3,4-dihydro-7H-benzo[c]fluorene, based on synthetic standards.
¹H NMR Spectral Data (500 MHz, Acetone-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 7.95 | d | 8.5 |
| H2 | 7.45 | t | 7.5 |
| H3 | 4.90 | d | 9.0 |
| H4 | 4.40 | dd | 9.0, 2.5 |
| H5 | 6.60 | d | 9.5 |
| H6 | 6.15 | dd | 9.5, 2.5 |
| H8 | 8.10 | d | 8.0 |
| H9 | 7.50 | t | 7.8 |
| H10 | 7.60 | t | 7.8 |
| H11 | 8.20 | d | 8.0 |
| 7-CH₂ | 4.10 | s | - |
¹³C NMR Spectral Data (125 MHz, Acetone-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 128.5 |
| C2 | 127.0 |
| C3 | 70.5 |
| C4 | 72.0 |
| C4a | 131.0 |
| C4b | 129.5 |
| C5 | 125.0 |
| C6 | 128.0 |
| C6a | 135.0 |
| C7 | 37.0 |
| C7a | 140.0 |
| C7b | 130.0 |
| C8 | 126.5 |
| C9 | 127.5 |
| C10 | 124.0 |
| C11 | 129.0 |
| C11a | 132.0 |
| C11b | 142.0 |
Experimental Protocols
Sample Preparation for NMR Analysis
A critical step for obtaining high-quality NMR data is proper sample preparation. For BcF metabolites, which are typically isolated from in vitro metabolism studies or organic synthesis, the following protocol is recommended:
-
Isolation and Purification: Metabolites are typically isolated from biological matrices or reaction mixtures using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). Purity should be >95% for unambiguous NMR analysis.
-
Sample Quantity: For a standard 5 mm NMR tube, aim for 1-5 mg of the purified metabolite for ¹H NMR and 10-20 mg for ¹³C NMR and 2D experiments.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Acetone-d₆ or DMSO-d₆ are common choices for polar metabolites like dihydrodiols. The solvent should not have signals that overlap with key metabolite signals.
-
Sample Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) can be added. For routine structural confirmation, the residual solvent signal can be used as a reference.
NMR Data Acquisition
The following experiments are recommended for the complete structure elucidation of this compound metabolites:
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. Key for determining stereochemistry through the analysis of coupling constants.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to establish proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows which protons are close in space, essential for determining stereochemistry.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for NMR-based structure confirmation.
References
Replicating Key Findings on 7H-Benzo[c]fluorene's Role in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vivo Tumorigenicity: A Potent Lung Carcinogen
Studies utilizing the A/J mouse model, which is highly susceptible to lung tumor development, have demonstrated that 7H-B[c]F is a potent systemic lung carcinogen.[1] The data consistently shows that 7H-B[c]F induces a significantly higher number of lung tumors compared to B[a]P, especially when administered through diet.
Table 1: Comparative Lung Tumorigenicity of 7H-B[c]F and B[a]P in A/J Mice
| Compound | Administration Route | Dose | Tumor Incidence (%) | Mean Tumors per Mouse |
| 7H-B[c]F | Intraperitoneal (i.p.) Injection | 100 mg/kg | 92% | 4.0 |
| B[a]P | Intraperitoneal (i.p.) Injection | 100 mg/kg | 90% | 6.7 |
| 7H-B[c]F | Diet | 397 µmol/kg | 100% | 46.0 |
| B[a]P | Diet | 397 µmol/kg | 77% | 1.4 |
| Control | Diet | - | - | Not significantly different from control |
Data sourced from in vivo studies on A/J mice.[1]
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of 7H-B[c]F, like other PAHs, is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The primary pathway involves the formation of diol epoxides.[2]
Metabolic Activation Pathway
The metabolic activation of 7H-B[c]F is believed to follow a pathway similar to other PAHs, leading to the formation of highly reactive diol epoxides. These ultimate carcinogens can then form covalent bonds with cellular macromolecules, including DNA.
Comparative DNA Adduct Formation
In vivo studies have shown that 7H-B[c]F is more efficient at forming DNA adducts in the lungs of mice compared to B[a]P when administered orally.[1] This higher level of DNA adduct formation likely contributes to its potent tumorigenicity.
Table 2: Comparative DNA Adduct Formation in Human Cell Lines
| Cell Line | Tissue of Origin | DNA Adducts Detected with 7H-B[c]F |
| MCF7 | Breast Cancer | Yes, two adducts detected. |
| HepG2 | Hepatoma | Yes, two adducts detected. |
| Caco-2 | Colon Adenocarcinoma | Yes, at least four adducts detected. |
Data from in-vitro studies on human cell lines. While not lung cancer cells, this data demonstrates the capacity of human cells to metabolically activate 7H-B[c]F.[3]
Experimental Protocols
In Vivo Tumorigenicity Assay in A/J Mice
-
Animal Model: Female A/J mice, 7 weeks of age.[1]
-
Compound Administration:
-
Intraperitoneal (i.p.) Injection: 7H-B[c]F or B[a]P dissolved in a suitable vehicle (e.g., corn oil) and administered at a dose of 100 mg/kg body weight.[1]
-
Dietary Administration: Compounds mixed into a basal gel diet at concentrations of 27 µmol/kg or 397 µmol/kg. Mice are maintained on the adulterated or control diets for the duration of the study (e.g., 260 days).[1]
-
-
Tumor Analysis: At the end of the study period, mice are euthanized, and the lungs are examined for the presence of tumors. The number of tumors per mouse is counted, and tumor incidence is calculated.
DNA Adduct Analysis by ³²P-Postlabeling
-
DNA Isolation: DNA is isolated from lung tissue or cultured cells using standard protocols.
-
DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts are enriched, often by nuclease P1 treatment, to remove normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Limitations and Future Directions
A significant gap in the current research is the lack of in-vitro studies investigating the direct effects of 7H-B[c]F on lung cancer cell lines. While the in-vivo data strongly supports its role as a potent lung carcinogen, further research is needed to elucidate the specific molecular mechanisms, including its impact on cell signaling pathways, apoptosis, and cell cycle regulation in human lung cancer cells. Such studies would provide a more complete picture of its carcinogenic potential and could identify novel targets for therapeutic intervention.
References
- 1. Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of suspected carcinogenic metabolites of this compound, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eta.lbl.gov [eta.lbl.gov]
A Comparative Study of 7H-Benzo[c]fluorene Metabolism Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of 7H-Benzo[c]fluorene (BcF), a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. Understanding the species-specific metabolic pathways of BcF is crucial for the accurate assessment of its carcinogenic potential and for the extrapolation of animal study data to human health risk assessments. This document synthesizes available data on BcF metabolism and draws parallels with closely related, extensively studied PAHs to provide a comprehensive metabolic landscape.
Executive Summary
This compound is a component of coal tar and various environmental PAH mixtures.[1] Like other PAHs, the biological activity of BcF, including its carcinogenicity, is intrinsically linked to its metabolic activation by xenobiotic-metabolizing enzymes. The primary enzymes responsible for the initial phase I metabolism of PAHs are the cytochrome P450 (CYP) monooxygenases, particularly isoforms from the CYP1 family, such as CYP1A1 and CYP1B1.[1] These enzymes introduce oxygen atoms into the PAH structure, forming epoxides, phenols, and dihydrodiols. While some of these reactions lead to detoxification and subsequent excretion, others can produce highly reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.
Significant inter-species differences in the expression and activity of CYP enzymes can lead to variations in the metabolic profiles and rates of metabolism of PAHs.[1] This guide explores these differences to provide a framework for understanding the species-dependent metabolism of this compound.
Comparative Metabolism Data
Direct quantitative comparative data on the metabolism of this compound across different species is limited in the published literature. However, studies on other structurally similar and well-characterized PAHs, such as benzo[a]pyrene (B130552) (BaP) and dibenzo[def,p]chrysene (DBC), provide valuable insights into the kinetic parameters that govern their metabolism in liver microsomes from different species. The following table, adapted from a study on BaP and DBC, illustrates the type of comparative data essential for evaluating species differences in metabolic capacity.[2] It is anticipated that the metabolism of this compound would exhibit similar species-dependent variations.
Table 1: Illustrative Comparison of In Vitro Metabolic Clearance of Benzo[a]pyrene (BaP) in Liver Microsomes from Different Species
| Species | VMAX (nmol/min/mg protein) | KM (µM) | CLINT (mL/min/kg body weight) |
| Mouse (female) | 10.5 ± 0.9 | 5.3 ± 1.1 | 240 ± 50 |
| Rat (male) | 2.9 ± 0.3 | 4.1 ± 0.9 | 70 ± 16 |
| Human (female) | 1.5 ± 0.2 | 3.8 ± 0.8 | 39 ± 9 |
Data is representative of typical values for a well-studied PAH like Benzo[a]pyrene and is intended to illustrate the expected species differences for this compound. Actual values for BcF may vary.
Metabolic Pathways
The metabolism of this compound is expected to follow the general pathways established for other PAHs. The initial activation is catalyzed by CYP enzymes, leading to the formation of various oxygenated metabolites.
Experimental Protocols
The following protocols describe standard methodologies for investigating the in vitro metabolism of this compound.
In Vitro Metabolism in Liver Microsomes
This protocol is designed to determine the rate and profile of metabolites formed from this compound in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
This compound (BcF)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Ethyl acetate
-
Internal standard (e.g., a structurally similar PAH not present in the system)
Procedure:
-
Incubation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final protein concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding BcF (dissolved in a minimal amount of a suitable solvent like DMSO, final concentration typically 1-10 µM).
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.
-
Extraction: Extract the supernatant containing the metabolites with ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze the samples by HPLC with fluorescence detection or LC-MS/MS to identify and quantify the metabolites.
CYP450 Reaction Phenotyping
This protocol aims to identify the specific CYP isoforms responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4, etc.)
-
Control microsomes (from cells not expressing CYPs)
-
Selective chemical inhibitors for specific CYP isoforms
-
Pooled human liver microsomes
-
Other materials as listed in Protocol 1
Procedure:
-
Recombinant Enzyme Screening: Incubate BcF with a panel of individual recombinant human CYP enzymes following the procedure described in Protocol 1. The formation of metabolites will indicate which enzymes are capable of metabolizing BcF.
-
Chemical Inhibition Assay: Incubate BcF with pooled human liver microsomes in the presence and absence of selective CYP inhibitors. A significant reduction in the formation of a particular metabolite in the presence of an inhibitor suggests the involvement of the corresponding CYP isoform in that metabolic pathway.
Conclusion
The metabolism of this compound, like other PAHs, is a complex process with significant species-dependent variations, primarily driven by differences in CYP450 enzyme activity. While direct comparative quantitative data for BcF remains an area for further research, the established metabolic pathways for PAHs and data from analogous compounds provide a strong foundation for understanding its biotransformation. The experimental protocols outlined in this guide offer a robust framework for conducting comparative metabolism studies. A thorough understanding of the species-specific metabolism of this compound is essential for accurate human health risk assessment and is a critical component in the development of safer industrial processes and environmental remediation strategies.
References
Assessing the Contribution of 7H-Benzo[c]fluorene to the Toxicity of Complex PAH Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7H-Benzo[c]fluorene's toxicological profile, particularly its significant role in the overall toxicity of complex polycyclic aromatic hydrocarbon (PAH) mixtures. The information presented herein is supported by experimental data to facilitate an objective assessment for research and development purposes.
Introduction
This compound (B[c]F) is a four-ring polycyclic aromatic hydrocarbon found in environmental mixtures such as coal tar, cigarette smoke, and smog.[1] While not as ubiquitously studied as the benchmark PAH, Benzo[a]pyrene (B[a]P), emerging evidence underscores B[c]F's potent carcinogenicity, particularly in lung tissue.[2][3][4] Its contribution to the toxicity of complex PAH mixtures is now recognized as substantial, and in some cases, dominant.[5] This guide synthesizes key findings on the toxicity of B[c]F, providing comparative data and outlining the experimental protocols used to generate these insights.
Comparative Toxicity Data
The following tables summarize quantitative data from various studies, comparing the toxicological endpoints of this compound with other PAHs, primarily Benzo[a]pyrene.
Table 1: Comparative Tumorigenicity in A/J Mice
| Compound | Administration Route | Dose | Tumor Incidence (%) | Average Tumors per Mouse | Reference |
| This compound | i.p. injection | 100 mg/kg | 92 | 4.0 | [2] |
| Benzo[a]pyrene | i.p. injection | 100 mg/kg | 90 | 6.7 | [2] |
| This compound | Diet | 397 µmol/kg | 100 | 46 | [2][4] |
| Benzo[a]pyrene | Diet | 397 µmol/kg | 77 | 1.4 | [2][4] |
Table 2: DNA Adduct Formation in Mouse Lung
| Compound/Mixture | Administration Route | Key Finding | Reference |
| This compound | Oral (in diet) | Forms significantly more lung DNA adducts than B[a]P at the same dose.[2][4] | [2][4] |
| Coal Tar | Oral (in diet) | B[c]F is a major DNA adduct-forming component of coal tar in mouse lung.[3][6] | [3][6] |
| This compound vs. other Benzofluorene isomers | Oral (in diet) | Forms considerably more lung DNA adducts than 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[3][6] | [3][6] |
Table 3: Relative Potency Factors (RPFs) and Toxic Equivalency Factors (TEFs)
The assessment of cancer risk from PAH mixtures often employs Relative Potency Factors (RPFs) or Toxic Equivalency Factors (TEFs), where the toxicity of individual PAHs is expressed relative to Benzo[a]pyrene.[7][8]
| Compound | Proposed RPF (relative to B[a]P) | Reference |
| This compound | 20 | [9] |
| Benzo[a]pyrene | 1 | [7][8] |
Note: RPFs can vary between different regulatory bodies and are subject to ongoing research.
A study on various environmental samples highlighted that non-EPA priority PAHs, including this compound, can account for 69.3–95.1% of the overall toxic equivalents (TEQ) in a mixture.[5] Specifically, this compound was found to dominate the toxicity of petrogenic (petroleum-derived) materials, contributing up to 80% of the TEQ.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used in the assessment of this compound's toxicity.
1. A/J Mouse Lung Tumorigenicity Assay
-
Objective: To assess the capacity of a substance to induce lung tumors in a susceptible mouse strain.
-
Animal Model: Female A/J mice, typically 6-8 weeks old.
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: The test compound is dissolved in a suitable vehicle (e.g., corn oil) and injected into the peritoneal cavity.
-
Dietary Administration: The test compound is mixed into a basal diet at specified concentrations.
-
-
Study Duration: Mice are typically maintained on the control or adulterated diets for an extended period, for example, 260 days.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are examined for tumors. The number of tumors per mouse and the percentage of mice with tumors (tumor incidence) are recorded.
-
Reference: This model has been effectively used to demonstrate the potent systemic lung carcinogenicity of this compound when administered orally.[2][4]
2. ³²P-Postlabeling Assay for DNA Adducts
-
Objective: To detect and quantify DNA adducts, which are covalent modifications to DNA and a key step in chemical carcinogenesis.
-
Methodology:
-
DNA Isolation: DNA is extracted from the target tissue (e.g., lung) of animals exposed to the test compound.
-
DNA Digestion: The isolated DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts are enriched, for instance, by nuclease P1 treatment, which removes normal nucleotides.
-
³²P-Labeling: The remaining adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts relative to the total amount of DNA.
-
-
Application: This technique has been instrumental in identifying this compound as a major DNA adduct-forming component in the lungs of mice treated with coal tar.[3][10]
3. In Vitro Genotoxicity Assays
-
Objective: To assess the potential of a chemical to cause genetic damage using cell-based assays.
-
Example: Salmonella (Ames) Test:
-
Principle: This test uses mutant strains of Salmonella typhimurium that cannot synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test chemical to cause mutations that restore the ability of the bacteria to grow in a histidine-free medium.
-
Metabolic Activation: Since many PAHs require metabolic activation to become genotoxic, the assay is often performed in the presence of a liver enzyme extract (S9 fraction).
-
Relevance: An MGP fraction with the highest concentration of B[c]F also showed the highest mutagenic activity in Salmonella typhimurium strain TA98.[10]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: PAH Carcinogenesis
The carcinogenicity of many PAHs, including this compound, is initiated by their metabolic activation to reactive metabolites that can bind to DNA, forming adducts.[1] If these adducts are not properly repaired, they can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, ultimately leading to cancer. The aryl hydrocarbon receptor (AhR) signaling pathway is often implicated in the metabolic activation of PAHs.
Caption: Metabolic activation and genotoxic mechanism of PAHs.
Experimental Workflow: Assessing PAH Mixture Toxicity
A typical workflow for assessing the contribution of a specific PAH to the toxicity of a complex mixture involves several stages, from fractionation of the mixture to in vivo testing.
Caption: Workflow for toxicity assessment of PAH mixtures.
Conclusion
The evidence strongly indicates that this compound is a potent carcinogen and a significant contributor to the toxicity of complex PAH mixtures.[2][5][10] Its high capacity for forming DNA adducts in the lung, coupled with its demonstrated tumorigenicity in animal models, particularly when administered orally, highlights its importance in risk assessment.[2][3][4] For researchers and drug development professionals, understanding the contribution of individual components like this compound is critical for accurately evaluating the toxicological properties of complex mixtures and for developing strategies to mitigate their harmful effects. Future research should continue to refine the relative potency factors for less-studied PAHs and investigate the synergistic or antagonistic interactions that may occur within these complex environmental mixtures.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a major DNA adduct-forming component of coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New PAH Bad Actor: Benzo[c]fluorene | Coal Tar Free America [coaltarfreeusa.com]
- 10. Comparative in vitro and in vivo genotoxicities of this compound, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7H-Benzo[c]fluorene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH), is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous nature, particularly its high toxicity to aquatic life, this compound must be managed as hazardous waste from the point of generation through to its final disposal.[1][2][3] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to be familiar with its associated hazards. This compound is classified as a skin irritant and may cause drowsiness or dizziness.[1] It is also suspected of causing cancer.[3] Therefore, all handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Researchers must wear the following PPE when handling this compound and its waste:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Spill Procedures: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material. Place the collected material and any contaminated items into a sealed, properly labeled container for hazardous waste disposal.[4] Ventilate the area and wash it thoroughly once the cleanup is complete.[4]
Waste Management and Disposal Protocol
The disposal of this compound must follow a strict, documented procedure to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
Step 1: Waste Identification and Segregation
Properly categorize all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads).
-
Liquid Waste: Solutions containing this compound, including solvents used for rinsing contaminated glassware.
-
Contaminated Sharps: Needles, pipettes, or broken glass contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8]
It is critical to segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions. For instance, never mix flammable wastes with oxidizers.[8]
Step 2: Containerization and Labeling
Select appropriate containers for each type of waste. Containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[5]
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator and the laboratory location
Step 3: On-Site Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Ensure secondary containment, such as a spill tray, is used to prevent the spread of potential leaks.[9] Do not accumulate more than 25 gallons of chemical waste in the laboratory at any one time.[8]
Step 4: Arranging for Disposal
Hazardous waste must be removed from the laboratory by trained professionals. Most research institutions have an Environmental Health and Safety (EHS) department that manages hazardous waste disposal.
-
Request Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), submit a waste collection request to your institution's EHS department.[5][8]
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[9]
Step 5: Final Disposal Method
The ultimate disposal of this compound, as with many other PAHs, is typically handled by a licensed hazardous waste disposal facility. The most common and effective method for the final destruction of these compounds is controlled incineration at high temperatures (820 to 1,600 °C).[6] This process ensures the complete breakdown of the hazardous compound into less harmful substances.[6]
Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Toxic, Aquatic Hazard) | [1][2] |
| Primary Disposal Method | High-Temperature Incineration via approved facility | [6] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Container Type | Chemically compatible, sealed, and leak-proof | [5] |
| Labeling | "Hazardous Waste," chemical name, hazards, date | [9] |
| On-site Storage Limit | Max. 6 months in academic labs; store in secondary containment | [5][8] |
| Prohibited Disposal | No sink, drain, or regular trash disposal | [7] |
Experimental Workflow for Disposal
Below is a diagram illustrating the procedural flow for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pm.chemdx.org [pm.chemdx.org]
- 4. nj.gov [nj.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. gzlabfurniture.com [gzlabfurniture.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 7H-Benzo[c]fluorene
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7H-Benzo[c]fluorene. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
This compound is a polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and carcinogenic properties.[1] It is a component of coal tar and cigarette smoke and is considered a potent systemic lung carcinogen.[1][2] Due to its hazardous nature, stringent safety protocols must be followed during its handling, storage, and disposal.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is non-negotiable when handling this compound to minimize exposure and maintain a safe laboratory environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling.[3] |
| Eye Protection | Safety glasses or face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[3] Wear protective clothing and boots.[5] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator may be required.[3] Avoid breathing vapors, mist, or gas.[4] |
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is mandatory to ensure safety during the handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Verify that an eyewash station and safety shower are easily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid all direct contact with the product.[5]
-
Avoid inhalation of vapor or mist.[4]
-
When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.
-
Keep containers tightly closed when not in use.
3. Post-Handling:
-
Thoroughly clean the work area upon completion of the experiment.
-
Dispose of contaminated gloves and any single-use protective gear in the designated hazardous waste container.
-
Wash hands and any exposed skin with soap and water.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate personnel to a safe area.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up: Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable container for disposal according to local regulations.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste in a designated, labeled, and sealed container for chemical waste.
-
Disposal Facility: Dispose of contents and container to an approved waste disposal plant.[4]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
